molecular formula C10H13N5O4 B8817490 2'-Deoxyguanosine-15N5

2'-Deoxyguanosine-15N5

货号: B8817490
分子量: 267.24 g/mol
InChI 键: YKBGVTZYEHREMT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2'-Deoxyguanosine-15N5 is a stable, heavy isotope-labeled analog of 2'-deoxyguanosine, where five nitrogen atoms have been replaced with the nitrogen-15 (15N) isotope. This compound is exclusively intended for research applications and serves as a critical tool in quantitative analytical techniques. Its primary application is as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the precise quantification of oxidative DNA damage biomarkers, such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), in biological matrices like urine and plasma. The use of an isotopically labeled internal standard corrects for analyte loss during sample preparation and matrix effects during ionization, ensuring high accuracy and reliability. This is vital for studies investigating oxidative stress in conditions like type 2 diabetes and prediabetes, and for assessing the genotoxic impact of environmental factors such as tobacco smoke. Beyond mass spectrometry, this compound is also a valuable building block for the chemical synthesis of isotopically labeled DNA and oligonucleotides, facilitating research in structural biology (e.g., Biomolecular NMR) and nucleic acid metabolism. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBGVTZYEHREMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862488
Record name 2-Amino-9-(2-deoxypentofuranosyl)-9H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

961-07-9
Record name 2'-deoxyguanosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22837
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

The Role of 2'-Deoxyguanosine-¹⁵N₅ in Unraveling Oxidative DNA Damage: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of molecular biology, the precise quantification of DNA modifications is paramount to understanding cellular health, disease pathogenesis, and the efficacy of therapeutic interventions. Among the various forms of DNA damage, oxidative stress-induced lesions are of significant interest due to their implications in aging, neurodegenerative disorders, and cancer.[1] This technical guide delves into the critical role of 2'-Deoxyguanosine-¹⁵N₅, a stable isotope-labeled nucleoside, as an indispensable tool for the accurate measurement of oxidative DNA damage, particularly the biomarker 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG).

Core Application: An Internal Standard for Accurate Quantification

2'-Deoxyguanosine-¹⁵N₅ serves as an internal standard in isotope dilution mass spectrometry, a highly sensitive and specific analytical technique.[2][3][4] By incorporating five ¹⁵N atoms into the guanine (B1146940) base, this labeled compound is chemically identical to its natural counterpart, 2'-deoxyguanosine (B1662781) (dG), but is distinguishable by its higher molecular weight. This property is crucial for correcting for sample loss during extraction and analysis, as well as for variations in ionization efficiency in the mass spectrometer, thereby ensuring the accuracy and reproducibility of quantification.[4]

The primary application of 2'-Deoxyguanosine-¹⁵N₅ is in the quantification of 8-oxo-dG, one of the most common and mutagenic oxidative DNA lesions.[5][6] The analytical workflow involves spiking biological samples with a known amount of the ¹⁵N₅-labeled standard. Following DNA extraction and enzymatic hydrolysis to individual nucleosides, the sample is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The ratio of the signal from the endogenous 8-oxo-dG to the signal from the ¹⁵N₅-labeled internal standard allows for precise quantification of the lesion.

Quantitative Analysis of Oxidative DNA Damage

The use of 2'-Deoxyguanosine-¹⁵N₅ as an internal standard has enabled researchers to accurately measure the levels of 8-oxo-dG in various biological matrices. This data is crucial for assessing the extent of oxidative stress and its biological consequences.

Biological MatrixAnalyteConcentration RangeAnalytical MethodReference
Human Urine8-oxo-dG0.55 - 1.95 pmol/µmol creatinineUHPLC-MS/MS[7]
Human Urine8-oxo-dG1 - 100 nMHPLC-ESI-MS/MS[8]
Human Bronchoalveolar H358 Cells (Basal Level)8-oxo-dG2.2 ± 0.4 8-oxo-dG/10⁷ dGLC-MRM/MS[9]
Human Lung Adenocarcinoma A549 Cells (Basal Level)8-oxo-dGSimilar to H358 cellsLC-MRM/MS[9]
Mouse Hepatoma Hepa-1c1c7 Cells (Basal Level)8-oxo-dGSimilar to H358 cellsLC-MRM/MS[9]
Human HeLa Cervical Epithelial Adenocarcinoma Cells (Basal Level)8-oxo-dGSimilar to H358 cellsLC-MRM/MS[9]
Human Bone Osteosarcoma U2OS Cells8-oxo-dGTP0.006 - 0.010 pmol/million cellsLC-MS/MS
Calf Thymus DNA8-oxo-dG~1 oxidized guanosine (B1672433) per 10⁶ unmodified basesHPLC-ESI-MS/MS[8]

Table 1: Representative Quantitative Data for 8-oxo-dG and Related Analytes. This table summarizes typical concentration ranges of 8-oxo-dG and its triphosphate form in various biological samples, as determined by mass spectrometry methods using stable isotope dilution.

Experimental Protocols

The accurate quantification of 8-oxo-dG using 2'-Deoxyguanosine-¹⁵N₅ as an internal standard relies on a meticulous experimental workflow. The following is a generalized protocol consolidating best practices from various cited studies.

DNA Extraction and Preparation

Objective: To isolate high-quality DNA from biological samples while minimizing artifactual oxidation of guanine.

Methodology:

  • Sample Collection and Storage: Collect tissues or cells and immediately freeze them at -80°C to halt metabolic activity and prevent further DNA damage.

  • DNA Isolation: Employ methods that minimize oxidative stress. Cold DNAzol or similar guanidine (B92328) thiocyanate-based reagents are preferred over phenol-based methods.[9]

  • Use of Chelating Agents and Antioxidants: Include deferoxamine (B1203445) or other iron chelators in all buffers to prevent Fenton chemistry-mediated generation of reactive oxygen species.[9] The addition of antioxidants like TEMPO can also help prevent artificial oxidation during sample workup.[10]

  • RNA Removal: Treat the DNA sample with RNase to eliminate RNA contamination.

  • DNA Precipitation and Quantification: Precipitate the DNA with ethanol, wash, and resuspend in a suitable buffer. Quantify the DNA concentration using UV spectrophotometry.

Enzymatic Hydrolysis of DNA

Objective: To digest the DNA into its constituent deoxynucleosides for LC-MS/MS analysis.

Methodology:

  • Internal Standard Spiking: Add a known amount of 2'-Deoxyguanosine-¹⁵N₅ (and/or [¹⁵N₅]8-oxo-dG) to the DNA sample before starting the hydrolysis. This is a critical step for accurate quantification.[1][11]

  • Multi-Enzyme Digestion: A combination of enzymes is used to ensure complete digestion of the DNA. A typical enzyme cocktail includes:

    • DNase I: An endonuclease that cleaves DNA into smaller fragments.[10][12]

    • Nuclease P1 or Phosphodiesterase I & II: Exonucleases that hydrolyze the phosphodiester bonds to release 3'- or 5'-mononucleotides.[10][12]

    • Alkaline Phosphatase: Removes the phosphate (B84403) group to yield deoxynucleosides.[10][12]

  • Incubation: The digestion is typically carried out at 37°C for several hours to overnight to ensure complete hydrolysis.[10][13] Microwave-assisted enzymatic hydrolysis has been shown to significantly reduce the digestion time to around 30 minutes.[11][13]

  • Protein Removal: After digestion, proteins (enzymes) are removed by filtration or precipitation.

LC-MS/MS Analysis

Objective: To separate and quantify the endogenous 8-oxo-dG and the ¹⁵N₅-labeled internal standard.

Methodology:

  • Chromatographic Separation: The DNA hydrolysate is injected into a Liquid Chromatography (LC) system, typically a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. A C18 reversed-phase column is commonly used to separate the deoxynucleosides.[12][14]

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer (MS/MS). Electrospray ionization (ESI) is the most common ionization technique.[14]

  • Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the analyte (8-oxo-dG) and the internal standard ([¹⁵N₅]8-oxo-dG).

    • 8-oxo-dG transition: m/z 284 → m/z 168 (corresponding to the protonated molecule and the protonated 8-oxoguanine base).[1]

    • [¹⁵N₅]8-oxo-dG transition: m/z 289 → m/z 173 (corresponding to the protonated labeled molecule and the protonated labeled 8-oxoguanine base).[1]

  • Quantification: The peak areas of the analyte and the internal standard are integrated. The concentration of 8-oxo-dG in the original sample is calculated based on the ratio of the peak areas and the known amount of the internal standard added.

Signaling Pathways and Experimental Workflows

The accurate measurement of 8-oxo-dG is crucial for understanding the cellular response to oxidative stress. The presence of 8-oxo-dG in DNA triggers specific repair pathways and can influence cellular signaling.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (Tissue, Cells, etc.) DNA_Extraction DNA Extraction (e.g., DNAzol) BiologicalSample->DNA_Extraction Internal_Standard Add 2'-Deoxyguanosine-¹⁵N₅ Internal Standard DNA_Extraction->Internal_Standard Enzymatic_Hydrolysis Enzymatic Hydrolysis (DNase I, Nuclease P1, Alkaline Phosphatase) Internal_Standard->Enzymatic_Hydrolysis LC_Separation LC Separation (Reversed-Phase C18) Enzymatic_Hydrolysis->LC_Separation MSMS_Detection Tandem MS Detection (ESI-MS/MS in MRM mode) LC_Separation->MSMS_Detection Data_Analysis Data Analysis (Peak Integration, Ratio Calculation) MSMS_Detection->Data_Analysis Quantification Quantification of 8-oxo-dG Data_Analysis->Quantification BER_pathway cluster_pathway Base Excision Repair (BER) Pathway for 8-oxo-dG cluster_signaling Cellular Signaling DNA_damage DNA with 8-oxo-dG Lesion OGG1_recognition Recognition and Excision of 8-oxo-dG by OGG1 Glycosylase DNA_damage->OGG1_recognition AP_site AP (Apurinic/Apyrimidinic) Site Formation OGG1_recognition->AP_site Rac1_activation OGG1-mediated Rac1 Activation OGG1_recognition->Rac1_activation Signaling Role APE1_incision AP Endonuclease (APE1) Incision AP_site->APE1_incision DNA_synthesis DNA Polymerase (Gap Filling) APE1_incision->DNA_synthesis Ligation DNA Ligase (Sealing the Nick) DNA_synthesis->Ligation Repaired_DNA Repaired DNA Ligation->Repaired_DNA ROS_production Increased ROS Production Rac1_activation->ROS_production

References

understanding the properties of 15N5 labeled guanosine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Properties and Applications of 15N5 Labeled Guanosine (B1672433)

For researchers, scientists, and professionals in drug development, understanding the nuanced properties of isotopically labeled compounds is paramount for pioneering new discoveries. This guide provides a comprehensive overview of 15N5 labeled guanosine, a critical tool in contemporary biochemical and pharmaceutical research. From its synthesis to its application in advanced analytical techniques, this document serves as a core technical reference.

Core Properties of 15N5 Labeled Guanosine

15N5 labeled guanosine is a stable isotope-labeled version of the purine (B94841) nucleoside, guanosine. In this form, all five nitrogen atoms in the guanine (B1146940) base are replaced with the heavy isotope, 15N. This isotopic enrichment makes it an invaluable tracer and internal standard for a variety of research applications, particularly in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS).[1][2]

Quantitative Data Summary

The physical and chemical properties of 15N5 labeled guanosine and its derivatives are summarized below. These values are essential for accurate experimental design and data interpretation.

PropertyValueNotes
Chemical Formula C₁₀H₁₃¹⁵N₅O₅For the free nucleoside.
Molecular Weight 288.24 g/mol (anhydrous)The mass is increased by 5 Da compared to unlabeled guanosine due to the five 15N atoms.
324.24 g/mol (dihydrate)Commercially available as a dihydrate form.[3]
412.15 g/mol (5'-monophosphate disodium (B8443419) salt)A common derivative used in various biochemical assays.
596.27 g/mol (5'-triphosphate ammonium (B1175870) salt)Used for the enzymatic synthesis of RNA for structural studies.[2][4]
Isotopic Purity ≥98 atom % ¹⁵NHigh isotopic enrichment is crucial for minimizing background noise in sensitive experiments.
Chemical Purity ≥95-98%High chemical purity ensures that observed signals are from the compound of interest.[3]
Form Solid (neat) or solutionAvailable in various forms depending on the intended application.[3]
Storage Temperature Room temperature (anhydrous/dihydrate)Protect from light and moisture.[3]
-20°C (solutions and phosphorylated forms)To prevent degradation.[2][4]

Synthesis of 15N Labeled Guanosine

Experimental Protocol: Synthesis of Specifically Labeled Guanosine

This protocol outlines the synthesis of guanosine with 15N labels at the N1, N7, and amino positions, which can be adapted for full 15N5 labeling by using fully labeled precursors.[5]

Step 1: Synthesis of [5-¹⁵N]‐5,6‐diamino‐2‐thioxo‐1,2‐dihydro‐4(3H)‐pyrimidinone

  • Suspend 4‐amino‐6‐hydroxy‐2‐mercaptopyrimidine monohydrate in 1 N HCl and cool in an ice bath.

  • Slowly add a solution of [¹⁵N]NaNO₂. The reaction mixture will change from yellow to red.

  • The intermediate is then reduced to introduce the first 15N label.

Step 2: Ring Closure to Form the Purine Scaffold

  • The labeled pyrimidine (B1678525) is reacted with a suitable reagent, such as diethoxymethyl acetate, to form the second ring of the purine structure.

Step 3: Enzymatic Transglycosylation

  • The synthesized labeled purine base is then coupled to a ribose sugar. This is often achieved enzymatically using a purine nucleoside phosphorylase.

  • The labeled base is mixed with 7-methylguanosine (B147621) in a phosphate (B84403) buffer at pH 7.4.

  • Purine nucleoside phosphorylase is added, and the mixture is incubated at 30°C for several days.

  • The reaction is monitored by HPLC.

Step 4: Conversion to Labeled Guanosine

  • The resulting labeled nucleoside is then chemically or enzymatically converted to the final guanosine product. For instance, a labeled adenosine (B11128) intermediate can be converted to guanosine.[5]

Step 5: Purification

  • The final product is purified using preparative reversed-phase HPLC.

  • The purified 15N labeled guanosine is dried over P₂O₅ in a vacuum desiccator.

Synthesis_Workflow cluster_synthesis Synthesis of 15N Labeled Guanosine start Labeled Precursors (e.g., [15N]NaNO2) pyrimidine Labeled Pyrimidine Intermediate start->pyrimidine Nitrosation/ Reduction purine_base Labeled Purine Base pyrimidine->purine_base Ring Closure transglycosylation Enzymatic Transglycosylation purine_base->transglycosylation labeled_nucleoside Labeled Nucleoside Intermediate transglycosylation->labeled_nucleoside conversion Conversion to Guanosine labeled_nucleoside->conversion purification HPLC Purification conversion->purification final_product 15N Labeled Guanosine purification->final_product NMR_Workflow cluster_nmr NMR Experimental Workflow rna_synthesis In Vitro Transcription with 15N5-GTP rna_purification RNA Purification (dPAGE) rna_synthesis->rna_purification sample_prep NMR Sample Preparation rna_purification->sample_prep data_acq 2D 1H-15N HSQC Data Acquisition sample_prep->data_acq data_proc Data Processing (Fourier Transform, Phasing) data_acq->data_proc data_analysis Spectral Analysis (Structure, Dynamics) data_proc->data_analysis MS_Workflow cluster_ms Mass Spectrometry Quantification Workflow sample_prep DNA Isolation and Spiking with 15N5-dG digestion Enzymatic Digestion sample_prep->digestion cleanup Sample Cleanup (SPE) digestion->cleanup lcms_analysis LC-MS/MS Analysis (MRM) cleanup->lcms_analysis data_analysis Data Analysis (Peak Area Ratio) lcms_analysis->data_analysis quantification Quantification using Calibration Curve data_analysis->quantification Signaling_Pathway cluster_signaling Investigating Guanosine-Mediated Signaling labeled_gtp 15N5-GTP g_protein G-Protein labeled_gtp->g_protein Binds to activate effector Effector Protein (e.g., Adenylyl Cyclase) g_protein->effector Activates receptor Cell Surface Receptor receptor->g_protein Signal second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

References

A Technical Guide to the Application of 2'-Deoxyguanosine-15N5 in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the commercial availability and diverse research applications of 2'-Deoxyguanosine-15N5, a stable isotope-labeled nucleoside critical for advanced analytical techniques. This document provides a comprehensive overview of its use in Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS), complete with detailed experimental protocols and data presentation.

Commercial Availability and Specifications

This compound is commercially available from specialized suppliers of stable isotope-labeled compounds. Cambridge Isotope Laboratories, Inc. (CIL) is a prominent supplier offering this product with varying levels of isotopic and chemical purity to suit different research needs. The isotopically labeled guanosine (B1672433) is available as a nucleoside or as a phosphoramidite (B1245037) for incorporation into synthetic oligonucleotides.

Below is a summary of the quantitative data for commercially available this compound and its derivatives:

Product DescriptionSupplierCatalog NumberMolecular Weight ( g/mol )Isotopic Enrichment (%)Chemical Purity (%)
2'-Deoxyguanosine-¹⁵N₅·H₂OCILNLM-3899-CA290.2298>95
2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅·H₂OCILCNLM-3900-CA300.15¹³C: 98, ¹⁵N: 96-98>98
2'-Deoxyguanosine-¹⁵N₅ PhosphoramiditeCILNLM-6826-PK-98>95

Applications in Research

This compound serves as a powerful tool in various research areas, primarily in structural biology and analytical biochemistry. Its key applications include:

  • Structural analysis of nucleic acids by NMR spectroscopy: The ¹⁵N label provides an additional NMR-active nucleus, enabling multidimensional NMR experiments to probe the structure and dynamics of DNA, including complex formations like G-quadruplexes.

  • Investigation of DNA-protein and DNA-ligand interactions: By selectively labeling the DNA component, researchers can unambiguously identify and characterize the binding interfaces and conformational changes upon interaction with proteins or small molecule ligands.

  • Quantitative analysis of DNA damage by LC-MS/MS: this compound is widely used as an internal standard for the accurate quantification of DNA adducts, such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a key biomarker for oxidative stress.[1][2][3]

Experimental Protocols

I. NMR Spectroscopy: Probing G-Quadruplex Structures

G-quadruplexes are non-canonical secondary structures formed in guanine-rich nucleic acid sequences and are implicated in telomere maintenance and gene regulation.[4][5][6][7][8] ¹⁵N-labeling of guanosines is instrumental in elucidating their complex topologies.

G_Quadruplex_NMR_Workflow cluster_synthesis Oligonucleotide Preparation cluster_sample_prep NMR Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Calculation synthesis Synthesis of ¹⁵N₅-dG Phosphoramidite olig_synth Solid-Phase Oligonucleotide Synthesis synthesis->olig_synth purification HPLC Purification & Desalting olig_synth->purification dissolution Dissolve Oligo in NMR Buffer (e.g., K⁺ buffer) purification->dissolution annealing Anneal to Form G-quadruplex dissolution->annealing nmr_tube Transfer to NMR Tube annealing->nmr_tube one_d 1D ¹H NMR nmr_tube->one_d hsqc 2D ¹H-¹⁵N HSQC one_d->hsqc noesy 2D NOESY hsqc->noesy assignment Resonance Assignment noesy->assignment restraints NOE Restraint Generation assignment->restraints structure Structure Calculation & Refinement restraints->structure

Workflow for NMR analysis of G-quadruplexes.
  • Oligonucleotide Synthesis: Incorporate this compound phosphoramidite at specific positions during standard solid-phase oligonucleotide synthesis.[9] Following synthesis, the oligonucleotide is cleaved from the solid support, deprotected, and purified by high-performance liquid chromatography (HPLC).

  • NMR Sample Preparation:

    • Dissolve the purified ¹⁵N-labeled oligonucleotide in an appropriate NMR buffer. For G-quadruplex formation, this typically includes a potassium or sodium-containing buffer (e.g., 25 mM potassium phosphate, 75 mM KCl, pH 7.0).[10]

    • Anneal the sample by heating to 95°C for 5-10 minutes followed by slow cooling to room temperature to facilitate the formation of the G-quadruplex structure.[10]

    • Transfer the sample to a suitable NMR tube. For experiments in H₂O, the final sample should contain 5-10% D₂O for the lock signal.[11] The final DNA concentration is typically in the range of 0.1 to 1 mM.[12]

  • NMR Data Acquisition:

    • 1D ¹H NMR: Acquire a one-dimensional proton spectrum to assess the overall folding and purity of the G-quadruplex. The imino protons involved in Hoogsteen base pairing in the G-tetrads typically resonate between 10 and 12 ppm.

    • 2D ¹H-¹⁵N HSQC: This is a key experiment that provides a correlation map between each ¹⁵N nucleus and its directly attached proton.[13] For ¹⁵N-labeled guanosines, this experiment reveals the chemical shifts of the imino (N1-H1) and amino (N2-H2) groups, providing crucial information for assigning resonances and determining the topology of the G-quadruplex.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (typically < 5 Å), providing distance restraints that are essential for determining the three-dimensional structure of the G-quadruplex.[14]

  • Data Analysis and Structure Calculation:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the proton and nitrogen resonances using the information from the 2D spectra.

    • Generate distance restraints from the NOESY data and use them in molecular dynamics and simulated annealing protocols to calculate and refine the 3D structure of the G-quadruplex.

II. LC-MS/MS: Quantification of Oxidative DNA Damage

This compound is the gold standard internal standard for the quantification of 8-oxodG, a major product of oxidative DNA damage implicated in mutagenesis and carcinogenesis. The isotope dilution method corrects for sample loss during preparation and variations in instrument response.[3][15]

DNA_Damage_LCMS_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_lcms LC-MS/MS Analysis cluster_quant Data Analysis & Quantification dna_extraction DNA Extraction from Cells or Tissues add_is Addition of ¹⁵N₅-dG Internal Standard dna_extraction->add_is digestion Enzymatic Digestion to Nucleosides add_is->digestion protein_removal Protein Precipitation or SPE digestion->protein_removal filtration Filtration protein_removal->filtration injection Injection onto LC Column filtration->injection separation Chromatographic Separation injection->separation ms_detection MS/MS Detection (MRM) separation->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of 8-oxodG calibration->quantification

Workflow for 8-oxodG quantification.
  • DNA Extraction and Preparation:

    • Isolate genomic DNA from cells or tissues using a standard DNA extraction kit or protocol.

    • Accurately quantify the amount of extracted DNA (e.g., using UV spectrophotometry).

    • To a known amount of DNA (e.g., 10-50 µg), add a precise amount of this compound as an internal standard.

  • Enzymatic Digestion of DNA:

    • Digest the DNA sample to its constituent nucleosides. A common method involves a two-step enzymatic digestion:[16]

      • Step 1: Incubate the DNA with nuclease P1 in a buffer at pH 5.0-5.5 at 37-50°C for 1-2 hours.

      • Step 2: Adjust the pH to 7.5-8.5 and add alkaline phosphatase and phosphodiesterase I. Incubate at 37°C for 2-4 hours or overnight.

    • Alternatively, a simplified one-step digestion can be performed using a cocktail of enzymes such as benzonase, phosphodiesterase I, and alkaline phosphatase in a single buffer at 37°C for 6 hours.[16]

  • Sample Cleanup:

    • Remove the enzymes and other proteins by precipitation (e.g., with cold acetonitrile (B52724) or methanol) or by solid-phase extraction (SPE).

    • Centrifuge the sample to pellet the precipitate and transfer the supernatant containing the nucleosides to a new tube.

    • Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Separate the nucleosides using a reverse-phase C18 column with a gradient of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).

    • Mass Spectrometry:

      • Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

      • Perform Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for 8-oxodG and the ¹⁵N₅-labeled internal standard.

        • 8-oxodG: m/z 284.1 → 168.1

        • ¹⁵N₅-8-oxodG (from in-situ oxidation of the internal standard): m/z 289.1 → 173.1

        • dG: m/z 268.1 → 152.1

        • ¹⁵N₅-dG: m/z 273.1 → 157.1

  • Data Analysis and Quantification:

    • Integrate the peak areas for the MRM transitions of endogenous 8-oxodG and the ¹⁵N₅-labeled internal standard.

    • Generate a calibration curve using known concentrations of unlabeled 8-oxodG standards spiked with a constant amount of the ¹⁵N₅-labeled internal standard.

    • Calculate the concentration of 8-oxodG in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The results are typically expressed as the number of 8-oxodG lesions per 10⁶ or 10⁸ normal deoxyguanosine residues.

Signaling Pathways and Biological Context

The use of this compound as a research tool provides insights into fundamental cellular processes.

G-Quadruplexes in Telomere Maintenance and Gene Regulation

G-quadruplex structures are prevalent in telomeric regions and gene promoter regions, where they are believed to play significant regulatory roles.

G_Quadruplex_Signaling cluster_telomere Telomere Maintenance cluster_gene Gene Regulation g4_telomere G-quadruplex Formation in Telomere Overhang telomerase_inhibition Inhibition of Telomerase Activity g4_telomere->telomerase_inhibition telomere_capping Telomere Capping & Protection g4_telomere->telomere_capping helicase Recruitment of Helicases (e.g., WRN, BLM) g4_telomere->helicase g4_promoter G-quadruplex Formation in Promoter Regions transcription_block Repression of Transcription g4_promoter->transcription_block transcription_factor Modulation of Transcription Factor Binding g4_promoter->transcription_factor dna G-rich DNA Sequence dna->g4_telomere Telomeric Repeats dna->g4_promoter Promoter Sequences

Role of G-quadruplexes in cellular processes.

The formation of G-quadruplexes in telomeres can inhibit the activity of telomerase, an enzyme crucial for maintaining telomere length, and can also serve as a protective cap at the chromosome ends.[6][8] In promoter regions of oncogenes, G-quadruplexes can act as transcriptional repressors.[7] NMR studies with ¹⁵N-labeled oligonucleotides help to characterize these structures and their interactions with binding proteins and potential drug candidates.

DNA Damage and Repair Pathways

Oxidative stress can lead to the formation of 8-oxodG, which if not repaired, can cause G:C to T:A transversions during DNA replication. The base excision repair (BER) pathway is the primary mechanism for removing this lesion.

DNA_Damage_Repair_Pathway cluster_ber Base Excision Repair (BER) ros Reactive Oxygen Species (ROS) dG Deoxyguanosine (dG) in DNA ros->dG Oxidation oxodG 8-oxo-dG Formation dG->oxodG ogg1 OGG1 Glycosylase Recognizes & Excises 8-oxoG oxodG->ogg1 Initiation of Repair ape1 APE1 Endonuclease Cleaves AP Site ogg1->ape1 polb DNA Polymerase β Inserts Correct Nucleotide ape1->polb ligase DNA Ligase III Seals the Nick polb->ligase ligase->dG Restored DNA

Base excision repair pathway for 8-oxodG.

The BER pathway is initiated by the DNA glycosylase OGG1, which recognizes and removes the oxidized base.[17] Subsequent steps involving APE1 endonuclease, DNA polymerase β, and DNA ligase III complete the repair process. LC-MS/MS with a ¹⁵N₅-dG internal standard allows for the sensitive and accurate measurement of 8-oxodG levels, providing a quantitative measure of oxidative DNA damage and the effectiveness of repair mechanisms or antioxidant therapies.

Conclusion

This compound is an indispensable tool for modern biomedical research. Its application in NMR spectroscopy provides high-resolution structural and dynamic information about nucleic acids and their complexes, while its use as an internal standard in LC-MS/MS ensures the accuracy and reliability of DNA damage quantification. The detailed protocols and workflows presented in this guide are intended to facilitate the adoption of these powerful techniques by researchers, scientists, and drug development professionals, ultimately advancing our understanding of fundamental biological processes and the development of novel therapeutics.

References

Navigating DNA Damage: A Technical Guide to Designing Experiments with 15N5-dG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core initial considerations for designing robust and accurate experiments utilizing ¹⁵N₅-labeled 2'-deoxyguanosine (B1662781) (¹⁵N₅-dG). Primarily employed as an internal standard in isotope dilution mass spectrometry, ¹⁵N₅-dG is instrumental in the precise quantification of DNA adducts, offering critical insights into DNA damage and repair mechanisms. This guide outlines the foundational principles, experimental workflows, and detailed protocols essential for leveraging this powerful tool in research and drug development.

Core Principles: The Role of ¹⁵N₅-dG in DNA Adduct Analysis

The quantification of DNA adducts, which are chemical modifications to DNA, is crucial for understanding the mechanisms of carcinogenesis, toxicology, and the efficacy of therapeutic agents. These adducts are often present at very low levels, typically in the range of 0.01 to 10 adducts per 10⁸ normal nucleotides, necessitating ultra-sensitive and highly specific analytical methods.[1]

Isotope dilution mass spectrometry (IDMS) is the gold standard for this purpose, and ¹⁵N₅-dG is a key reagent in this methodology.[2] By introducing a known quantity of ¹⁵N₅-dG into a biological sample, it serves as an internal standard that experiences the same sample preparation and analysis variations as the endogenous, unlabeled 2'-deoxyguanosine (dG) and its adducted forms. The ratio of the analyte to the stable isotope-labeled standard allows for highly accurate and precise quantification, correcting for any loss or variability during the analytical process.

Experimental Design Considerations

Successful experimental design is paramount for obtaining reliable and reproducible data. Key considerations include:

  • Source of DNA: DNA can be isolated from various biological matrices, including tissues (liver, lung, kidney), cells, blood, saliva, and urine. The choice of source depends on the research question and the accessibility of the sample. Typically, 1 to 200 µg of DNA is required for quantitative analysis.

  • Selection of Internal Standard: ¹⁵N₅-dG is an ideal internal standard for dG and many dG adducts as its five nitrogen atoms are labeled, resulting in a 5 Dalton mass shift, which is sufficient to prevent isotopic overlap with the analyte of interest. For specific adducts, a corresponding ¹⁵N₅-labeled adduct standard is optimal.

  • Method of DNA Hydrolysis: To analyze DNA adducts by mass spectrometry, the DNA polymer must be broken down into its constituent nucleosides. Enzymatic hydrolysis is the most common method as it is gentle and avoids the creation of artificial adducts that can occur with acid hydrolysis.

  • Analytical Technique: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most widely used technique for the analysis of DNA adducts due to its high sensitivity and specificity.

Quantitative Data Summary

The following tables summarize typical concentrations of the common DNA adduct 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) in various human samples, providing a baseline for experimental expectations.

Table 1: Levels of 8-oxo-dG in Human Leukocyte DNA

Population8-oxo-dG Level (adducts per 10⁶ dG)Reference
Healthy Controls4.46 (median)[3]
Cancer Patients4.93 (median)[3]

Table 2: Levels of 8-oxo-dG in Human Urine

Population8-oxo-dG Level (nmol/24 hr)Reference
Healthy Controls2.2 (median)[3]
Cancer Patients6.05 (median)[3]

Table 3: Basal 8-oxo-dG Levels in Human Cell Lines

Cell Line8-oxo-dG Level (adducts per 10⁸ nucleotides)Reference
H358 (bronchoalveolar)5.5 ± 1.0[4]
A549 (lung adenocarcinoma)Similar to H358[4]
Hepa-1c1c7 (mouse hepatoma)Similar to H358[4]
HeLa (cervical adenocarcinoma)Similar to H358[4]

Detailed Experimental Protocol: Quantification of 8-oxo-dG using ¹⁵N₅-8-oxo-dG

This protocol outlines a typical workflow for the quantification of the oxidative DNA adduct 8-oxo-dG using a ¹⁵N₅-labeled internal standard.

Materials and Reagents
  • DNA sample (from cells, tissues, etc.)

  • ¹⁵N₅-8-oxo-dG internal standard

  • Nuclease P1

  • Alkaline Phosphatase

  • DNase I

  • Proteinase K

  • Tris-HCl buffer

  • MgCl₂

  • EDTA

  • Sodium Dodecyl Sulfate (SDS)

  • Phenol:Chloroform:Isoamyl Alcohol

  • Ethanol (B145695)

  • LC-MS grade water and solvents

DNA Extraction
  • Homogenize tissue or lyse cells in a lysis buffer containing a detergent (e.g., SDS) and Proteinase K to digest proteins.

  • Perform phenol:chloroform extractions to remove proteins and other cellular debris.

  • Precipitate the DNA with cold ethanol.

  • Wash the DNA pellet with 70% ethanol to remove salts.

  • Resuspend the purified DNA in a suitable buffer (e.g., TE buffer).

  • Quantify the DNA concentration using UV spectrophotometry.

Enzymatic Hydrolysis of DNA
  • To a known amount of DNA (e.g., 50 µg), add a known amount of ¹⁵N₅-8-oxo-dG internal standard.

  • Add DNase I and incubate to partially digest the DNA.

  • Add Nuclease P1 and alkaline phosphatase to the reaction mixture.

  • Incubate the mixture at 37°C overnight to ensure complete hydrolysis of the DNA to its constituent nucleosides.

Sample Purification (Optional but Recommended)
  • For low-level adducts, solid-phase extraction (SPE) or immunoaffinity purification can be used to enrich the adduct of interest and remove interfering substances.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate 8-oxo-dG from other nucleosides.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 8-oxo-dG: m/z 284 → 168

      • ¹⁵N₅-8-oxo-dG: m/z 289 → 173

Data Analysis
  • Integrate the peak areas for both the endogenous 8-oxo-dG and the ¹⁵N₅-8-oxo-dG internal standard.

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Quantify the amount of 8-oxo-dG in the original DNA sample using a calibration curve prepared with known amounts of unlabeled 8-oxo-dG and a fixed amount of the internal standard.

Mandatory Visualizations

Experimental Workflow

experimental_workflow DNA_Source DNA Source (Tissue, Cells, etc.) DNA_Extraction DNA Extraction DNA_Source->DNA_Extraction Spike_IS Spike with ¹⁵N₅-dG Standard DNA_Extraction->Spike_IS Enzymatic_Hydrolysis Enzymatic Hydrolysis to Nucleosides Spike_IS->Enzymatic_Hydrolysis LC_Separation LC Separation Enzymatic_Hydrolysis->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for DNA adduct analysis using ¹⁵N₅-dG.

Base Excision Repair Pathway for 8-oxo-dG

ber_pathway DNA_damage DNA with 8-oxo-dG OGG1 OGG1 (DNA Glycosylase) DNA_damage->OGG1 Recognizes and excises 8-oxo-dG AP_site AP Site OGG1->AP_site APE1 APE1 (AP Endonuclease) AP_site->APE1 Cleaves backbone Nick Nick in DNA Backbone APE1->Nick Pol_beta DNA Polymerase β Nick->Pol_beta Inserts correct nucleotide (dG) Ligation DNA Ligase III / XRCC1 Pol_beta->Ligation Seals the nick Repaired_DNA Repaired DNA Ligation->Repaired_DNA

Caption: Base Excision Repair (BER) pathway for 8-oxo-dG.

References

Methodological & Application

Application Notes and Protocols: Site-Specific Incorporation of 2'-Deoxyguanosine-¹⁵N₅ into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope labeling of oligonucleotides is a powerful technique for investigating their structure, dynamics, and interactions with other molecules using methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1] This document provides a detailed protocol for the site-specific incorporation of 2'-Deoxyguanosine-¹⁵N₅ into synthetic oligonucleotides using the well-established phosphoramidite (B1245037) solid-phase synthesis method.[2][3][4] The protocol covers the synthesis of the ¹⁵N₅-labeled phosphoramidite building block, the automated solid-phase synthesis cycle, and the subsequent cleavage, deprotection, and purification of the final oligonucleotide product.

Introduction

The targeted placement of isotope labels, such as ¹⁵N, within an oligonucleotide sequence offers significant advantages for detailed structural and functional studies.[1] Chemical synthesis using labeled phosphoramidites allows for the precise, site-specific incorporation of the isotope-labeled nucleoside.[1] This approach is particularly valuable for studying nucleic acid-protein interactions and the structural biology of DNA and RNA.[1] The phosphoramidite method is the universally adopted standard for the chemical synthesis of DNA and RNA, known for its high coupling efficiency and amenability to automation.[2] This protocol outlines the necessary steps to successfully incorporate 2'-Deoxyguanosine-¹⁵N₅ into a desired oligonucleotide sequence.

Materials and Reagents

Reagent/Material Supplier Notes
2'-Deoxyguanosine-¹⁵N₅Commercially AvailableStarting material for phosphoramidite synthesis.
Standard DNA Phosphoramidites (dA, dC, dG, dT)VariousFor synthesis of the non-labeled portions of the oligonucleotide.
Solid Support (e.g., Controlled Pore Glass - CPG)VariousPre-loaded with the first nucleoside of the sequence.[3]
Activator Solution (e.g., 5-(Ethylthio)-1H-tetrazole - ETT)VariousFor activating the phosphoramidite monomers.[4]
Capping Reagents (Acetic Anhydride and N-Methylimidazole)VariousTo block unreacted 5'-hydroxyl groups.[3]
Oxidizing Solution (Iodine in THF/water/pyridine)VariousTo stabilize the newly formed phosphite (B83602) triester linkage.[5]
Deblocking Solution (e.g., Trichloroacetic acid in Dichloromethane)VariousFor removal of the 5'-DMT protecting group.[6]
Cleavage and Deprotection Solution (e.g., Concentrated Ammonium (B1175870) Hydroxide)VariousFor cleaving the oligonucleotide from the solid support and removing protecting groups.
Anhydrous AcetonitrileVariousSolvent for phosphoramidites and activator.
HPLC-grade Solvents (e.g., Acetonitrile, Triethylammonium Acetate buffer)VariousFor purification and analysis.

Experimental Protocols

Synthesis of 2'-Deoxyguanosine-¹⁵N₅ Phosphoramidite

The synthesis of the ¹⁵N₅-labeled phosphoramidite is a critical prerequisite for incorporation. While commercially available, this section outlines the general synthetic scheme.

  • Protection of Exocyclic Amine: The exocyclic N²-amino group of 2'-Deoxyguanosine-¹⁵N₅ is protected, typically with an isobutyryl or benzoyl group, to prevent side reactions during oligonucleotide synthesis.[7]

  • 5'-Hydroxyl Protection: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group. This acid-labile protecting group is essential for the stepwise, 3' to 5' synthesis.[4]

  • Phosphitylation of 3'-Hydroxyl: The 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the reactive phosphoramidite moiety.[8]

  • Purification: The resulting 2'-Deoxyguanosine-¹⁵N₅ phosphoramidite is purified by silica (B1680970) gel chromatography to ensure high purity for oligonucleotide synthesis.

Solid-Phase Oligonucleotide Synthesis

Automated solid-phase synthesis is the standard method for producing oligonucleotides.[3] The process involves a repeated cycle of four chemical reactions for each nucleotide added to the growing chain.[4]

The synthesis cycle for incorporating the ¹⁵N₅-dG phosphoramidite is as follows:

  • Deblocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the nucleotide attached to the solid support using an acidic solution (e.g., trichloroacetic acid in dichloromethane).[6] The intensity of the orange-colored trityl cation released can be measured to monitor coupling efficiency.[6]

  • Coupling: The ¹⁵N₅-dG phosphoramidite is activated by an activator (e.g., ETT) and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[4][5] This reaction is typically carried out in anhydrous acetonitrile.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using capping reagents to prevent the formation of deletion mutants (n-1 sequences).[3][4]

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using an iodine solution.[4][5]

This four-step cycle is repeated for each subsequent nucleotide until the desired sequence is synthesized.

Cleavage and Deprotection
  • Cleavage from Solid Support: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support. This is typically achieved by incubation with concentrated ammonium hydroxide.

  • Removal of Protecting Groups: The same cleavage reagent (ammonium hydroxide) also removes the protecting groups from the phosphate backbone (cyanoethyl groups) and the nucleobases.

  • Final Deprotection: The solution is heated to ensure complete removal of the base-protecting groups.

Purification and Analysis

Purification is crucial to remove truncated sequences and other impurities.[9]

  • Purification: The crude oligonucleotide solution is typically purified using High-Performance Liquid Chromatography (HPLC).[10] Reverse-phase HPLC (RP-HPLC) or ion-exchange HPLC (IE-HPLC) are common methods.[10][11]

    • RP-HPLC: Separates based on hydrophobicity. The full-length product is often more hydrophobic than shorter failure sequences, especially if the final DMT group is left on ("DMT-on" purification).[5][10]

    • IE-HPLC: Separates based on the charge of the phosphate backbone, providing excellent resolution between different lengths of oligonucleotides.[9][11]

  • Analysis: The purity and identity of the final ¹⁵N₅-labeled oligonucleotide are confirmed by:

    • Analytical HPLC: To assess the purity of the sample.

    • Mass Spectrometry (MS): To confirm the correct molecular weight, verifying the incorporation of the ¹⁵N₅-labeled guanosine.

Quantitative Data Summary

The following table summarizes expected quantitative data for the synthesis of a hypothetical ¹⁵N₅-labeled 20-mer oligonucleotide. Actual results may vary depending on the sequence, synthesis scale, and instrumentation.

Parameter Expected Value Method of Determination
Coupling Efficiency (per step) > 99%Trityl Cation Monitoring[6]
Overall Yield (crude) 50-70%UV Spectrophotometry (A₂₆₀)
Purity (after HPLC) > 95%Analytical HPLC[9]
Molecular Weight (Expected) Calculated based on sequenceMass Spectrometry
Molecular Weight (Observed) Expected MW ± 1 DaMass Spectrometry

Workflow and Pathway Diagrams

Oligonucleotide_Synthesis_Workflow Figure 1: Experimental Workflow for Incorporating 2'-Deoxyguanosine-¹⁵N₅ cluster_0 Phosphoramidite Synthesis cluster_1 Solid-Phase Synthesis cluster_2 Post-Synthesis Processing dG_15N5 2'-Deoxyguanosine-¹⁵N₅ Protection Protection of Exocyclic Amine & 5'-OH dG_15N5->Protection Phosphitylation Phosphitylation of 3'-OH Protection->Phosphitylation Purified_Amidite Purified ¹⁵N₅-dG Phosphoramidite Phosphitylation->Purified_Amidite Coupling 2. Coupling with ¹⁵N₅-dG Amidite Purified_Amidite->Coupling Start Start Synthesis (Solid Support) Deblocking 1. Deblocking (DMT Removal) Start->Deblocking Deblocking->Coupling Capping 3. Capping Coupling->Capping Oxidation 4. Oxidation Capping->Oxidation Repeat Repeat Cycle for Remaining Nucleotides Oxidation->Repeat Cleavage Cleavage from Solid Support Repeat->Cleavage Deprotection Deprotection of Bases & Phosphates Cleavage->Deprotection Purification HPLC Purification Deprotection->Purification Analysis Analysis (HPLC & MS) Purification->Analysis Final_Product Final ¹⁵N₅-Labeled Oligonucleotide Analysis->Final_Product

Caption: Workflow for ¹⁵N₅-dG incorporation.

Solid_Phase_Synthesis_Cycle Figure 2: The Phosphoramidite Synthesis Cycle Growing_Chain Growing Oligonucleotide (on solid support with 5'-DMT) Deblocking Deblocking (Acid Treatment) Growing_Chain->Deblocking Free_5OH Free 5'-OH Group Deblocking->Free_5OH Coupling Coupling (Activated Phosphoramidite) Free_5OH->Coupling Capping Capping (Acetylation of Failures) Free_5OH->Capping Unreacted Chains Phosphite_Triester Unstable Phosphite Triester Coupling->Phosphite_Triester Oxidation Oxidation (Iodine Treatment) Phosphite_Triester->Oxidation Stable_Phosphate Stable Phosphate Triester (Elongated Chain with 5'-DMT) Oxidation->Stable_Phosphate Stable_Phosphate->Deblocking Start Next Cycle

Caption: The phosphoramidite synthesis cycle.

References

Application Note: A Guide to the Quantitative Analysis of 2'-Deoxyguanosine and its Adducts using 2'-Deoxyguanosine-15N5 by Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The quantification of 2'-deoxyguanosine (B1662781) (dG) and its modified forms, such as the oxidative damage product 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), is a critical tool for assessing DNA damage, oxidative stress, and the efficacy of therapeutic agents. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its superior sensitivity and selectivity.[1] This application note provides a detailed protocol for the use of 2'-Deoxyguanosine-15N5 ([¹⁵N₅]dG) as a stable isotope-labeled internal standard to ensure accurate and reproducible quantification of dG and its adducts in biological samples. The use of a stable isotope-labeled internal standard is essential to correct for analyte loss during sample preparation and for variations in instrument response, such as ion suppression.[2]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution is a powerful technique for quantitative analysis. A known amount of a stable isotope-labeled version of the analyte, in this case [¹⁵N₅]dG, is added to the sample at the earliest stage of preparation.[3] This "internal standard" is chemically identical to the endogenous analyte and therefore behaves identically during extraction, derivatization, and chromatographic separation. However, it is distinguishable by its higher mass in the mass spectrometer. By measuring the ratio of the signal from the endogenous analyte to the signal from the internal standard, precise quantification can be achieved, as this ratio remains constant regardless of sample loss or fluctuations in ESI-MS signal intensity.

G Figure 1. Principle of Isotope Dilution using [¹⁵N₅]dG cluster_sample Biological Sample cluster_standard Internal Standard cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Analyte Endogenous dG (Light) Mix Mixture of Light & Heavy (Constant Ratio) Analyte->Mix IS [¹⁵N₅]dG Added (Heavy) IS->Mix Process Extraction & Purification Mix->Process Losses affect both equally LC LC Separation Process->LC MS Mass Spectrometer Detection LC->MS Data Quantification based on Peak Area Ratio (Light / Heavy) MS->Data

Caption: The logical flow of isotope dilution mass spectrometry.

Experimental Workflow

The overall workflow involves isolating DNA from a biological matrix, spiking the sample with the [¹⁵N₅]dG internal standard, hydrolyzing the DNA into individual nucleosides, purifying the nucleoside mixture, and finally, analyzing the sample via LC-MS/MS.

G Figure 2. General Experimental Workflow Sample 1. Biological Sample (Tissue, Cells, Urine) Isolation 2. DNA Isolation Sample->Isolation Spike 3. Spike with [¹⁵N₅]dG Internal Std. Isolation->Spike Digestion 4. Enzymatic Hydrolysis Spike->Digestion Purification 5. Sample Cleanup (SPE or Immunoaffinity) Digestion->Purification Analysis 6. LC-MS/MS Analysis Purification->Analysis Data 7. Data Processing & Quantification Analysis->Data

Caption: From biological sample to quantitative data.

Detailed Experimental Protocols

Materials and Reagents
  • Standards: 2'-Deoxyguanosine (dG), 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), this compound ([¹⁵N₅]dG) (e.g., Cambridge Isotope Laboratories).

  • Enzymes: DNase I, Nuclease P1, Phosphodiesterase I, Phosphodiesterase II, Alkaline Phosphatase, Proteinase K.

  • Solvents: LC-MS grade water, acetonitrile, methanol (B129727), and formic acid.[2]

  • Chemicals: Tris-HCl, MgCl₂, ammonium (B1175870) formate, isopropanol, ethanol.[4]

  • Kits: DNA isolation kit (e.g., Qiagen DNeasy), Solid-Phase Extraction (SPE) cartridges, Immunoaffinity columns for 8-oxodG purification (optional but recommended).[3]

Protocol 1: Sample Preparation

This protocol describes the preparation of nucleosides from cellular or tissue DNA.

  • DNA Isolation:

    • Homogenize tissue or lyse cells according to standard protocols or commercial kit instructions (e.g., proteinase K digestion followed by column-based purification).

    • Elute purified DNA in LC-MS grade water. Quantify the DNA concentration and assess its purity (e.g., via UV spectrophotometry at 260/280 nm).

  • Internal Standard Spiking:

    • To a known amount of DNA (e.g., 50-100 µg), add a precise amount of [¹⁵N₅]dG internal standard. The amount should be chosen to be in a similar range to the expected endogenous analyte concentration.[3]

    • For analysis of 8-oxodG, isotopically labeled [¹⁵N₅]8-oxodG can be used as the internal standard if available.[2][3] If not, [¹⁵N₅]dG can be used, but care must be taken to prevent and account for artificial oxidation during sample processing.

  • Enzymatic Hydrolysis:

    • Dry the DNA and internal standard mixture under vacuum.

    • Re-dissolve the sample in an incubation buffer (e.g., 10mM Tris-HCl, 5 mM MgCl₂, pH 7).[4]

    • Add a cocktail of enzymes for complete DNA digestion. A typical combination includes DNase I, followed by phosphodiesterases and alkaline phosphatase to yield a mixture of deoxynucleosides.[4]

    • Incubate the mixture overnight at 37°C.

  • Sample Cleanup:

    • Protein Removal: Precipitate the enzymes by adding two volumes of cold methanol or by using a molecular weight cut-off filter (e.g., 3 kDa). Centrifuge at high speed (e.g., 14,000 x g) and collect the supernatant/filtrate.[4]

    • Solid-Phase Extraction (SPE): Condition an SPE cartridge according to the manufacturer's instructions. Load the sample, wash away salts and contaminants, and elute the nucleosides. This step is crucial for complex matrices like urine.[2]

    • Immunoaffinity Purification (for 8-oxodG): For ultra-sensitive detection of 8-oxodG, use an immunoaffinity column. This step provides significant purification and removes interfering nucleosides like dG, which can be present at much higher concentrations.[3][5]

    • Dry the purified sample and reconstitute in a small volume of the initial LC mobile phase (e.g., 99% Mobile Phase A).

Protocol 2: LC-MS/MS Analysis
  • Instrumentation: A triple quadrupole (QqQ) mass spectrometer coupled with a UHPLC system is typically used.[1]

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.[6]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[6]

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 5 - 10 µL.

    • Gradient: A typical gradient starts with low organic phase (1-5% B), ramps up to elute the analytes, followed by a wash and re-equilibration step.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).[7]

    • Scan Type: Multiple Reaction Monitoring (MRM).[3]

    • MRM Transitions: The precursor ions ([M+H]⁺) are selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The transition from the protonated nucleoside to the protonated nucleobase is commonly used.[3][7]

Data Presentation and Quantification

MRM Transitions for Quantification

The following table summarizes the key MRM transitions for dG, 8-oxodG, and their corresponding ¹⁵N₅-labeled internal standards.

CompoundPrecursor Ion (m/z)Product Ion (m/z)NotesCitation
2'-Deoxyguanosine (dG)268.1152.1[M+H]⁺ → [Gua+H]⁺[7]
[¹⁵N₅]dG (Internal Std) 273.1 157.1 [M+H]⁺ → [¹⁵N₅-Gua+H]⁺ [3]
8-oxo-dG284.1168.1[M+H]⁺ → [8-oxoGua+H]⁺[3][5]
[¹⁵N₅]8-oxo-dG (Internal Std) 289.1 173.1 [M+H]⁺ → [¹⁵N₅-8-oxoGua+H]⁺ [3][5]
Method Validation Parameters

A robust LC-MS/MS method should be validated for linearity, sensitivity, accuracy, and precision. The table below presents typical performance characteristics for the quantification of 8-oxodG.

ParameterTypical ValueDescriptionCitation
Linearity (Range) 0.95 - 95 nmol/LThe concentration range over which the instrument response is proportional to the analyte concentration.[2]
Limit of Detection (LOD) 5 fmol on-columnThe lowest amount of analyte that can be reliably distinguished from background noise.[2]
Limit of Quantification (LOQ) 25 fmol on-columnThe lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy.[2]
Accuracy (Recovery) 88 - 101%The closeness of the measured value to the true value, often assessed by spiking samples with a known amount of analyte.[2]
Precision (Intra-day RSD) < 5%The degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the same conditions.[2]
Precision (Inter-day RSD) < 11%The precision over a longer period, often on different days with different analysts or equipment.[2]

Conclusion

The use of this compound as an internal standard is a cornerstone for the reliable quantification of dG and its adducts by LC-MS/MS. The protocols and data presented in this application note provide a robust framework for researchers in toxicology, clinical diagnostics, and drug development to accurately measure these critical biomarkers of DNA integrity and disease. Proper method validation is essential to ensure data quality and reproducibility.[8][9]

References

Application Note: Quantitative Analysis of DNA Adducts Using ¹⁵N₅-dG LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DNA adducts are covalent modifications to DNA that can result from exposure to endogenous and exogenous genotoxic agents. These modifications can disrupt normal cellular processes, leading to mutations and potentially initiating carcinogenesis.[1][2] Accurate quantification of DNA adducts is crucial for assessing cancer risk, understanding mechanisms of toxicity, and in the development of new therapeutics.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the analysis of DNA adducts.[4][5] The use of stable isotope-labeled internal standards, such as ¹⁵N₅-labeled 2'-deoxyguanosine (B1662781) (¹⁵N₅-dG), is the gold standard for accurate quantification as it corrects for variability during sample preparation and analysis.[2] This application note provides a detailed protocol for the quantitative analysis of DNA adducts using ¹⁵N₅-dG as an internal standard coupled with LC-MS/MS.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of DNA adducts is depicted below. This process begins with the isolation of DNA from a biological sample, followed by enzymatic hydrolysis to release individual nucleosides. The sample is then purified using solid-phase extraction (SPE) to remove interfering substances. Finally, the purified sample is analyzed by LC-MS/MS for the detection and quantification of DNA adducts.

DNA Adduct Analysis Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis A Biological Sample (Tissue, Cells) B DNA Isolation A->B C Add ¹⁵N₅-dG Internal Standard B->C D Enzymatic Hydrolysis to Nucleosides C->D E Solid-Phase Extraction (SPE) Cleanup D->E F LC Separation E->F G MS/MS Detection (SRM/MRM) F->G H Peak Integration G->H I Quantification using Standard Curve H->I J Data Reporting (Adducts per 10⁸ dG) I->J

Quantitative DNA adduct analysis workflow.

Experimental Protocols

1. DNA Isolation

This protocol is based on a proteinase K digestion followed by column-based purification.[6][7]

  • Materials:

    • Biological tissue or cells

    • Proteinase K

    • DNA isolation kit (e.g., Qiagen DNeasy Blood & Tissue Kit)

    • RNase A

    • Isopropanol

    • 70% Ethanol

    • Nuclease-free water

  • Procedure:

    • Homogenize tissue or lyse cells according to the DNA isolation kit manufacturer's protocol.

    • Add proteinase K and incubate at 56°C to digest proteins.

    • Add RNase A and incubate to remove RNA.[8]

    • Apply the lysate to the DNA purification column.

    • Wash the column with the provided wash buffers.

    • Elute the purified DNA with nuclease-free water.

    • Precipitate the DNA with isopropanol, wash with 70% ethanol, and resuspend in nuclease-free water.[6][7]

    • Quantify the DNA using a spectrophotometer (e.g., NanoDrop) and assess purity (A260/A280 ratio ≈ 1.8).

2. Enzymatic Hydrolysis of DNA

This protocol describes the enzymatic digestion of DNA to individual 2'-deoxynucleosides.

  • Materials:

    • Purified DNA (20-50 µg)

    • ¹⁵N₅-dG internal standard

    • DNase I

    • Nuclease P1

    • Alkaline phosphatase

    • 50 mM Sodium Phosphate/20 mM MgCl₂ buffer (pH 7.2)[9]

  • Procedure:

    • To 20-50 µg of DNA, add a known amount of ¹⁵N₅-dG internal standard.

    • Add DNase I, nuclease P1, and alkaline phosphatase in a buffer solution.

    • Incubate the mixture at 37°C for 2-4 hours or overnight to ensure complete digestion.

    • After incubation, the reaction can be stopped by heating or by proceeding directly to the cleanup step.

3. Solid-Phase Extraction (SPE) Cleanup

This protocol is for the purification of the DNA hydrolysate to remove enzymes and other interfering substances.[10][11]

  • Materials:

    • C18 SPE cartridge

    • Methanol (B129727) (for conditioning)

    • Water (for equilibration)

    • Elution solvent (e.g., 50% methanol in water)

    • Vacuum manifold or centrifuge with SPE adapter

  • Procedure:

    • Condition the C18 SPE cartridge by passing methanol through it.

    • Equilibrate the cartridge with water.

    • Load the DNA hydrolysate onto the cartridge.

    • Wash the cartridge with water to remove salts and other polar impurities.

    • Elute the nucleosides with an appropriate solvent, such as 50% methanol.

    • Dry the eluted sample under a stream of nitrogen or in a vacuum concentrator.

    • Reconstitute the sample in a small volume of the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis

This section provides typical parameters for the LC-MS/MS analysis of DNA adducts.

  • Instrumentation:

    • High-performance liquid chromatography (HPLC) system

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • LC Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A linear gradient from 5% to 95% B over a specified time to separate the adducts from the normal nucleosides.

    • Flow Rate: 0.2-0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5-10 µL

  • MS/MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)

    • Transitions to Monitor:

      • Analyte (e.g., a specific dG adduct): [M+H]⁺ → [M+H - 116.0474]⁺ (loss of the deoxyribose moiety)[1][12]

      • Internal Standard (¹⁵N₅-dG): [M+H]⁺ → [M+H - 116.0474]⁺

    • Optimize collision energy and other MS parameters for each specific adduct.

Data Presentation

The quantification of DNA adducts is typically expressed as the number of adducts per 10⁸ normal deoxynucleosides. A calibration curve is constructed by analyzing known amounts of the DNA adduct standard with a fixed amount of the ¹⁵N₅-dG internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.

Table 1: Example Quantitative Data for a DNA Adduct

Sample IDAnalyte Peak Area¹⁵N₅-dG Peak AreaPeak Area Ratio (Analyte/IS)Adducts per 10⁸ dG
Control 15,2301,150,0000.00451.2
Control 24,9801,180,0000.00421.1
Treated 145,6001,130,0000.040410.8
Treated 248,9001,160,0000.042211.3

Signaling Pathways and Logical Relationships

The formation of DNA adducts is a key event in chemical carcinogenesis. The following diagram illustrates the logical progression from exposure to a genotoxic agent to the potential for cancer initiation.

Carcinogenesis Pathway A Exposure to Genotoxic Agent B Metabolic Activation (e.g., by P450 enzymes) A->B C Formation of Reactive Metabolite B->C D Covalent Binding to DNA (DNA Adduct Formation) C->D E DNA Repair Mechanisms D->E F Cellular Proliferation with Damaged DNA D->F E->D Successful Repair G Mutation F->G H Cancer Initiation G->H

Pathway from genotoxic exposure to cancer initiation.

Conclusion

The protocol described in this application note provides a robust and reliable method for the quantitative analysis of DNA adducts using ¹⁵N₅-dG as an internal standard with LC-MS/MS. This methodology offers high sensitivity and specificity, making it an invaluable tool for researchers in toxicology, cancer research, and drug development. The use of a stable isotope-labeled internal standard is critical for achieving accurate and precise quantification by correcting for variations throughout the analytical process.

References

Probing DNA's Dynamic Landscape: Application Notes and Protocols for Studying Conformational Changes with 2'-Deoxyguanosine-15N5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing 2'-Deoxyguanosine-15N5, a stable isotope-labeled nucleoside, to investigate the conformational dynamics of DNA. Understanding these structural changes is paramount in drug discovery, the elucidation of DNA-protein interactions, and the study of DNA damage and repair mechanisms. The strategic incorporation of the 15N5 isotope into the guanine (B1146940) base provides a sensitive probe for a variety of powerful analytical techniques.

This document outlines the principles and detailed protocols for three key methodologies: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Circular Dichroism (CD).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of DNA in solution.[1] The incorporation of 15N isotopes is essential for advanced NMR studies of larger DNA molecules, as it helps to reduce spectral overlap and enables the use of specific multi-dimensional experiments.[2][3] The 15N5 label in 2'-deoxyguanosine (B1662781) allows for the direct observation of the guanine base, providing insights into base pairing, stacking interactions, and conformational changes in its local environment.

Application Note:

By monitoring the chemical shifts of the 15N nuclei in the guanine base, researchers can detect subtle changes in the local electronic environment, which are indicative of conformational alterations.[4] For instance, the formation of non-canonical structures like G-quadruplexes, or the binding of a ligand or protein to the DNA, will perturb the chemical shifts of the involved guanine residues.[5] Two-dimensional 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiments are particularly useful for resolving the signals from each guanine, providing a fingerprint of the DNA's conformational state.[6]

Quantitative Data Presentation:

Changes in 15N chemical shifts of this compound can provide quantitative information about the nature and extent of conformational changes. Below is a table of representative 15N chemical shift changes observed in different DNA structural contexts.

DNA Conformation / InteractionGuanine NitrogenTypical 15N Chemical Shift (ppm)Observed Change (Δδ ppm)Reference
B-form DNA (Watson-Crick G-C pair)N1~145-[4]
N7~220-[7]
N2 (amino)~80-[4]
G-quadruplex (Hoogsteen G-G pair)N1~140-5[5]
N7~210-10[5]
DNA-Ligand Binding (Major Groove)N7220 → 225+5[8]
DNA-Protein InteractionN1145 → 148+3[9]
Experimental Protocol: NMR Spectroscopy

1. Sample Preparation:

  • Synthesis of 15N-labeled DNA: Incorporate this compound phosphoramidite (B1245037) during automated solid-phase DNA synthesis.[4] Alternatively, enzymatic methods can be used for uniform 15N labeling.[9]

  • Purification: Purify the synthesized oligonucleotide using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Desalting: Desalt the purified DNA sample using a size-exclusion column or dialysis.

  • Sample Buffer: Dissolve the DNA sample in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0). For observation of imino protons, the buffer should be 90% H2O / 10% D2O.[10]

  • Concentration: Concentrate the sample to a final concentration of 0.1 - 1.0 mM.[2]

2. NMR Data Acquisition:

  • Instrument: Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

  • Experiment: Acquire a 2D 1H-15N HSQC spectrum.

  • Parameters:

    • Temperature: 298 K

    • 15N Spectral Width: ~40 ppm (centered around the guanine 15N resonances)

    • 1H Spectral Width: ~16 ppm

    • Number of Scans: 16-64 per increment, depending on sample concentration.

    • Relaxation Delay: 1.5 seconds.

3. Data Processing and Analysis:

  • Software: Process the acquired data using NMR processing software (e.g., TopSpin, NMRPipe).

  • Analysis:

    • Assign the cross-peaks in the 1H-15N HSQC spectrum to specific guanine residues in the DNA sequence.

    • Compare the spectra of the DNA in different states (e.g., free vs. ligand-bound).

    • Analyze the chemical shift perturbations (CSPs) to identify the guanine residues involved in the conformational change. The magnitude of the CSP can provide information about the strength of the interaction.

experimental_workflow_nmr cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis synthesis 1. Synthesize 15N5-dG labeled DNA purification 2. Purify DNA (HPLC/PAGE) synthesis->purification desalting 3. Desalt DNA purification->desalting buffer 4. Dissolve in NMR Buffer desalting->buffer concentration 5. Concentrate Sample buffer->concentration nmr_acq 6. Acquire 2D 1H-15N HSQC Spectra concentration->nmr_acq processing 7. Process NMR Data nmr_acq->processing assignment 8. Assign Resonances processing->assignment comparison 9. Compare Spectra (Free vs. Bound) assignment->comparison csp 10. Analyze Chemical Shift Perturbations comparison->csp conclusion conclusion csp->conclusion Identify Conformational Changes

NMR Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the mass-to-charge ratio of molecules. When combined with stable isotope labeling, it becomes a powerful tool for quantifying DNA modifications and studying DNA-ligand interactions.[11][12][13] The 15N5 label in 2'-deoxyguanosine provides a distinct mass shift, allowing for the differentiation and quantification of labeled DNA from an unlabeled population.[8] This is particularly useful in drug development for tracking the formation of drug-DNA adducts.

Application Note:

Isotope dilution mass spectrometry is a "gold standard" for the accurate quantification of DNA adducts.[11] In this approach, a known amount of the 15N5-labeled DNA standard is added to a biological sample. After enzymatic digestion of the DNA to individual nucleosides, the ratio of the unlabeled adduct to the 15N5-labeled standard is measured by LC-MS/MS. This allows for precise quantification of the extent of DNA modification, which can be correlated with drug efficacy or toxicity. The characteristic neutral loss of the deoxyribose moiety (116 Da) upon collision-induced dissociation is often used to identify nucleoside adducts.[14][15]

Quantitative Data Presentation:

The primary quantitative data from MS analysis is the mass-to-charge ratio (m/z) and the relative abundance of the analyte. The mass difference between the unlabeled and 15N5-labeled species is a key parameter.

AnalyteMolecular Formula (Unlabeled)Exact Mass (Unlabeled)Molecular Formula (15N5-labeled)Exact Mass (15N5-labeled)Mass Shift (Da)
2'-DeoxyguanosineC10H13N5O4267.0968C10H13(15N)5O4272.08204.9852
Example Adduct: dG-(X)C10H12N5O4-(X)VariesC10H12(15N)5O4-(X)Varies4.9852
Experimental Protocol: Mass Spectrometry

1. Sample Preparation:

  • Spiking with Internal Standard: Add a known amount of this compound (or a DNA oligomer containing it) to the biological sample containing the DNA of interest.

  • DNA Extraction: Extract total genomic DNA from the sample using a standard DNA extraction kit or protocol.

  • Enzymatic Digestion: Digest the DNA to individual 2'-deoxynucleosides using a cocktail of enzymes (e.g., nuclease P1, phosphodiesterase I, and alkaline phosphatase).

  • Solid-Phase Extraction (SPE): Clean up the digested sample using a C18 SPE cartridge to remove salts and other impurities.

2. LC-MS/MS Analysis:

  • Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap).

  • Chromatography:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Flow Rate: 200-400 µL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Selected Reaction Monitoring (SRM) for triple quadrupole MS or parallel reaction monitoring (PRM) for high-resolution MS.

    • Transitions (for SRM):

      • Unlabeled dG: m/z 268.1 → 152.1 (loss of deoxyribose)

      • 15N5-labeled dG: m/z 273.1 → 157.1 (loss of deoxyribose)

3. Data Analysis:

  • Software: Use the instrument's software to integrate the peak areas for the selected transitions of both the unlabeled and 15N5-labeled analytes.

  • Quantification: Calculate the amount of the unlabeled adduct in the original sample based on the peak area ratio of the unlabeled analyte to the 15N5-labeled internal standard and the known amount of the standard added.

experimental_workflow_ms cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis spike 1. Spike Sample with 15N5-dG Standard extract 2. Extract Genomic DNA spike->extract digest 3. Enzymatically Digest DNA extract->digest spe 4. Solid-Phase Extraction Cleanup digest->spe lcms 5. LC-MS/MS Analysis spe->lcms integrate 6. Integrate Peak Areas lcms->integrate quantify 7. Quantify Adduct Levels integrate->quantify conclusion conclusion quantify->conclusion Determine Extent of DNA Modification

Mass Spectrometry Experimental Workflow

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a rapid and sensitive technique for monitoring the secondary structure of DNA in solution.[16][17] It measures the differential absorption of left and right-handed circularly polarized light by chiral molecules like DNA.[16] Different DNA conformations (e.g., B-form, A-form, Z-form, G-quadruplex) exhibit distinct CD spectra.[18][19]

Application Note:

While CD spectroscopy does not directly probe the 15N label, it is an excellent complementary technique to NMR and MS for observing global conformational changes in DNA. By titrating a ligand or protein into a solution of 15N-labeled DNA and monitoring the changes in the CD spectrum, one can correlate the global structural transition with site-specific information obtained from NMR. For example, a change from a B-form spectrum to a G-quadruplex spectrum upon ligand binding can be confirmed at the atomic level by observing changes in the 15N chemical shifts of the guanines involved in the quadruplex formation.

Quantitative Data Presentation:

The primary data from CD spectroscopy is the ellipticity (θ) as a function of wavelength. The changes in the CD signal at specific wavelengths are indicative of conformational transitions.

DNA ConformationPositive Peak (nm)Negative Peak (nm)Crossover (nm)
B-form~275~245~258
A-form~260~210~240
Z-form~295~260~280
Parallel G-quadruplex~264~240~255
Antiparallel G-quadruplex~295~260~275
Experimental Protocol: Circular Dichroism

1. Sample Preparation:

  • DNA Sample: Prepare the 15N-labeled DNA in the desired buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). The buffer should have low absorbance in the far-UV region.

  • Concentration: The DNA concentration is typically in the range of 5-20 µM.

  • Titration (optional): Prepare a stock solution of the ligand or protein to be titrated into the DNA solution.

2. CD Data Acquisition:

  • Instrument: Use a CD spectropolarimeter.

  • Cuvette: Use a quartz cuvette with a path length of 1 cm or 0.1 cm, depending on the sample concentration and buffer absorbance.

  • Parameters:

    • Wavelength Range: 200-320 nm.

    • Bandwidth: 1.0 nm.

    • Scan Speed: 100 nm/min.

    • Data Pitch: 0.5 nm.

    • Accumulations: 3-5 scans.

  • Blanking: Record a baseline spectrum of the buffer alone and subtract it from the sample spectra.

3. Data Analysis:

  • Software: Use the instrument's software for data processing, including baseline subtraction and smoothing.

  • Analysis:

    • Compare the CD spectrum of the DNA sample to reference spectra for known DNA conformations.

    • In a titration experiment, plot the change in ellipticity at a specific wavelength as a function of the titrant concentration to determine binding isotherms and dissociation constants.

    • Correlate the observed global conformational changes with the site-specific information obtained from NMR or MS analysis of the same 15N-labeled DNA.

logical_relationship_cd cluster_nmr_ms Site-Specific Information cluster_cd Global Conformation cluster_interpretation Integrated Understanding nmr NMR Spectroscopy (15N Chemical Shifts) interpretation Comprehensive View of DNA Conformational Change nmr->interpretation Local Structural Details ms Mass Spectrometry (Adduct Quantification) ms->interpretation Covalent Modifications cd Circular Dichroism (Secondary Structure) cd->interpretation Global Structural Context

Integration of Spectroscopic Methods

References

Metabolic Labeling of DNA with 15N Nucleosides: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Quantitative Analysis of DNA Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Metabolic labeling with stable isotopes has become a powerful tool for quantitatively analyzing dynamic cellular processes. The use of non-radioactive, heavy-isotope-labeled nucleosides, such as those containing ¹⁵N, offers a safe and robust method to track DNA synthesis and cell proliferation. This approach is particularly valuable in fields like oncology, immunology, and regenerative medicine for assessing the efficacy of anti-proliferative drugs, monitoring disease progression, and understanding the fundamental dynamics of tissue growth and repair.

This document provides a comprehensive, step-by-step guide for the metabolic labeling of DNA in cultured cells using ¹⁵N-labeled nucleosides. The protocol covers cell culture and labeling, genomic DNA extraction and purification, enzymatic hydrolysis of DNA, and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the incorporation of the stable isotope.

Principle of the Method:

Cells in culture are incubated with media supplemented with one or more ¹⁵N-labeled deoxynucleosides (e.g., ¹⁵N-Thymidine, ¹⁵N-Deoxyadenosine, ¹⁵N-Deoxyguanosine, ¹⁵N-Deoxycytidine). These labeled nucleosides are taken up by the cells and incorporated into newly synthesized DNA during the S-phase of the cell cycle, primarily through the nucleotide salvage pathway.

Following labeling, genomic DNA is extracted, purified, and enzymatically digested into individual deoxynucleosides. The resulting mixture of labeled and unlabeled deoxynucleosides is then analyzed by LC-MS/MS. The mass spectrometer can differentiate between the naturally abundant (¹⁴N) and the heavy (¹⁵N) isotopes based on their mass-to-charge ratio (m/z). By comparing the signal intensities of the labeled and unlabeled forms of a specific deoxynucleoside, the percentage of newly synthesized DNA can be accurately quantified.

Experimental Protocols

Part 1: Metabolic Labeling of DNA in Cell Culture

This protocol provides a general framework for labeling mammalian cells with ¹⁵N-nucleosides. Optimization of parameters such as cell line, confluency, ¹⁵N-nucleoside concentration, and labeling time is recommended for each experimental system.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • ¹⁵N-labeled deoxynucleoside(s) (e.g., ¹⁵N-Thymidine, ¹⁵N-Deoxyadenosine)

  • Cell culture flasks or plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed the cells in appropriate cell culture vessels and allow them to adhere and grow to the desired confluency (typically 50-70%). The seeding density will depend on the growth rate of the cell line.

  • Preparation of Labeling Medium: Prepare complete culture medium supplemented with the desired concentration of the ¹⁵N-labeled deoxynucleoside. The optimal concentration should be determined empirically but a starting point of 10-100 µM is often used.

  • Labeling: Remove the standard culture medium from the cells and wash once with sterile PBS. Add the prepared ¹⁵N-labeling medium to the cells.

  • Incubation: Incubate the cells in the humidified incubator for the desired labeling period. The incubation time can range from a few hours to several cell cycles, depending on the experimental goals. For short-term labeling to measure the rate of DNA synthesis, a pulse of a few hours is common. For long-term studies, continuous labeling over several days may be necessary.

  • Cell Harvesting: After the labeling period, harvest the cells. For adherent cells, wash with PBS, detach using Trypsin-EDTA, and neutralize with complete medium. For suspension cells, directly collect the cells. Centrifuge the cell suspension to obtain a cell pellet.

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove any residual labeling medium. After the final wash, the cell pellet can be stored at -80°C or used immediately for DNA extraction.

Part 2: Genomic DNA Extraction and Purification

This protocol describes a standard phenol-chloroform extraction method. Commercial DNA extraction kits are also a viable and often more convenient alternative.

Materials:

  • Cell pellet from Part 1

  • Lysis Buffer (10 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5% SDS)

  • Proteinase K (20 mg/mL)

  • RNase A (10 mg/mL)

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Chloroform:Isoamyl Alcohol (24:1)

  • 3 M Sodium Acetate (pH 5.2)

  • 100% Ethanol (B145695) (ice-cold)

  • 70% Ethanol (ice-cold)

  • Nuclease-free water

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Cell Lysis: Resuspend the cell pellet in Lysis Buffer. Add Proteinase K to a final concentration of 100 µg/mL. Incubate at 55°C for 1-3 hours, or overnight, with gentle agitation to lyse the cells and digest proteins.

  • RNase Treatment: Add RNase A to a final concentration of 100 µg/mL and incubate at 37°C for 30-60 minutes to degrade RNA.

  • Phenol-Chloroform Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol to the lysate. Vortex vigorously for 30 seconds and centrifuge at maximum speed for 10 minutes at 4°C. Carefully transfer the upper aqueous phase containing the DNA to a new tube.

  • Chloroform Extraction: Add an equal volume of chloroform:isoamyl alcohol to the aqueous phase. Vortex and centrifuge as in the previous step. Transfer the upper aqueous phase to a new tube.

  • DNA Precipitation: Add 1/10th volume of 3 M Sodium Acetate and 2-2.5 volumes of ice-cold 100% ethanol. Invert the tube gently several times to precipitate the DNA. A white, stringy precipitate should become visible. Incubate at -20°C for at least 1 hour, or overnight.

  • Pelleting and Washing: Centrifuge at maximum speed for 20 minutes at 4°C to pellet the DNA. Carefully discard the supernatant. Wash the DNA pellet with 1 mL of ice-cold 70% ethanol. Centrifuge for 5 minutes at 4°C.

  • Drying and Resuspension: Carefully remove the ethanol and air-dry the DNA pellet for 5-10 minutes. Do not over-dry. Resuspend the DNA in an appropriate volume of nuclease-free water or TE buffer.

  • Quantification and Quality Assessment: Determine the concentration and purity of the DNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~1.8 is indicative of pure DNA.

Part 3: Enzymatic Hydrolysis of DNA to Deoxynucleosides

This protocol describes the enzymatic digestion of purified genomic DNA into its constituent deoxynucleosides for LC-MS/MS analysis.

Materials:

  • Purified genomic DNA from Part 2

  • Nuclease P1

  • Alkaline Phosphatase

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂)

  • Microcentrifuge tubes

  • Heating block or water bath

Procedure:

  • Digestion Setup: In a microcentrifuge tube, combine the purified genomic DNA (e.g., 1-10 µg) with the appropriate reaction buffer.

  • Nuclease P1 Digestion: Add Nuclease P1 to the DNA solution. The optimal amount of enzyme should be determined, but a starting point is 1-5 units per µg of DNA. Incubate at 37°C for 2-4 hours.

  • Alkaline Phosphatase Digestion: Add Alkaline Phosphatase to the reaction mixture (e.g., 1-5 units). Incubate at 37°C for an additional 1-2 hours.

  • Enzyme Inactivation: Inactivate the enzymes by heating the reaction mixture at 95°C for 10 minutes.

  • Sample Preparation for LC-MS/MS: Centrifuge the digested sample to pellet any denatured protein. The supernatant containing the deoxynucleosides is now ready for LC-MS/MS analysis. It may be necessary to dilute the sample in an appropriate solvent (e.g., mobile phase A) before injection.

Part 4: LC-MS/MS Analysis of ¹⁵N-labeled Deoxynucleosides

The specific parameters for LC-MS/MS analysis will depend on the instrument used. The following provides a general guideline.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole or High-Resolution Mass Spectrometer

LC Conditions (Example):

  • Column: C18 reversed-phase column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 0% to 50% B over 10-15 minutes.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 30-40°C

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for each unlabeled (¹⁴N) and labeled (¹⁵N) deoxynucleoside need to be determined. The precursor ion will be the protonated molecule [M+H]⁺, and the product ion will be the corresponding protonated base.

Data Analysis:

  • Integrate the peak areas for the MRM transitions of both the unlabeled and ¹⁵N-labeled forms of each deoxynucleoside.

  • Calculate the percentage of ¹⁵N incorporation using the following formula:

    % ¹⁵N Incorporation = [Peak Area (¹⁵N) / (Peak Area (¹⁴N) + Peak Area (¹⁵N))] x 100

Data Presentation

The quantitative data from the LC-MS/MS analysis should be summarized in a clear and structured table for easy comparison.

Sample ID¹⁴N-Thymidine Peak Area¹⁵N-Thymidine Peak Area% ¹⁵N-Thymidine Incorporation
Control 11,250,0005,0000.40%
Control 21,320,0006,1000.46%
Treatment A - 24h980,000350,00026.32%
Treatment B - 24h1,150,000150,00011.54%

Visualization of Key Pathways and Workflows

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_dna_extraction DNA Extraction & Purification cluster_sample_prep Sample Preparation for MS cluster_analysis Analysis seeding Seed Cells labeling Incubate with ¹⁵N-Nucleosides seeding->labeling harvest Harvest Cells labeling->harvest lysis Cell Lysis harvest->lysis extraction Phenol-Chloroform Extraction lysis->extraction precipitation DNA Precipitation extraction->precipitation digestion Enzymatic Digestion to Deoxynucleosides precipitation->digestion lcms LC-MS/MS Analysis digestion->lcms quantification Quantification of ¹⁵N Incorporation lcms->quantification

Caption: Experimental workflow for metabolic DNA labeling.

nucleotide_salvage_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular n15_nucleoside ¹⁵N-Nucleoside n15_nucleoside_in ¹⁵N-Nucleoside n15_nucleoside->n15_nucleoside_in Transport n15_dUMP ¹⁵N-dNMP n15_nucleoside_in->n15_dUMP Nucleoside Kinase n15_dUDP ¹⁵N-dNDP n15_dUMP->n15_dUDP Nucleoside Monophosphate Kinase n15_dUTP ¹⁵N-dNTP n15_dUDP->n15_dUTP Nucleoside Diphosphate Kinase dna Newly Synthesized ¹⁵N-labeled DNA n15_dUTP->dna DNA Polymerase

Caption: Nucleotide salvage pathway for ¹⁵N-nucleoside incorporation.

Application Note: Preparation of ¹⁵N-Labeled DNA for Solid-State NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful technique for the high-resolution structural and dynamic characterization of macromolecules that are not amenable to traditional solution NMR or X-ray crystallography. For nucleic acids like DNA, isotopic labeling, particularly with ¹⁵N, is crucial for enhancing NMR sensitivity and enabling site-specific analysis. ¹⁵N labeling allows for the detection of nitrogen-containing groups within the DNA, providing valuable information on hydrogen bonding, base pairing, and interactions with ligands or proteins. This document provides detailed protocols and guidelines for the preparation of ¹⁵N-labeled DNA samples tailored for ssNMR analysis.

Strategies for ¹⁵N Labeling of DNA

The choice of labeling strategy depends on the desired labeling pattern (uniform or selective), the length of the DNA sequence, and the required yield. The three primary methods are enzymatic synthesis, chemical synthesis, and in vivo biosynthesis.

Enzymatic Synthesis

Enzymatic methods, primarily using Polymerase Chain Reaction (PCR), are efficient for producing uniformly ¹⁵N-labeled DNA. These methods utilize ¹⁵N-labeled deoxynucleoside triphosphates (dNTPs) as precursors for the amplification of a target DNA sequence.

  • Self-Primed PCR: A highly efficient method for generating isotope-labeled single-stranded or double-stranded DNA in amounts sufficient for NMR studies[1]. This technique can be combined with asymmetrical endonuclease digestion to produce single-stranded DNA (ssDNA) fragments[1].

  • Endonuclease-Sensitive Repeat Amplification (ESRA): A modified PCR strategy used to amplify tandem repeats of a target DNA sequence. The amplified product is then cloned, and the target sequence is released by restriction enzyme digestion[2].

Chemical Synthesis

Solid-phase chemical synthesis offers the highest versatility, allowing for the site-specific incorporation of ¹⁵N-labeled nucleosides into any desired position within an oligonucleotide sequence[3][4]. This is achieved by using custom-synthesized, ¹⁵N-labeled phosphoramidites during the synthesis process. While powerful for selective labeling, this method can be more expensive and is typically used for shorter DNA sequences[4].

In Vivo Biosynthesis

This method involves the amplification of plasmids containing the target DNA sequence in E. coli cells. The cells are grown in a minimal medium where the sole nitrogen source is a ¹⁵N-labeled compound, such as ¹⁵NH₄Cl[2]. This results in uniform labeling of the DNA. This approach is cost-effective for large-scale production of uniformly labeled DNA[2].

G cluster_0 Labeling Strategy Selection cluster_1 Synthesis & Purification cluster_2 Solid-State Sample Preparation cluster_3 Analysis Enzymatic Enzymatic Synthesis (e.g., PCR) Synthesis Synthesize/Express ¹⁵N-Labeled DNA Enzymatic->Synthesis Chemical Chemical Synthesis (Phosphoramidites) Chemical->Synthesis InVivo In Vivo Biosynthesis (E. coli) InVivo->Synthesis Purification Purify Labeled DNA (e.g., PAGE, HPLC) Synthesis->Purification SolidPrep Prepare Solid Sample Purification->SolidPrep Methods Methods: - Crystallization - Sedimentation - Lyophilization SolidPrep->Methods Packing Pack into ssNMR Rotor SolidPrep->Packing ssNMR ssNMR Data Acquisition Packing->ssNMR

Caption: Overall workflow for preparing ¹⁵N-labeled DNA for ssNMR.

Experimental Protocols

Protocol 1: Uniform ¹⁵N Labeling of DNA via PCR

This protocol is adapted from methods for the enzymatic synthesis of labeled DNA[5].

1. Preparation of ¹⁵N-labeled dNTPs:

  • (Optional) If not commercially available, ¹⁵N-labeled dNTPs can be synthesized in vitro from precursor molecules[1].

2. PCR Amplification:

  • Set up a standard PCR reaction mixture containing a high-fidelity DNA polymerase, a DNA template, primers, and the ¹⁵N-labeled dNTPs.
  • Reaction Mixture Example:
  • 10x PCR Buffer: 10 µL
  • DNA Template (10-50 ng/µL): 1 µL
  • Forward Primer (10 µM): 2 µL
  • Reverse Primer (10 µM): 2 µL
  • ¹⁵N-dNTP Mix (10 mM each): 2 µL
  • High-Fidelity DNA Polymerase: 1 µL
  • Nuclease-free H₂O: to 100 µL
  • Perform PCR cycling according to the polymerase and primer specifications. Typically, this involves 25-35 cycles of denaturation, annealing, and extension.

3. Purification of PCR Product:

  • Run the entire PCR reaction on a denaturing polyacrylamide gel electrophoresis (PAGE) gel to separate the desired DNA fragment[1].
  • Excise the band corresponding to the ¹⁵N-labeled DNA.
  • Elute the DNA from the gel slice using a crush-and-soak method in a suitable buffer (e.g., 10 mM Tris, 1 mM EDTA, pH 8.0).
  • Precipitate the DNA with ethanol (B145695) and resuspend it in nuclease-free water.

Protocol 2: Preparation of a Solid-State NMR Sample

This protocol outlines the general steps for preparing the final solid sample for ssNMR analysis.

1. Sample Dissolution and Buffering:

  • Dissolve the purified ¹⁵N-labeled DNA in a minimal volume of a suitable buffer. A common choice is a low-salt buffer such as 10 mM sodium phosphate, pH 6.7, with 0.1 mM EDTA[1].
  • The final concentration should be as high as possible to maximize sensitivity, typically in the range of 0.2 mM or higher[1].

2. Sample Preparation for Solid State:

  • Choose one of the following methods to prepare the solid sample[6]:
  • Crystallization: If conditions are known, grow microcrystals of the DNA. This often yields the highest resolution spectra.
  • Sedimentation: For larger DNA complexes or fibrils, use ultracentrifugation to pellet the sample directly into the ssNMR rotor.
  • Lyophilization (Freeze-Drying): Freeze the DNA solution rapidly in liquid nitrogen and then dry it under a vacuum. This method can sometimes lead to sample heterogeneity[6].

3. Packing the ssNMR Rotor:

  • Carefully pack the prepared solid DNA sample into the ssNMR rotor (e.g., a 1.3 mm or 3.2 mm zirconia rotor).
  • Use a packing tool to ensure the sample is tightly and evenly packed to the center of the rotor, which is critical for stable magic-angle spinning (MAS).
  • Seal the rotor with the appropriate caps.

4. Hydration (Optional but Recommended):

  • To maintain a native-like conformation, the sample can be hydrated by placing it in a sealed container with a saturated salt solution (e.g., K₂SO₄) to achieve a specific relative humidity before sealing the rotor.

Data Presentation

The following table summarizes key quantitative parameters relevant to the preparation and analysis of ¹⁵N-labeled DNA for ssNMR.

ParameterTypical Value / RangeMethod / ContextReference
DNA Yield ~5 mg / liter of cultureIn vivo biosynthesis (ESRA method)[2]
Sample Concentration 0.2 mMFor NMR experiments[1]
Buffer Composition 10 mM sodium phosphate, 0.1 mM EDTA, pH 6.7ssNMR of a DNA junction[1]
¹⁵N Precursor (In vivo) ¹⁵NH₄ClMinimal media for E. coli growth[2]
¹³C Precursor (In vivo) [¹³C]glucoseMinimal media for dual labeling[2]
ssNMR MAS Frequency 39 kHzFor ¹H-detected experiments[7]
¹⁵N Chemical Shift Ref. Powdered ¹⁵NH₄Cl (39.3 ppm vs. liquid NH₃)External referencing for ssNMR[8]

Methodological Considerations

G cluster_enzymatic Enzymatic Labeling cluster_chemical Chemical Synthesis cluster_invivo In Vivo Biosynthesis e_start ¹⁵N-dNTPs + PCR e_adv Advantage: High efficiency for uniform labeling e_start->e_adv leads to e_disadv Disadvantage: Cost of labeled dNTPs e_start->e_disadv has c_start ¹⁵N-Phosphoramidites + Solid Phase Synthesis c_adv Advantage: Site-specific labeling c_start->c_adv leads to c_disadv Disadvantage: High cost, limited to shorter sequences c_start->c_disadv has i_start E. coli in ¹⁵N-Minimal Media i_adv Advantage: Cost-effective for large-scale uniform labeling i_start->i_adv leads to i_disadv Disadvantage: Only uniform labeling possible i_start->i_disadv has

References

Application Notes and Protocols for Tracking DNA Replication in Vivo with ¹⁵N₅-Deoxyguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise tracking of DNA replication in vivo is fundamental to understanding a wide range of biological processes, from cellular proliferation and tissue homeostasis to the mechanisms of action of novel therapeutics. Stable isotope labeling with compounds such as ¹⁵N₅-deoxyguanosine offers a powerful and non-radioactive method to metabolically label newly synthesized DNA. This approach allows for the quantitative analysis of DNA turnover rates in various tissues, providing critical insights for basic research and drug development.

Deoxyguanosine is incorporated into DNA primarily through the nucleoside salvage pathway. Exogenously supplied ¹⁵N₅-deoxyguanosine is transported into the cell and subsequently phosphorylated by deoxyguanosine kinase (dGK) to form ¹⁵N₅-deoxyguanosine monophosphate (dGMP). Further phosphorylation yields ¹⁵N₅-deoxyguanosine triphosphate (dGTP), which is then utilized by DNA polymerases for the synthesis of new DNA strands during replication. The extent of ¹⁵N₅-dG incorporation into the DNA of a given tissue is directly proportional to the rate of cell division in that tissue.

This document provides detailed application notes and experimental protocols for tracking DNA replication in vivo using ¹⁵N₅-deoxyguanosine, with a focus on murine models. The methodologies described herein cover in vivo administration, tissue-specific DNA isolation, and quantification of ¹⁵N₅-deoxyguanosine incorporation by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

Table 1: Comparative DNA Turnover Rates in Various Mouse Tissues

The following table summarizes DNA turnover rates, expressed as half-lives, in different mouse tissues. It is important to note that this data is derived from studies using other stable isotopes, such as deuterium-labeled glucose or heavy water (²H₂O), and serves as a valuable reference for expected turnover rates when using ¹⁵N₅-deoxyguanosine. The actual incorporation rates of ¹⁵N₅-deoxyguanosine may vary depending on the specific experimental conditions.

TissueDNA Half-life (t½)Reference IsotopeCitation
Small Intestine Epithelium~2-4 days²H₂O[1]
Bone Marrow~7-10 days (peak enrichment)²H₂O[1]
Spleen~10-15 daysNot Specified
Liver~200-400 days²H₂O[1]
Skeletal Muscle~10 days (protein turnover)¹³C-Leucine[2]
Heart~117 days (protein turnover)¹³C-Leucine[2]
BrainVery slow / negligible turnoverNot Specified
Adipose Tissue~350 days²H₂O[1]
Vascular Smooth Muscle~270-400 days²H₂O[1]

Table 2: Key Parameters for LC-MS/MS Quantification of ¹⁵N₅-Deoxyguanosine

This table provides a starting point for developing an LC-MS/MS method for the quantification of ¹⁵N₅-deoxyguanosine in digested DNA samples. Optimization will be required based on the specific instrumentation used.

ParameterRecommended Setting
Chromatography
ColumnC18 reversed-phase column (e.g., 2.1 x 150 mm, 3 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
GradientLinear gradient from 1% to 15% B over 20 minutes
Flow Rate0.2 mL/min
Column Temperature30 °C
Injection Volume10 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (¹⁵N₅-dG)m/z 273.1
Product Ion (¹⁵N₅-Guanine)m/z 157.1
Precursor Ion (dG - internal std)m/z 268.1
Product Ion (Guanine)m/z 152.1
Collision EnergyOptimization required
Dwell TimeOptimization required

Experimental Protocols

I. In Vivo Administration of ¹⁵N₅-Deoxyguanosine to Mice

Objective: To metabolically label newly synthesized DNA in various mouse tissues.

Materials:

  • ¹⁵N₅-deoxyguanosine (sterile, in vivo grade)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Experimental mice (specify strain, age, and sex)

  • Syringes and needles for administration (e.g., intraperitoneal injection)

Protocol:

  • Preparation of Dosing Solution:

    • Aseptically dissolve the ¹⁵N₅-deoxyguanosine in sterile PBS to the desired concentration. A starting dose of 50-100 mg/kg body weight can be considered, but pilot studies are essential to determine the optimal dose for sufficient labeling without inducing toxicity. Deoxyguanosine and its analogs can exhibit toxicity at high concentrations, particularly to lymphoid cells[3][4][5].

    • Ensure the solution is completely dissolved and sterile-filter if necessary.

  • Animal Dosing:

    • Administer the ¹⁵N₅-deoxyguanosine solution to the mice via the desired route. Intraperitoneal (i.p.) injection is a common and effective method for systemic delivery[6].

    • The frequency of administration will depend on the experimental design and the turnover rate of the tissue of interest. For rapidly dividing tissues, a single bolus dose followed by tissue collection at various time points may be sufficient. For slower turnover tissues, multiple doses over several days or continuous administration via osmotic pumps may be necessary.

  • Monitoring:

    • Observe the animals regularly for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.

  • Tissue Collection:

    • At the designated time points, euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols.

    • Promptly dissect the tissues of interest (e.g., small intestine, spleen, liver, bone marrow) and either process immediately for DNA isolation or snap-freeze in liquid nitrogen and store at -80°C for later analysis.

II. Genomic DNA Isolation from Tissues

Objective: To isolate high-quality genomic DNA from various mouse tissues for subsequent analysis.

Materials:

  • Collected mouse tissues

  • DNA isolation kit (commercial kits for tissues are recommended for consistency and purity) or reagents for manual DNA extraction (e.g., Proteinase K, RNase A, phenol:chloroform:isoamyl alcohol)

  • Homogenizer or bead beater

  • Spectrophotometer (e.g., NanoDrop) for DNA quantification and purity assessment

Protocol:

  • Tissue Homogenization:

    • Weigh a small piece of the frozen or fresh tissue (typically 10-20 mg).

    • Homogenize the tissue in the lysis buffer provided with the DNA isolation kit using a mechanical homogenizer or bead beater until no visible tissue clumps remain.

  • DNA Extraction:

    • Follow the manufacturer's protocol for the chosen DNA isolation kit. This typically involves:

      • Lysis of the cells and digestion of proteins with Proteinase K.

      • Removal of RNA with RNase A.

      • Separation of DNA from other cellular components (e.g., using spin columns or magnetic beads).

      • Washing the DNA to remove residual contaminants.

      • Eluting the purified genomic DNA in an appropriate buffer.

  • DNA Quantification and Quality Control:

    • Measure the concentration and purity of the isolated DNA using a spectrophotometer. An A260/A280 ratio of ~1.8 is indicative of pure DNA.

    • The quality of the DNA can also be assessed by agarose (B213101) gel electrophoresis to check for high molecular weight DNA with minimal degradation.

III. Enzymatic Hydrolysis of DNA to Deoxyribonucleosides

Objective: To digest the genomic DNA into its constituent deoxyribonucleosides for LC-MS/MS analysis.

Materials:

  • Purified genomic DNA

  • Nuclease P1

  • Alkaline Phosphatase

  • Reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

Protocol:

  • Digestion Reaction Setup:

    • In a microcentrifuge tube, combine 10-50 µg of genomic DNA with the reaction buffer.

    • Add Nuclease P1 (e.g., 5-10 units) to the reaction mixture.

    • Incubate at 37°C for 2-4 hours to digest the DNA into deoxynucleoside monophosphates.

  • Dephosphorylation:

    • Add Alkaline Phosphatase (e.g., 5-10 units) to the reaction mixture.

    • Incubate at 37°C for an additional 1-2 hours to dephosphorylate the deoxynucleoside monophosphates to deoxyribonucleosides.

  • Sample Cleanup:

    • The resulting mixture of deoxyribonucleosides can be used directly for LC-MS/MS analysis. If necessary, the sample can be cleaned up by solid-phase extraction (SPE) using a C18 cartridge to remove enzymes and other interfering substances.

IV. Quantification of ¹⁵N₅-Deoxyguanosine by LC-MS/MS

Objective: To quantify the amount of ¹⁵N₅-deoxyguanosine incorporated into the genomic DNA.

Materials:

  • Hydrolyzed DNA sample

  • ¹⁵N₅-deoxyguanosine standard for calibration curve

  • Unlabeled deoxyguanosine as an internal standard

  • LC-MS/MS system

Protocol:

  • Preparation of Standards:

    • Prepare a series of calibration standards of ¹⁵N₅-deoxyguanosine of known concentrations.

    • Spike each standard and the hydrolyzed DNA samples with a fixed concentration of unlabeled deoxyguanosine as an internal standard.

  • LC-MS/MS Analysis:

    • Inject the standards and samples onto the LC-MS/MS system.

    • Separate the deoxyribonucleosides using a C18 reversed-phase column with a suitable gradient (see Table 2 for a starting point).

    • Detect and quantify the precursor and product ions for both ¹⁵N₅-deoxyguanosine and the unlabeled deoxyguanosine internal standard using multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio of ¹⁵N₅-deoxyguanosine to the internal standard against the concentration of the ¹⁵N₅-deoxyguanosine standards.

    • Use the calibration curve to determine the concentration of ¹⁵N₅-deoxyguanosine in the experimental samples.

    • The percentage of ¹⁵N₅-deoxyguanosine incorporation can be calculated as: ([¹⁵N₅-dG] / ([¹⁵N₅-dG] + [dG])) x 100

Mandatory Visualizations

experimental_workflow cluster_in_vivo In Vivo Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis A ¹⁵N₅-Deoxyguanosine Administration to Mouse B Tissue Collection (e.g., Intestine, Spleen, Liver) A->B C Genomic DNA Isolation B->C Tissue Sample D Enzymatic Hydrolysis to Deoxyribonucleosides C->D E LC-MS/MS Quantification of ¹⁵N₅-dG Incorporation D->E Deoxyribonucleoside Mixture F Data Analysis & Calculation of DNA Turnover E->F

Caption: Experimental workflow for tracking DNA replication in vivo.

salvage_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space N15_dG_ext ¹⁵N₅-Deoxyguanosine N15_dG_int ¹⁵N₅-Deoxyguanosine N15_dG_ext->N15_dG_int Nucleoside Transporter N15_dGMP ¹⁵N₅-dGMP N15_dG_int->N15_dGMP Deoxyguanosine Kinase (dGK) N15_dGDP ¹⁵N₅-dGDP N15_dGMP->N15_dGDP Guanylate Kinase N15_dGTP ¹⁵N₅-dGTP N15_dGDP->N15_dGTP Nucleoside Diphosphate Kinase DNA Newly Synthesized DNA N15_dGTP->DNA DNA Polymerase

Caption: Deoxyguanosine salvage pathway for DNA incorporation.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 15N5-dG Phosphoramidite Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low incorporation efficiency of 15N5-dG phosphoramidite (B1245037). This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during the synthesis of isotopically labeled oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What is 15N5-dG phosphoramidite, and why is it used?

A1: 15N5-dG phosphoramidite is a specialized building block for DNA synthesis where all five nitrogen atoms in the deoxyguanosine (dG) nucleobase are the heavy isotope nitrogen-15 (B135050) (¹⁵N). It is primarily used for synthesizing isotopically labeled oligonucleotides for structural and dynamic studies by Nuclear Magnetic Resonance (NMR) spectroscopy and for quantitative analysis by mass spectrometry.[1][2][3][4] The site-specific incorporation of stable isotopes like ¹⁵N is a powerful tool for elucidating the structure, dynamics, and interactions of nucleic acids at an atomic level.[3]

Q2: Why am I observing low coupling efficiency specifically with 15N5-dG phosphoramidite?

A2: Low coupling efficiency with dG phosphoramidites, including the 15N5-labeled version, is a common issue. Several factors can contribute to this:

  • Inherent Instability: Deoxyguanosine (dG) phosphoramidites are known to be the least stable of the four standard DNA phosphoramidites, being particularly susceptible to hydrolysis and oxidation.[5][6] This degradation can be autocatalytic.

  • Moisture Sensitivity: All phosphoramidites are highly sensitive to moisture. Trace amounts of water in the acetonitrile (B52724) solvent will react with the activated phosphoramidite, reducing the amount available for coupling to the growing oligonucleotide chain.[5][7]

  • Secondary Structures: Guanine-rich sequences have a propensity to form secondary structures, such as hairpins or G-quadruplexes, which can hinder the accessibility of the 5'-hydroxyl group for the incoming phosphoramidite.[][]

  • Activator Issues: The choice and concentration of the activator are critical for efficient coupling. Sub-optimal activator performance can lead to incomplete activation of the phosphoramidite.[][]

  • Reagent Quality: The purity of the 15N5-dG phosphoramidite and all other synthesis reagents is paramount. Impurities can lead to side reactions that reduce coupling efficiency.[7]

Q3: How can I improve the coupling efficiency of my 15N5-dG phosphoramidite?

A3: To improve coupling efficiency, a systematic approach to troubleshooting is recommended. Key strategies include:

  • Ensuring strictly anhydrous conditions for all reagents and during synthesis.[7][10]

  • Using fresh, high-purity 15N5-dG phosphoramidite and dissolving it immediately before use.

  • Optimizing the coupling time and activator concentration.[7][]

  • For G-rich sequences, consider using a stronger activator or increasing the synthesis temperature to disrupt secondary structures.[][]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving the root cause of low 15N5-dG incorporation.

Problem: Low Overall Yield of Full-Length Oligonucleotide

This is often the primary indicator of poor coupling efficiency at one or more steps.

Initial Checks:

  • Review Synthesis Report: Examine the trityl cation release data. A significant drop in the signal after the coupling step with 15N5-dG indicates a problem with its incorporation. A gradual decrease throughout the synthesis points to a more general issue.

  • Mass Spectrometry Analysis: Confirm the presence of n-1 and other truncated species. A prominent peak corresponding to the sequence truncated just before the intended 15N5-dG position is a strong indicator of a coupling failure at that site.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_reagents Reagent Troubleshooting cluster_protocol Protocol Optimization cluster_sequence Sequence-Specific Issues start Low 15N5-dG Coupling Efficiency check_reagents Verify Reagent Quality and Handling start->check_reagents check_synthesis_protocol Review Synthesis Protocol Parameters start->check_synthesis_protocol check_sequence Analyze Sequence for Problematic Motifs start->check_sequence reagent_amidite 15N5-dG Amidite Fresh? Stored Properly? check_reagents->reagent_amidite reagent_solvent Anhydrous Acetonitrile? (<30 ppm H2O) check_reagents->reagent_solvent reagent_activator Activator Fresh? Correct Concentration? check_reagents->reagent_activator protocol_coupling_time Increase Coupling Time? check_synthesis_protocol->protocol_coupling_time protocol_activator_conc Increase Activator Concentration? check_synthesis_protocol->protocol_activator_conc protocol_temp Elevate Synthesis Temperature? check_synthesis_protocol->protocol_temp sequence_g_rich G-Rich Region? (Potential for secondary structures) check_sequence->sequence_g_rich solution_reagents Use Fresh Reagents Ensure Anhydrous Conditions reagent_amidite->solution_reagents reagent_solvent->solution_reagents reagent_activator->solution_reagents solution_protocol Optimize Synthesis Cycle (e.g., Extended Coupling) protocol_coupling_time->solution_protocol protocol_activator_conc->solution_protocol protocol_temp->solution_protocol solution_sequence Use Modified Amidites or Protocol for G-Rich Sequences sequence_g_rich->solution_sequence

Caption: Troubleshooting workflow for low 15N5-dG incorporation efficiency.

Detailed Troubleshooting Steps & Solutions
Potential Cause Diagnostic Check Recommended Solution(s)
Reagent Degradation Review the age and storage conditions of the 15N5-dG phosphoramidite. dG phosphoramidites are the least stable, especially in solution.[5][6]- Use a fresh bottle/batch of 15N5-dG phosphoramidite.- Store phosphoramidites as a dry powder at -20°C or lower under an inert atmosphere (argon or nitrogen).[5]- Allow the container to warm to room temperature before opening to prevent condensation.[5]- Dissolve the amidite in anhydrous acetonitrile immediately before placing it on the synthesizer.
Moisture Contamination Check the water content of the acetonitrile used for phosphoramidite dissolution and as the synthesis solvent. Water content should be <30 ppm.[5]- Use fresh, septum-sealed bottles of anhydrous acetonitrile.[10]- For critical applications, dry the dissolved phosphoramidite solution with activated 3Å molecular sieves.[5]- Ensure all synthesizer lines are dry and primed with fresh reagents.
Sub-optimal Coupling Protocol Review the coupling time and activator concentration for the 15N5-dG phosphoramidite. Standard protocols may not be sufficient.- Extend Coupling Time: Double the standard coupling time for the 15N5-dG base to ensure the reaction goes to completion.[][]- Increase Activator Concentration: A higher activator concentration can enhance reaction rates.[]
Sequence-Specific Issues (G-rich regions) Analyze the sequence surrounding the 15N5-dG insertion site. Stretches of guanines can form secondary structures that block the coupling site.[][]- Elevated Temperature: Increase the synthesis temperature during the coupling step to help denature secondary structures.[]- Use a Stronger Activator: Activators like 5-(Ethylthio)-1H-tetrazole (ETT) or 5-(Benzylthio)-1H-tetrazole (BTT) are more acidic and can improve coupling in difficult regions.
Solid Support Overloading For long oligonucleotides, the pores of the CPG support can become clogged, hindering reagent access and reducing coupling efficiency.[10]- For oligonucleotides longer than 100 bases, consider using a support with a larger pore size (e.g., 2000 Å).[10]

Quantitative Data Summary

Parameter Standard Condition Recommended for Troubleshooting 15N5-dG Reference
Phosphoramidite Storage (Solid) -20°C, under inert gas-20°C or lower, non-frost-free freezer, inert gas[5]
Phosphoramidite Storage (Solution) -20°C, under inert gasUse immediately after dissolution. If stored, -20°C for a very limited time.[5]
Acetonitrile Water Content < 50 ppm< 30 ppm[5]
Typical Coupling Time 30 - 120 seconds120 - 300 seconds (or longer)[7][]
Phosphoramidite Concentration 0.05 M - 0.1 M0.1 M or higher[5]

Experimental Protocols

Protocol 1: In-house Evaluation of 15N5-dG Phosphoramidite Coupling Efficiency

This protocol allows for a standardized comparison of a new batch of 15N5-dG phosphoramidite against a known standard.

Objective: To quantitatively assess the single-step coupling efficiency of a 15N5-dG phosphoramidite.

Materials:

  • DNA synthesizer

  • Controlled Pore Glass (CPG) solid support (e.g., pre-loaded with T)

  • Standard phosphoramidites (dA, dC, T)

  • 15N5-dG phosphoramidite (test and control batches)

  • All necessary synthesis reagents (activator, capping, oxidizing, deblocking solutions)

  • Anhydrous acetonitrile

  • Cleavage and deprotection solution (e.g., aqueous ammonia/methylamine)

  • HPLC system with a reverse-phase column

  • Mass spectrometer

Methodology:

  • Synthesizer Preparation: Ensure the DNA synthesizer is clean, and all reagent lines are primed with fresh, anhydrous reagents.

  • Sequence Synthesis: Synthesize a short, simple test sequence that includes the 15N5-dG amidite. A good example is a short homopolymer with a single dG insertion, such as 5'-TTT TTT G TTT TTT-3'.

  • Trityl Monitoring: Collect the trityl cation fractions after each coupling step. Measure the absorbance at ~495 nm. The coupling efficiency is calculated as: Efficiency (%) = (Absorbance of current step / Absorbance of previous step) x 100

  • Cleavage and Deprotection: After synthesis, cleave the oligonucleotide from the solid support and remove all protecting groups according to the manufacturer's protocol.

  • Analysis:

    • HPLC: Analyze the crude product by reverse-phase HPLC. The presence of a significant peak eluting before the main product peak (n-1) indicates incomplete coupling at the dG position.

    • Mass Spectrometry: Confirm the mass of the full-length product and identify the masses of any failure sequences.

Visualizing the Synthesis Cycle

The solid-phase synthesis of oligonucleotides is a cyclical process. Understanding this cycle is key to troubleshooting, as each step is critical for achieving high overall yield.

OligoSynthesisCycle cluster_cycle Oligonucleotide Synthesis Cycle deblocking Step 1: Deblocking (Remove 5'-DMT group) coupling Step 2: Coupling (Add 15N5-dG Amidite) deblocking->coupling Exposes 5'-OH capping Step 3: Capping (Block unreacted 5'-OH groups) coupling->capping Chain Elongation oxidation Step 4: Oxidation (Stabilize phosphate (B84403) backbone) capping->oxidation Prevents n-1 sequences oxidation->deblocking Ready for next cycle

Caption: The four-step cycle of phosphoramidite chemistry for oligonucleotide synthesis.

References

optimizing signal-to-noise in 15N NMR spectra of DNA

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing ¹⁵N NMR of DNA

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the signal-to-noise ratio (S/N) in ¹⁵N NMR spectra of DNA.

Troubleshooting Guide

This section addresses specific issues encountered during ¹⁵N DNA NMR experiments in a direct question-and-answer format.

Problem: The overall signal-to-noise ratio in my ¹H-¹⁵N HSQC spectrum is poor.

  • Potential Cause 1: Low Sample Concentration.

    • Solution: The signal-to-noise ratio is directly proportional to the concentration of your ¹⁵N-labeled DNA. If solubility permits, increase the concentration. For many NMR experiments, concentrations in the range of 0.1–1 mM are required to achieve adequate signal in a reasonable time.[1] Doubling the sample concentration can potentially double the signal strength.[2]

  • Potential Cause 2: Suboptimal Number of Scans.

    • Solution: The signal-to-noise ratio improves with the square root of the number of scans.[2] To double the S/N, you must quadruple the number of scans (and thus the experiment time).[2] Balance the need for higher signal with practical experiment time constraints.

  • Potential Cause 3: Improper Probe Tuning and Matching.

    • Solution: A poorly tuned probe reflects a significant portion of the radiofrequency pulse power, leading to substantial signal loss.[2][3] Before every experiment, ensure the probe is properly tuned and matched for all relevant nuclei (¹H, ¹⁵N, ¹³C if applicable) with the sample inside the magnet.[4] Modern spectrometers often have automated tuning (atma) routines that simplify this process.[3]

  • Potential Cause 4: Incorrect Receiver Gain (RG) Setting.

    • Solution: The receiver gain amplifies the NMR signal before digitization. If set too low, the signal will be weak. If set too high, the receiver can be overloaded, leading to a "clipped" FID and distorted spectra. Use the spectrometer's automatic gain adjustment command (e.g., rga) before your experiment to set an optimal value.[2][5]

  • Potential Cause 5: Sample Aggregation or Precipitation.

    • Solution: DNA, especially at the high concentrations required for NMR, can aggregate or precipitate, leading to significant signal loss and line broadening.[1][6]

      • Visual Inspection: Check the sample for cloudiness or precipitate.[7]

      • Optimize Buffer Conditions: Aggregation is often worse at low ionic strength. Consider preparing the sample at a higher salt concentration (e.g., ≥ 300 mM KCl) and then dialyzing to a lower concentration (e.g., 20–100 mM KCl) for the measurement.[1]

      • Temperature: Adjusting the temperature may improve solubility.

      • Dilution Series: A simple ¹H NMR dilution series can help detect aggregation; changes in chemical shifts or line widths upon dilution can indicate an aggregating system.[8]

Problem: My imino proton signals are broad or have disappeared.

  • Potential Cause 1: Rapid Solvent Exchange.

    • Solution: Imino protons are exchangeable and will rapidly exchange with deuterium (B1214612) if using D₂O, or with water protons, leading to line broadening or complete signal loss.

      • Solvent: For observing imino protons, experiments must be conducted in a solvent mixture containing at least 5-10% H₂O (e.g., 90% H₂O / 10% D₂O).

      • pH: The exchange rate is base-catalyzed. Lowering the pH (typically to a range of 5-7) can slow this exchange and sharpen imino signals.[1]

      • Temperature: Lowering the temperature (e.g., to 15 °C) can also slow the exchange rate.[9]

  • Potential Cause 2: Intermediate Timescale Dynamics.

    • Solution: If the DNA is undergoing conformational exchange on a timescale similar to the NMR experiment (microseconds to milliseconds), this can lead to significant line broadening. This is a more complex issue that may require advanced NMR techniques like relaxation dispersion to characterize.

Problem: The spectral resolution is poor, and peaks are overlapping.

  • Potential Cause 1: Poor Magnetic Field Homogeneity (Shimming).

    • Solution: Inhomogeneous magnetic fields across the sample cause broad lineshapes, reducing both resolution and the peak height (S/N).[2][3] Always perform careful shimming on your sample. Modern spectrometers have automated gradient shimming routines (e.g., topshim) that are highly effective.[3] If automated shimming fails, it may indicate a problem with the NMR tube or sample quality.[3]

  • Potential Cause 2: High Molecular Weight.

    • Solution: Larger DNA molecules tumble more slowly in solution, leading to broader lines and lower signal. For larger systems (>25 kDa), consider using a Transverse Relaxation-Optimized Spectroscopy (TROSY)-based pulse sequence instead of a standard HSQC.[4] TROSY experiments are designed to mitigate relaxation-induced line broadening in larger molecules.[10]

  • Potential Cause 3: High Salt Concentration.

    • Solution: While salt can prevent aggregation, very high salt concentrations can dampen the performance of cryogenic probes due to increased conductivity.[1] If high salt is necessary, using a smaller diameter NMR tube can help mitigate this effect.[1]

Frequently Asked Questions (FAQs)

  • Q1: What is the first thing I should check if my signal-to-noise is unexpectedly low?

    • A1: Always start with the sample itself.[7] Confirm the concentration, check for any visible precipitate or cloudiness, and ensure you are using a high-quality NMR tube. Then, verify that the probe has been correctly tuned and matched for your sample.[2] These are the most common sources of poor signal.

  • Q2: Which pulse sequence is best for a standard ¹H-¹⁵N correlation spectrum of DNA?

    • A2: The sensitivity-enhanced ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) is the workhorse experiment for this purpose.[4] Sequences like hsqcetfpf3gpsi2 are common on Bruker spectrometers and include features like echo-antiecho coherence selection, water flip-back, and sensitivity enhancement for optimal performance.[4] For larger DNA constructs or complexes, a TROSY-based experiment is preferable to improve resolution and sensitivity.[4][10]

  • Q3: How critical is ¹⁵N isotopic labeling for these experiments?

    • A3: It is absolutely essential. The natural abundance of ¹⁵N is only ~0.37%, which is far too low for these types of correlation experiments. Uniform ¹⁵N labeling (U-¹⁵N) is the standard method for producing DNA for these studies, dramatically enhancing sensitivity.[11]

  • Q4: What is the benefit of using a cryogenic probe?

    • A4: Cryogenic probes significantly enhance sensitivity by cooling the detection electronics to cryogenic temperatures, which reduces thermal noise.[1] This high sensitivity is extremely helpful for biomolecular NMR, allowing for faster data acquisition or the use of lower sample concentrations.[1]

  • Q5: How do I choose the optimal temperature for my experiment?

    • A5: The optimal temperature is a balance between several factors. Lower temperatures (e.g., 15 °C) can slow solvent exchange, which is beneficial for observing imino protons.[9] However, lower temperatures also increase the viscosity of the solution, which can lead to broader lines due to slower molecular tumbling. A typical starting point for DNA NMR is 25 °C, which can then be optimized based on spectral quality and the stability of your sample.

Key Experimental Protocols

Protocol 1: General Sample Preparation for ¹⁵N-Labeled DNA
  • Synthesis: Synthesize ¹⁵N-labeled DNA, typically through enzymatic methods like PCR using ¹⁵N-labeled dNTPs or by growing microorganisms on ¹⁵N-enriched media and extracting the nucleic acids.[12][13]

  • Purification: Purify the DNA using standard chromatographic techniques (e.g., HPLC, FPLC) to ensure high purity.

  • Buffer Exchange: Dialyze or buffer-exchange the DNA into the final NMR buffer. A typical starting buffer is 20 mM sodium phosphate, 50 mM KCl, 0.1 mM EDTA, pH 6.5.[1]

  • Concentration: Concentrate the sample to the desired final concentration (typically 0.1-1.0 mM).[1]

  • Final Preparation: Transfer the sample (typically 250-500 µL) into a high-quality NMR tube.[1] Add 5-10% D₂O to the final sample to provide a lock signal for the spectrometer.

  • Pre-acquisition Check: Before placing the sample in the magnet, visually inspect it for any signs of precipitation or aggregation.[7]

Protocol 2: Acquiring a Standard ¹H-¹⁵N HSQC Spectrum

This protocol assumes the use of a Bruker spectrometer.

  • Sample Insertion & Locking: Insert the sample into the magnet. Lock the spectrometer on the D₂O signal.

  • Tuning and Matching: Tune and match the probe for the ¹H and ¹⁵N channels. This is critical for sensitivity.[4]

  • Shimming: Perform automated gradient shimming (e.g., topshim) to optimize magnetic field homogeneity.[3]

  • Calibrate Pulses: Calibrate the ¹H 90° pulse width (p1) and the transmitter frequency offset (o1p). This ensures efficient excitation.[4]

  • Load Experiment: Create a new experiment and load a standard sensitivity-enhanced HSQC parameter set (e.g., from the HSQC_15N parameter set).[4]

  • Set Spectral Widths: Adjust the spectral widths in both the ¹H (sw) and ¹⁵N (sw(F1)) dimensions to cover all expected signals.

  • Set Acquisition Parameters:

    • Number of Scans (ns): Start with 8 or 16 scans and increase as needed for S/N. Remember that S/N scales with the square root of ns.[2]

    • Receiver Gain (rg): Run the rga command to set the receiver gain automatically.[2]

    • Inter-scan Delay (d1): Set a relaxation delay of 1-1.5 seconds.

  • Acquisition: Start the acquisition by typing zg.

  • Processing: After the experiment is finished, process the data using Fourier transformation, phasing, and baseline correction to obtain the final 2D spectrum.

Reference Data Tables

Table 1: Typical NMR Sample and Acquisition Parameters

ParameterRecommended Value/RangeRationale & Notes
Sample Concentration 0.1 - 1.0 mMHigher concentration increases S/N but may promote aggregation.[1]
Buffer pH 5.0 - 7.0Lower pH minimizes imino proton exchange with solvent.[1]
Salt Concentration 20 - 100 mM KCl/NaClBalances solubility and probe performance. Higher salt can reduce aggregation but may decrease sensitivity on cryoprobes.[1]
Temperature 15 - 40 °CLower temperatures slow solvent exchange but increase viscosity. 25 °C is a common starting point.[1][9]
Number of Scans (ns) 8 - 128 (or more)S/N is proportional to the square root of the number of scans.[2]
Pulse Sequence ¹H-¹⁵N HSQC or TROSYHSQC is standard; TROSY is preferred for molecules >25 kDa.[4][10]

Visualizations

// Connections Labeling -> Purification -> Buffer -> Concentration -> Setup [style=bold, color="#4285F4"]; Setup -> Calibrate -> Params -> Acquire -> Process [style=bold, color="#4285F4"]; Process -> Evaluate [style=bold, color="#4285F4"]; Evaluate -> Good [label="Good"]; Evaluate -> Bad [label="Poor"]; Bad -> cluster_prep [label="Adjust Sample\n(Concentration, Buffer)", lhead=cluster_prep, color="#5F6368"]; Bad -> cluster_acq [label="Adjust Parameters\n(ns, Temperature)", lhead=cluster_acq, color="#5F6368"]; } end_dot

Diagram 1: A general workflow for preparing a DNA sample and acquiring/optimizing a 15N NMR spectrum.

// Corrective Actions FixSample [label="Action: Remake sample.\nOptimize buffer/concentration\nto prevent aggregation.", shape=box]; FixTuning [label="Action: Re-tune and\nre-match the probe.", shape=box]; FixShims [label="Action: Re-shim the magnet\nusing automated routine.", shape=box];

// Connections Start -> CheckSample [color="#4285F4"]; CheckSample -> CheckTuning [label="Yes", color="#34A853"]; CheckSample -> FixSample [label="No", color="#EA4335"]; FixSample -> Start [label="Retry", color="#5F6368"];

CheckTuning -> CheckShims [label="Yes", color="#34A853"]; CheckTuning -> FixTuning [label="No", color="#EA4335"]; FixTuning -> Start [label="Retry", color="#5F6368"];

CheckShims -> CheckScans [label="Yes", color="#34A853"]; CheckShims -> FixShims [label="No", color="#EA4335"]; FixShims -> Start [label="Retry", color="#5F6368"];

CheckScans -> End [color="#4285F4"]; } end_dot

Diagram 2: A decision tree for systematically troubleshooting the common causes of a poor signal-to-noise ratio.

References

Technical Support Center: Synthesis of 2'-Deoxyguanosine-¹⁵N₅

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2'-Deoxyguanosine-¹⁵N₅. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation and troubleshooting common issues encountered during the synthesis of this isotopically labeled nucleoside.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: I am observing a significant loss of my product, and analysis suggests the presence of free guanine-¹⁵N₅. What is the likely cause and how can I prevent it?

A: This is a classic sign of depurination , which is the cleavage of the β-N-glycosidic bond that links the guanine (B1146940) base to the deoxyribose sugar.[1] 2'-Deoxyguanosine (B1662781) is particularly susceptible to this degradation pathway, especially under acidic conditions.[2][3]

Troubleshooting Steps:

  • Monitor and Control pH: Avoid strongly acidic conditions, especially during the detritylation step of solid-phase synthesis. The use of a milder deblocking agent, such as dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA), can significantly reduce depurination.[3]

  • Optimize Reaction Temperature: Depurination is accelerated at higher temperatures.[4] If possible, conduct acid-sensitive steps at lower temperatures.

  • Minimize Acid Exposure Time: Reduce the duration of the detritylation step to the minimum time required for complete removal of the dimethoxytrityl (DMT) group.[3]

  • Use Appropriate Protecting Groups: Employing base-protecting groups that stabilize the glycosidic bond can also mitigate depurination.

Q2: My final product is showing a mass increase of 16 Da, and I suspect oxidation. How can I avoid this?

A: The formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), which has a mass increase of 16 Da, is a common oxidative degradation product.[5] This can occur if the reaction is exposed to oxidizing agents or reactive oxygen species.

Troubleshooting Steps:

  • Use High-Purity, Anhydrous Solvents and Reagents: Ensure all solvents and reagents are free from peroxides and other oxidizing impurities. Using fresh, high-quality reagents is crucial.[6]

  • Degas Solvents: Degassing solvents with an inert gas like argon or nitrogen can help remove dissolved oxygen.

  • Maintain an Inert Atmosphere: Conduct reactions under an inert atmosphere (argon or nitrogen) to prevent exposure to atmospheric oxygen.

  • Check Oxidizing Agent Purity: If an oxidation step is part of your synthesis (e.g., in phosphoramidite (B1245037) chemistry), ensure the oxidizing agent (e.g., iodine solution) is fresh and of the correct concentration.

Q3: I am experiencing low coupling efficiency during the incorporation of the 2'-Deoxyguanosine-¹⁵N₅ phosphoramidite. What could be the issue?

A: Low coupling efficiency can be caused by several factors, often related to the quality of the phosphoramidite or the reaction conditions.[7][8]

Troubleshooting Steps:

  • Verify Phosphoramidite Quality: Phosphoramidites are sensitive to moisture and oxidation.[7] Ensure your 2'-Deoxyguanosine-¹⁵N₅ phosphoramidite is fresh and has been stored under anhydrous conditions at the recommended temperature (-20°C).[9][10] Impurities in the phosphoramidite can also inhibit coupling.[11][12]

  • Ensure Anhydrous Conditions: Moisture is detrimental to the coupling reaction. Use anhydrous acetonitrile (B52724) and ensure all fluid lines on the synthesizer are dry.[8]

  • Check Activator Solution: The activator (e.g., tetrazole or a derivative) must be fresh and at the correct concentration. Degraded activator will lead to poor coupling.

  • Optimize Coupling Time: While standard coupling times are often sufficient, complex or sterically hindered phosphoramidites may require longer coupling times for efficient reaction.

  • Perform a Trityl Cation Assay: This colorimetric assay can be used to monitor the efficiency of each coupling cycle in real-time. A drop in the trityl signal indicates a problem with the preceding coupling step.[7]

Data Presentation: Stability of 2'-Deoxyguanosine

The stability of 2'-deoxyguanosine is highly dependent on pH and temperature. The following table summarizes the rate constants and half-lives of depurination under various conditions.

pHTemperature (°C)Rate Constant (k, s⁻¹)Half-life (t₁/₂)Reference
1.6371.1 x 10⁻⁶~1.75 hours[2]
2.0374.6 x 10⁻⁷~4.17 hours[2]
2.5371.5 x 10⁻⁷~12.8 hours[2]
3.0374.8 x 10⁻⁸~40.1 hours[2]
5.1376.7 x 10⁻¹⁰~32.8 years[2]
7.1372.4 x 10⁻¹⁰~91.8 years[2]
2.0373.2 x 10⁻³ (as dX)~3.6 minutes[13]
6.0371.7 x 10⁻⁷ (as dX)~47 days[13]
7.037-~2 years (in ssDNA)[13]

Note: "dX" refers to 2'-deoxyxanthosine, a deamination product of guanosine, but the data provides a relevant comparison of stability under different pH conditions.

Experimental Protocols

Protocol 1: Synthesis of 5'-O-DMT-N²-isobutyryl-2'-deoxyguanosine-¹⁵N₅

This protocol outlines the protection of the 5'-hydroxyl and the exocyclic amine of 2'-Deoxyguanosine-¹⁵N₅, a key step before phosphitylation.

Materials:

Procedure:

  • N²-Isobutyrylation: a. Co-evaporate 2'-Deoxyguanosine-¹⁵N₅ with anhydrous pyridine to remove residual water. b. Dissolve the dried nucleoside in anhydrous pyridine. c. Add isobutyric anhydride and DMAP to the solution. d. Heat the mixture at 50°C overnight. e. Cool the reaction to room temperature and quench with 5% aqueous sodium bicarbonate. f. Concentrate the mixture and extract the product with chloroform. g. Purify the N²-isobutyryl-2'-deoxyguanosine-¹⁵N₅ by silica gel chromatography.[14]

  • 5'-O-DMT Protection: a. Dry the N²-isobutyryl-2'-deoxyguanosine-¹⁵N₅ by co-evaporation with anhydrous pyridine. b. Dissolve the product in anhydrous pyridine. c. Add DMT-Cl and stir the reaction at room temperature until completion (monitor by TLC). d. Quench the reaction with methanol. e. Concentrate the mixture and dissolve the residue in DCM. f. Wash the organic layer with aqueous sodium bicarbonate and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. h. Purify the 5'-O-DMT-N²-isobutyryl-2'-deoxyguanosine-¹⁵N₅ by silica gel chromatography.

Protocol 2: Phosphitylation to Synthesize 2'-Deoxyguanosine-¹⁵N₅ Phosphoramidite

This protocol describes the final step to create the phosphoramidite building block for oligonucleotide synthesis.

Materials:

  • 5'-O-DMT-N²-isobutyryl-2'-deoxyguanosine-¹⁵N₅

  • Anhydrous dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

Procedure:

  • Dissolve the 5'-O-DMT-N²-isobutyryl-2'-deoxyguanosine-¹⁵N₅ in anhydrous DCM under an argon atmosphere.

  • Add DIPEA to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or ³¹P NMR).

  • Quench the reaction with an appropriate reagent (e.g., a solution of aqueous sodium bicarbonate).

  • Extract the product with DCM and wash the organic layer.

  • Dry the organic layer, filter, and concentrate to obtain the crude phosphoramidite.

  • Purify the 2'-Deoxyguanosine-¹⁵N₅ phosphoramidite by silica gel chromatography under anhydrous conditions.

Visualizations

Synthesis_Workflow cluster_0 Starting Material cluster_1 Protection Steps cluster_2 Phosphitylation cluster_3 Final Product dG_15N5 2'-Deoxyguanosine-¹⁵N₅ N2_protection N²-Isobutyrylation dG_15N5->N2_protection DMT_protection 5'-O-DMT Protection N2_protection->DMT_protection phosphitylation Phosphitylation DMT_protection->phosphitylation phosphoramidite 2'-Deoxyguanosine-¹⁵N₅ Phosphoramidite phosphitylation->phosphoramidite

Caption: Workflow for the synthesis of 2'-Deoxyguanosine-¹⁵N₅ phosphoramidite.

Degradation_Pathways cluster_depurination Depurination cluster_oxidation Oxidation dG 2'-Deoxyguanosine-¹⁵N₅ depurination_conditions Acidic Conditions (e.g., Detritylation) dG->depurination_conditions oxidation_conditions Oxidizing Agents / ROS dG->oxidation_conditions depurination_product Apurinic Site + Guanine-¹⁵N₅ depurination_conditions->depurination_product oxidation_product 8-oxo-dG-¹⁵N₅ oxidation_conditions->oxidation_product

Caption: Major degradation pathways of 2'-Deoxyguanosine during synthesis.

References

Technical Support Center: Purifying 15N-Labeled Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 15N-labeled oligonucleotides.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of 15N-labeled oligonucleotides in a question-and-answer format.

Q1: Why is the yield of my 15N-labeled oligonucleotide unexpectedly low after purification?

Potential Causes and Solutions:

Potential CauseRecommended Solution
Incomplete Synthesis or Labeling: Inefficient solid-phase synthesis or enzymatic incorporation of 15N-labeled nucleotides can lead to a lower amount of the full-length product. Optimize synthesis coupling efficiency or in vitro transcription conditions.
Losses During Purification: Significant sample loss can occur during extraction from polyacrylamide gels or due to non-specific binding to HPLC columns and desalting cartridges. Ensure complete elution from the purification matrix. For PAGE, thorough crushing and elution of the gel slice are critical. For HPLC, consider using a column with a different stationary phase to minimize irreversible binding.
Oligonucleotide Degradation: Exposure to nucleases or harsh chemical conditions during purification can degrade the oligonucleotide. Work in an RNase-free environment if applicable. Ensure that all buffers and reagents are of high purity and appropriate for oligonucleotide handling.
Precipitation Issues: Inefficient precipitation with ethanol (B145695) or isopropanol (B130326) can lead to significant loss of the product. Ensure the correct salt concentration and temperature for efficient precipitation. Chilling the sample at -20°C or -80°C can improve recovery.

Q2: My HPLC chromatogram shows broad or multiple peaks for my 15N-labeled oligonucleotide. What could be the cause?

Potential Causes and Solutions:

Potential CauseRecommended Solution
Secondary Structures: Oligonucleotides, particularly those with high GC content, can form stable secondary structures (e.g., hairpins, G-quadruplexes) that result in peak broadening or multiple conformations being resolved. Perform HPLC at an elevated temperature (e.g., 60-80°C) to denature these structures.
Incomplete Isotopic Labeling: If the 15N incorporation is not uniform, the sample will be a heterogeneous mixture of molecules with different masses, which can lead to peak broadening. Optimize the labeling protocol to ensure complete incorporation. Mass spectrometry can be used to assess the extent of labeling.
Co-elution of Impurities: Truncated sequences (shortmers) or other synthesis byproducts may co-elute with the full-length product. Optimize the HPLC gradient to improve the resolution between the desired product and impurities.
Column Overloading: Injecting too much sample onto the HPLC column can lead to poor peak shape. Reduce the sample load or use a preparative column with a higher capacity.

Q3: How can I differentiate between my 15N-labeled oligonucleotide and any unlabeled contaminants?

Primary Method: Mass Spectrometry

Mass spectrometry is the most definitive method to distinguish between 15N-labeled and unlabeled oligonucleotides. The mass of the 15N-labeled oligonucleotide will be higher than the unlabeled version due to the heavier isotope.

  • Expected Mass Shift: Calculate the expected mass difference based on the number of nitrogen atoms in your oligonucleotide sequence. Each 14N atom replaced by a 15N atom will increase the mass by approximately 1 Da.

  • Deconvolution of Spectra: For electrospray ionization (ESI) mass spectrometry, which produces a series of multiply charged ions, deconvolution software can be used to determine the neutral mass of the different species in the sample. This will clearly show the mass difference between the labeled and unlabeled oligonucleotides.

Chromatographic Separation:

While challenging, it is sometimes possible to achieve partial separation of 15N-labeled and unlabeled oligonucleotides using high-resolution ion-exchange or reversed-phase HPLC. The slight difference in physicochemical properties due to isotopic substitution can sometimes be exploited with optimized gradients and column chemistries.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable purification method for 15N-labeled oligonucleotides?

The choice of purification method depends on the length of the oligonucleotide, the required purity, and the downstream application.

Purification MethodBest Suited ForExpected PurityAdvantagesDisadvantages
Denaturing Polyacrylamide Gel Electrophoresis (PAGE) High-purity applications, oligonucleotides >40 bases.>95%Excellent resolution, can separate oligonucleotides differing by a single nucleotide.Lower yield due to extraction from the gel matrix, can be time-consuming.
High-Performance Liquid Chromatography (HPLC) Oligonucleotides <50 bases, high-throughput applications.85-95%Faster than PAGE, higher recovery, suitable for automation.Resolution decreases for longer oligonucleotides.
Desalting Removal of salts and small molecule impurities after synthesis or other purification steps.Removes small molecules only.Quick and simple.Does not remove truncated sequences or other oligonucleotide impurities.

Q2: How can I confirm and quantify the incorporation of 15N isotopes into my oligonucleotide?

Mass spectrometry is the primary method for both confirming and quantifying 15N incorporation.

  • Confirmation: Compare the measured mass of your purified oligonucleotide with the theoretical mass calculated for the 15N-labeled sequence.

  • Quantification: High-resolution mass spectrometry can be used to analyze the isotopic distribution of the molecular ion peak. By comparing the observed isotopic pattern to theoretical distributions for different levels of 15N enrichment, the percentage of incorporation can be determined.

Q3: Will 15N labeling affect the stability or function of my oligonucleotide?

For most applications, the substitution of 14N with 15N is considered a benign modification that does not significantly alter the structure, stability, or biological function of the oligonucleotide. The difference in mass is small and generally does not impact hybridization properties or enzymatic recognition. However, for highly sensitive biophysical studies, it is always advisable to perform functional assays to confirm that the labeled oligonucleotide behaves as expected.

Experimental Protocols

1. HPLC Purification of 15N-Labeled Oligonucleotides

This protocol is a general guideline for reversed-phase HPLC purification.

  • Instrumentation: An HPLC system equipped with a UV detector and a suitable reversed-phase column (e.g., C8 or C18).

  • Reagents:

    • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

    • Mobile Phase B: Acetonitrile.

  • Procedure:

    • Dissolve the crude 15N-labeled oligonucleotide in Mobile Phase A.

    • Inject the sample onto the equilibrated HPLC column.

    • Elute the oligonucleotide using a linear gradient of Mobile Phase B (e.g., 5% to 60% over 30 minutes).

    • Monitor the elution at 260 nm.

    • Collect the fractions corresponding to the major peak.

    • Combine the pure fractions and lyophilize.

    • Perform desalting to remove the TEAA salts.

2. PAGE Purification of 15N-Labeled Oligonucleotides

This protocol is for denaturing polyacrylamide gel electrophoresis.

  • Materials:

    • Denaturing polyacrylamide gel (e.g., 12-20% acrylamide, 7M urea).

    • TBE buffer (Tris-borate-EDTA).

    • Loading dye (e.g., formamide-based).

    • UV transilluminator or fluorescent TLC plate for shadowing.

  • Procedure:

    • Dissolve the crude 15N-labeled oligonucleotide in loading dye.

    • Heat the sample at 95°C for 5 minutes and then snap-cool on ice.

    • Load the sample onto the denaturing polyacrylamide gel.

    • Run the gel until the desired separation is achieved.

    • Visualize the bands by UV shadowing.

    • Excise the band corresponding to the full-length product.

    • Crush the gel slice and elute the oligonucleotide overnight in an appropriate buffer (e.g., 0.5 M NaCl).

    • Separate the eluted oligonucleotide from the gel fragments.

    • Desalt and concentrate the purified oligonucleotide.

3. Mass Spectrometry Analysis of 15N-Labeled Oligonucleotides

This is a general workflow for ESI-MS analysis.

  • Instrumentation: An electrospray ionization mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Procedure:

    • Prepare the purified 15N-labeled oligonucleotide in a suitable solvent for ESI (e.g., 50:50 acetonitrile:water with a volatile salt like ammonium (B1175870) acetate).

    • Infuse the sample into the mass spectrometer.

    • Acquire the mass spectrum in the appropriate mass range.

    • Use deconvolution software to determine the neutral mass of the oligonucleotide.

    • Compare the measured mass to the theoretical mass of the 15N-labeled and unlabeled sequences to confirm identity and assess purity.

Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_purification Purification cluster_analysis Analysis and Quality Control synthesis 15N-Labeled Oligonucleotide Synthesis (Solid-Phase or Enzymatic) crude_product Crude Product synthesis->crude_product purification_choice Purification Method crude_product->purification_choice hplc HPLC purification_choice->hplc < 50 bases page PAGE purification_choice->page > 40 bases, high purity desalting Desalting hplc->desalting page->desalting mass_spec Mass Spectrometry desalting->mass_spec final_product Purified 15N-Labeled Oligonucleotide mass_spec->final_product troubleshooting_workflow start Low Yield or Purity Issue check_synthesis Check Synthesis/Labeling Efficiency start->check_synthesis check_purification Review Purification Protocol check_synthesis->check_purification Efficient optimize_synthesis Optimize Synthesis/Labeling Conditions check_synthesis->optimize_synthesis Inefficient check_analysis Verify Analytical Method check_purification->check_analysis Optimal optimize_purification Optimize Purification (e.g., gradient, gel %, temperature) check_purification->optimize_purification Suboptimal validate_ms Validate Mass Spec Calibration and Deconvolution check_analysis->validate_ms Inaccurate success Problem Resolved check_analysis->success Accurate optimize_synthesis->success optimize_purification->success validate_ms->success

Technical Support Center: Minimizing Isotopic Scrambling in 15N Metabolic Labeling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize isotopic scrambling in 15N metabolic labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling in the context of 15N metabolic labeling?

A1: Isotopic scrambling refers to the undesired redistribution of the 15N isotope from the intended labeled amino acid to other amino acids or nitrogen-containing molecules within the cell. This occurs due to the interconnectedness of metabolic pathways, particularly amino acid biosynthesis and degradation routes. For example, if you are labeling with 15N-Leucine, cellular enzymes might break it down and use the 15N-containing amino group to synthesize other amino acids like Alanine or Glutamate. This scrambling can lead to inaccurate quantification in proteomic studies and complicate data analysis in structural biology experiments.

Q2: What are the primary causes of isotopic scrambling in E. coli expression systems?

A2: The primary cause of isotopic scrambling in E. coli is the activity of aminotransferases (also known as transaminases). These enzymes catalyze the transfer of an amino group from an amino acid to a keto-acid, thereby synthesizing a new amino acid. When a 15N-labeled amino acid is introduced, its labeled amino group can be transferred to various keto-acid precursors, leading to the incorporation of 15N into a range of other amino acids. This is particularly problematic for amino acids that are central to metabolism, such as glutamate, aspartate, and alanine.

Q3: How can I detect and quantify the extent of isotopic scrambling in my sample?

A3: Isotopic scrambling can be detected and quantified using mass spectrometry (MS). By analyzing the isotopic distribution of peptides from your protein of interest, you can identify mass shifts that correspond to the incorporation of 15N in unexpected amino acid residues. High-resolution mass spectrometry can be used to analyze the isotopic fine structure of peptides, allowing for the unequivocal assignment of 15N and 13C enrichment levels[1]. Tandem mass spectrometry (MS/MS) can further confirm the location of the heavy isotope labels within the peptides[1]. Specialized software can be used to analyze the mass spectra and calculate the percentage of scrambling by comparing the observed isotopic patterns to theoretical patterns for unscrambled peptides.

Q4: What are the most effective strategies to minimize isotopic scrambling?

A4: The most effective strategies to minimize isotopic scrambling include:

  • Using Auxotrophic E. coli Strains: These are strains that have been genetically engineered to be deficient in one or more amino acid biosynthesis pathways. By using a strain that cannot synthesize a particular amino acid, you can ensure that the 15N label from the supplemented amino acid is not transferred to others.

  • Cell-Free Protein Synthesis (CFPS): This in vitro method uses cell extracts for protein production. Because the metabolic activity in cell extracts is limited compared to live cells, isotopic scrambling is significantly reduced[2]. It is also possible to add inhibitors of amino acid metabolism to the reaction mix to further suppress scrambling[2].

  • Media Optimization: For prototrophic strains, optimizing the composition of the minimal media can help reduce scrambling. This can involve supplementing the media with a cocktail of unlabeled amino acids to inhibit the activity of aminotransferases through feedback inhibition.

Troubleshooting Guides

Problem 1: High levels of isotopic scrambling are observed in my mass spectrometry data.

  • Possible Cause: You are using a prototrophic E. coli strain (e.g., BL21(DE3)) that has active amino acid biosynthesis pathways.

  • Troubleshooting Steps:

    • Switch to an Auxotrophic Strain: Select an E. coli strain that is auxotrophic for the amino acid you are labeling with, or a strain with broad amino acid auxotrophies. This will block the metabolic pathways that lead to scrambling.

    • Optimize Media Composition: If using a prototrophic strain is unavoidable, supplement the minimal media with a high concentration of all other 19 unlabeled amino acids. This can help to suppress the activity of aminotransferases through feedback inhibition.

    • Consider Cell-Free Protein Synthesis: For highly sensitive experiments where minimal scrambling is critical, a cell-free protein synthesis system is the recommended approach.

  • Possible Cause: The labeled amino acid you are using is a precursor for the biosynthesis of other amino acids.

  • Troubleshooting Steps:

    • Consult Metabolic Pathway Maps: Review the amino acid biosynthesis pathways in E. coli to determine if your labeled amino acid is a known precursor for others.

    • Choose an Alternative Labeled Amino Acid: If possible, select a labeled amino acid that is at the end of a biosynthetic pathway.

    • Use Auxotrophic Strains: As mentioned above, using an auxotrophic strain for the downstream amino acids can prevent the conversion.

Problem 2: Low incorporation of the 15N label into the target protein.

  • Possible Cause: The concentration of the labeled amino acid in the media is too low, or it is being diluted by unlabeled endogenous pools.

  • Troubleshooting Steps:

    • Increase Labeled Amino Acid Concentration: Ensure you are using the recommended concentration of the 15N-labeled amino acid in your minimal media.

    • Optimize Growth and Induction Conditions: Grow the cells to a sufficient density in minimal media before inducing protein expression to ensure the cellular machinery is primed for using the supplemented amino acids. Induce expression at a lower temperature for a longer period to improve protein folding and incorporation of the label.

    • Ensure Complete Consumption of Unlabeled Precursors: When transitioning from a rich starter culture to the minimal labeling media, ensure that the cells are thoroughly washed to remove any residual unlabeled amino acids.

Quantitative Data Summary

While direct quantitative comparisons of isotopic scrambling percentages across different methods are not always readily available in the literature, the following table summarizes the expected outcomes based on the chosen labeling strategy.

Labeling StrategyExpression SystemExpected Level of Isotopic ScramblingNotes
Standard Metabolic LabelingPrototrophic E. coli (e.g., BL21(DE3))HighScrambling is highly dependent on the specific labeled amino acid used.
Standard Metabolic Labeling with Media OptimizationPrototrophic E. coliModerate to LowSupplementation with unlabeled amino acids can significantly reduce scrambling.
Selective LabelingAuxotrophic E. coliMinimal to NoneThe degree of reduction depends on the specific auxotrophic mutations.
Cell-Free Protein Synthesis (CFPS)E. coli S30 ExtractVery Low to NoneThe open nature of the system allows for the addition of metabolic inhibitors to further reduce any residual enzymatic activity[2].
Stable Isotope Labeling by Amino acids in Cell culture (SILAC)Mammalian CellsLowGenerally more reproducible than chemical labeling methods[3][4].

Experimental Protocols

Protocol 1: Selective 15N Labeling using an Auxotrophic E. coli Strain

This protocol is a general guideline for selective 15N labeling of a target protein using an amino acid auxotrophic E. coli strain.

Materials:

  • E. coli strain auxotrophic for the desired amino acid(s) (e.g., a Leucine auxotroph).

  • Expression vector containing the gene of interest.

  • M9 minimal media components.

  • 15N-labeled amino acid of interest.

  • Set of 19 unlabeled amino acids.

  • Appropriate antibiotic.

  • IPTG for induction.

Methodology:

  • Transformation: Transform the expression vector into the competent auxotrophic E. coli cells. Plate on LB agar (B569324) plates containing the appropriate antibiotic and grow overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with the antibiotic and grow overnight at 37°C with shaking.

  • Pre-culture in Minimal Media: The next day, inoculate 1 L of M9 minimal media (containing the appropriate antibiotic and all 20 amino acids, with the auxotrophic requirement met by an unlabeled version) with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Cell Harvest and Washing: Pellet the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). Discard the supernatant and wash the cell pellet twice with M9 salts (M9 media without a carbon or nitrogen source) to remove any residual unlabeled amino acids.

  • Labeling Culture: Resuspend the washed cell pellet in 1 L of fresh M9 minimal media containing the appropriate antibiotic, the 15N-labeled amino acid of interest, and the other 19 unlabeled amino acids.

  • Induction: Allow the culture to adapt for 30-60 minutes at the desired expression temperature (e.g., 18-30°C) before inducing protein expression with IPTG (final concentration typically 0.1-1 mM).

  • Expression: Continue to grow the culture for the desired amount of time (typically 4-16 hours) at the chosen temperature.

  • Harvest and Analysis: Harvest the cells by centrifugation and proceed with protein purification and subsequent analysis by mass spectrometry to confirm labeling efficiency and assess scrambling.

Protocol 2: 15N Labeling using a Cell-Free Protein Synthesis (CFPS) System

This protocol provides a general workflow for 15N labeling using a commercially available E. coli S30 extract-based cell-free protein synthesis kit.

Materials:

  • Commercial E. coli S30 extract-based CFPS kit.

  • Expression vector (plasmid or PCR product) with a T7 promoter driving the gene of interest.

  • 15N-labeled amino acid or a mixture of 15N-labeled amino acids.

  • Unlabeled amino acids.

  • T7 RNA Polymerase.

  • Energy source (e.g., ATP, GTP).

  • Reaction buffer.

Methodology:

  • Prepare Amino Acid Mixture: Prepare a stock solution of the 19 unlabeled amino acids and a separate stock solution of the desired 15N-labeled amino acid(s).

  • Set up the Reaction: On ice, combine the following components in a microcentrifuge tube according to the manufacturer's protocol:

    • E. coli S30 extract

    • Reaction buffer

    • Energy source

    • Unlabeled amino acid mixture (minus the one(s) to be labeled)

    • 15N-labeled amino acid(s)

    • T7 RNA Polymerase

    • Expression vector DNA

  • Incubation: Gently mix the reaction and incubate at the recommended temperature (typically 25-37°C) for 2-8 hours.

  • Analysis: After incubation, the expressed protein can be directly analyzed by SDS-PAGE and subsequently by mass spectrometry to verify expression and isotopic incorporation. The protein can also be purified for downstream applications.

Visualizations

Amino Acid Biosynthesis Pathways in E. coli Leading to Isotopic Scrambling

The following diagrams illustrate the key metabolic pathways in E. coli that are responsible for isotopic scrambling. Understanding these pathways is crucial for designing effective labeling strategies.

Amino_Acid_Scrambling_Pathways cluster_Serine Serine Family cluster_Aromatic Aromatic Family cluster_Pyruvate Pyruvate Family cluster_Aspartate Aspartate Family cluster_Glutamate Glutamate Family Glycolysis Glycolysis G3P Glyceraldehyde-3P Glycolysis->G3P PEP Phosphoenolpyruvate Glycolysis->PEP Pyruvate Pyruvate Glycolysis->Pyruvate PentosePhosphatePathway Pentose Phosphate Pathway Erythrose4P Erythrose-4P PentosePhosphatePathway->Erythrose4P TCACycle TCA Cycle alphaKG alpha-Ketoglutarate TCACycle->alphaKG Oxaloacetate Oxaloacetate TCACycle->Oxaloacetate Ser Ser G3P->Ser Phe Phe PEP->Phe Tyr Tyr PEP->Tyr AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Ala Ala Pyruvate->Ala Val Val Pyruvate->Val Leu Leu Pyruvate->Leu Ile Ile Pyruvate->Ile AcetylCoA->TCACycle Glu Glu alphaKG->Glu Asp Asp Oxaloacetate->Asp Trp Trp Erythrose4P->Trp Cys Cys Ser->Cys Gly Gly Ser->Gly Phe->Tyr Asp->Ala Transamination Asn Asn Asp->Asn Met Met Asp->Met Thr Thr Asp->Thr Lys Lys Asp->Lys Thr->Ile Glu->Ala Transamination Glu->Asp Gln Gln Glu->Gln Pro Pro Glu->Pro Arg Arg Glu->Arg

Caption: Overview of amino acid biosynthetic families in E. coli.

The diagram above shows how central metabolic pathways provide precursors for the synthesis of all 20 amino acids. The dashed red arrows indicate common transamination reactions that can lead to the scrambling of 15N labels between different amino acid families.

Troubleshooting Workflow for Isotopic Scrambling

This workflow provides a logical sequence of steps to diagnose and resolve issues with isotopic scrambling in your experiments.

Troubleshooting_Workflow Start High Isotopic Scrambling Detected CheckStrain Are you using a prototrophic E. coli strain? Start->CheckStrain SwitchToAuxotroph Switch to an appropriate auxotrophic strain CheckStrain->SwitchToAuxotroph Yes AnalyzePathways Analyze metabolic pathways of the labeled amino acid CheckStrain->AnalyzePathways No End Problem Resolved SwitchToAuxotroph->End CheckMedia Is the media supplemented with a cocktail of unlabeled amino acids? OptimizeMedia Optimize media by adding all other 19 unlabeled amino acids CheckMedia->OptimizeMedia No ConsiderCFPS For minimal scrambling, consider Cell-Free Protein Synthesis CheckMedia->ConsiderCFPS Yes OptimizeMedia->End ConsiderCFPS->End AnalyzePathways->CheckMedia ChooseAlternativeAA Choose an alternative labeled amino acid at the end of a pathway AnalyzePathways->ChooseAlternativeAA Is it a precursor? ChooseAlternativeAA->End

Caption: A step-by-step guide to troubleshooting isotopic scrambling.

References

improving resolution of 15N-edited NOESY for DNA-protein complexes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for NMR Spectroscopy of DNA-Protein Complexes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in improving the resolution of 15N-edited NOESY experiments.

Section 1: General Resolution Issues

Question: My 15N-edited NOESY spectrum for a DNA-protein complex suffers from broad lines and poor resolution. What are the first steps to troubleshoot this?

Answer: Broad lines and poor resolution in the spectra of DNA-protein complexes are often due to the large molecular weight of the complex, which leads to rapid transverse relaxation (short T2). Here’s a prioritized troubleshooting workflow:

  • Assess Sample Homogeneity and Stability: Ensure your sample is monodisperse and stable over the course of the NMR experiment. Aggregation or degradation can severely broaden spectral lines. Check for this using techniques like dynamic light scattering (DLS).

  • Optimize Buffer Conditions: Minor changes in buffer conditions can impact spectral quality. Key parameters to optimize include:

    • Salt Concentration: High salt concentrations can sometimes lead to aggregation. Conversely, too low of a salt concentration might destabilize the complex. Experiment with a range of salt concentrations to find the optimal condition.[1]

    • pH: Ensure the pH is optimal for the stability of both the protein and the DNA.

    • Temperature: Lowering the temperature can sometimes sharpen lines by slowing down molecular tumbling, but it can also increase viscosity, which has the opposite effect. Experiment with a range of temperatures to find the best compromise.

  • Consider the DNA Construct: Using a DNA fragment that is too long can be problematic. Unnecessary base pairs at the ends can lead to fraying or the presence of weaker, secondary binding sites for the protein, which can cause line broadening.[2] It is advisable to use the shortest DNA sequence that still ensures stable and specific binding.

  • Implement TROSY-based Experiments: For large complexes, Transverse Relaxation-Optimized Spectroscopy (TROSY) is essential.[3][4][5] TROSY-based pulse sequences minimize the effects of transverse relaxation, resulting in significantly sharper lines and improved sensitivity for larger molecules.[4]

Section 2: Advanced Techniques for Resolution Enhancement

Question: I'm already using a standard 15N-edited NOESY experiment, but the resolution is still insufficient for my large DNA-protein complex. What advanced techniques can I employ?

Answer: For large DNA-protein complexes, standard NOESY experiments are often inadequate. Here are several advanced techniques to significantly improve spectral resolution:

Transverse Relaxation-Optimized Spectroscopy (TROSY)

TROSY is a powerful technique that mitigates the line broadening that arises from the large size of macromolecules.[4] It works by exploiting the interference between dipole-dipole (DD) and chemical shift anisotropy (CSA) relaxation mechanisms.[4]

  • When to use it: TROSY is highly effective for proteins and complexes larger than ~30 kDa.[6]

  • Key Advantage: It leads to much sharper lines and increased sensitivity for large molecules, making it possible to study systems up to 1 MDa.[5][7]

  • Field Strength Dependence: The benefits of TROSY are more pronounced at higher magnetic field strengths (ideally 1 GHz or higher for 15N-1H TROSY).[3][8]

Isotope Labeling Strategies

Appropriate isotope labeling is crucial for high-resolution NMR of large complexes.

  • Deuteration: Perdeuteration (uniform labeling with 2H) of the protein is a key strategy.[7] By replacing most protons with deuterium, the strong 1H-1H dipolar relaxation pathways are removed, leading to significantly sharper lines.

  • Selective Protonation (Methyl-TROSY): In a highly deuterated protein, specific methyl groups (e.g., of Isoleucine, Leucine, and Valine) can be selectively protonated (1H, 13C-labeled).[9] This, combined with methyl-TROSY experiments, provides high-quality spectra with excellent resolution and sensitivity, even for very large complexes.[7]

Non-Uniform Sampling (NUS)

NUS is a data acquisition method that can significantly reduce experiment time while achieving high resolution in the indirect dimensions.[10][11]

  • How it works: Instead of acquiring all data points in the indirect dimensions, a subset is sampled, and the remaining points are reconstructed using various algorithms.[10]

  • Benefit: Allows for the acquisition of higher-resolution 3D and 4D spectra in a feasible amount of time.[11]

  • Caution: NUS can introduce artifacts if not used carefully. The quality of the reconstructed spectrum depends on the sampling schedule and the reconstruction algorithm used.[10] It is important to choose a sampling density that is appropriate for the complexity of the spectrum.[11]

Higher-Dimensionality Experiments (3D and 4D NOESY)

Increasing the dimensionality of the experiment can help to resolve spectral overlap.[1]

  • 3D 15N-edited NOESY-HSQC: This is a standard experiment that resolves NOE correlations in a third dimension based on the 15N chemical shift.[6]

  • 4D 13C/15N-edited NOESY: For complexes where the protein is both 13C and 15N labeled, a 4D experiment can provide the highest resolution by spreading out peaks into a fourth dimension.[12][13] The use of sparse sampling is often necessary to make these experiments feasible.[12]

Section 3: Experimental Protocols and Data Presentation

Question: Can you provide a basic protocol for a 3D 15N-edited NOESY-TROSY experiment and summarize key parameters?

Answer: Below is a generalized protocol for a 3D 15N-edited NOESY-TROSY experiment. Specific parameters will need to be optimized for your particular sample and spectrometer.

Experimental Protocol: 3D 15N-edited NOESY-TROSY
  • Sample Preparation:

    • Prepare a sample of your 15N-labeled (and ideally deuterated) protein in complex with the target DNA in a suitable NMR buffer (e.g., 25 mM Hepes, pH 7.0, 15 mM NaCl, 2 mM DTT, 7% D2O).[2]

    • Concentrations are typically in the range of 0.1 to 1.0 mM.

  • Spectrometer Setup:

    • Tune and match the probe for 1H, 15N, and 2H (if using a deuterated solvent).

    • Calibrate the 90° pulse widths for 1H and 15N.

    • Optimize the shim settings to achieve the best possible line shape and resolution on the 1H signal of H2O.

  • Pulse Program and Parameters:

    • Use a TROSY-based 3D 15N-edited NOESY pulse sequence (e.g., noesyhsqcfpf3gpsi3d on Bruker spectrometers, with TROSY modifications).[6]

    • Set the carrier frequencies for 1H (centered on the water resonance) and 15N (centered on the amide region).

    • Set the spectral widths appropriately for all three dimensions.

    • The NOESY mixing time is a crucial parameter and may need to be optimized (typically in the range of 80-200 ms).

    • The number of increments in the indirect dimensions (t1 for 1H and t2 for 15N) will determine the resolution. For NUS experiments, a higher number of increments can be set with a lower sampling density.

  • Data Acquisition and Processing:

    • Acquire the data. If using NUS, ensure the appropriate sampling schedule is selected.

    • Process the data using software such as TopSpin, NMRPipe, or others. For NUS data, a specific reconstruction algorithm (e.g., compressed sensing) will be required.

    • Apply appropriate window functions (e.g., squared sine-bell) before Fourier transformation.

Table 1: Comparison of Key NMR Techniques for High-Resolution Studies of DNA-Protein Complexes
TechniquePrimary AdvantageOptimal Molecular WeightKey Considerations
Standard 15N-edited NOESY Simpler to set up and process.< 30 kDaSuffers from line broadening and overlap for larger complexes.[6]
TROSY-based NOESY Significantly reduces line broadening and increases sensitivity.> 30 kDaPerformance is highly dependent on magnetic field strength.[3][4][8]
Methyl-TROSY Excellent sensitivity and resolution for very large systems.> 50 kDa, up to 1 MDaRequires specific isotope labeling (deuteration with selective protonation of methyl groups).[7]
Non-Uniform Sampling (NUS) Reduces acquisition time, allowing for higher resolution in indirect dimensions.All sizes, but especially useful for time-consuming 3D/4D experiments.Can introduce artifacts; requires careful choice of sampling schedule and reconstruction algorithm.[10][11]
4D NOESY Provides the highest spectral resolution.Large complexes with significant spectral overlap.Very long experiment times; typically requires NUS to be practical.[12][13]

Visualizing Experimental Workflows

To aid in understanding the decision-making process for selecting the appropriate NMR experiment, the following workflow diagrams are provided.

experimental_workflow start Start: Poor Resolution in 15N-NOESY sample_opt Optimize Sample: - Purity & Homogeneity - Buffer Conditions - DNA Construct Length start->sample_opt is_large Is Complex > 30 kDa? sample_opt->is_large use_trosy Implement TROSY-based NOESY is_large->use_trosy Yes still_overlap Significant Spectral Overlap? is_large->still_overlap No use_trosy->still_overlap deuterate Consider Deuteration and Selective Methyl Labeling (Methyl-TROSY) still_overlap->deuterate Yes end High-Resolution Spectrum still_overlap->end No higher_dim Increase Dimensionality: - 3D NOESY-HSQC - 4D NOESY (with NUS) deuterate->higher_dim higher_dim->end

Caption: Troubleshooting workflow for improving spectral resolution.

logical_relationship cluster_problem Core Problem cluster_solutions Solutions large_mw Large Molecular Weight short_t2 Short T2 Relaxation large_mw->short_t2 broad_lines Broad Spectral Lines short_t2->broad_lines trosy TROSY short_t2->trosy Mitigates deuteration Deuteration broad_lines->deuteration Reduces higher_dim Higher Dimensionality (3D/4D) broad_lines->higher_dim Resolves Overlap nus Non-Uniform Sampling (NUS) higher_dim->nus Enables

Caption: Relationship between the core problem and key solutions.

References

addressing poor ionization of 15N-labeled DNA in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the mass spectrometric analysis of 15N-labeled DNA, with a focus on overcoming poor ionization.

Troubleshooting Guide: Addressing Poor Ionization of 15N-Labeled DNA

Poor signal intensity or complete signal loss of 15N-labeled DNA in mass spectrometry can be a significant hurdle. This guide provides a systematic approach to diagnosing and resolving common issues.

Issue: Low or No Signal Intensity for 15N-Labeled DNA Fragments

The primary reasons for low signal intensity can be categorized into inefficient ionization, sample preparation issues, and suboptimal instrument settings.

1. Inefficient Ionization

  • Problem: The 15N-labeled DNA is not efficiently converting into gas-phase ions.

  • Possible Causes & Solutions:

    • Suboptimal Ionization Technique: The chosen ionization method (e.g., ESI, MALDI) may not be ideal for your specific 15N-labeled DNA. It is recommended to experiment with different ionization methods to optimize efficiency[1].

    • Ion Suppression in ESI: Co-eluting species from the sample matrix can interfere with the ionization of the target analyte[2].

      • Action: Improve sample cleanup using methods like solid-phase extraction (SPE) or dilute the sample to reduce matrix effects. Modify chromatographic conditions to separate the 15N-labeled DNA from interfering components[3].

    • Poor Matrix Co-crystallization in MALDI: The matrix and 15N-labeled DNA may not be forming a homogenous crystal, leading to poor energy transfer and ionization.

      • Action: Screen different matrices and solvents. Optimize the sample-to-matrix ratio and the spotting technique (e.g., dried droplet, two-layer method)[4]. Increasing the number of laser shots can also amplify weak signals[4].

2. Sample Preparation and Quality

  • Problem: The quality of the 15N-labeled DNA sample is compromising the analysis.

  • Possible Causes & Solutions:

    • Presence of Cationic Adducts: DNA has a high affinity for cations like Na+ and K+, which can lead to peak broadening and a distribution of the signal across multiple adducts, reducing the intensity of the desired protonated molecule.

    • Action: Use high-purity water and solvents. Employ desalting techniques such as HPLC purification, dialysis, or specialized spin columns. The use of ammonium (B1175870) salts in the mobile phase can sometimes help in producing a single primary ion[5].

    • Sample Degradation: The DNA may be degraded, leading to a heterogeneous mixture of fragments and a diffuse signal.

    • Action: Assess sample integrity using gel electrophoresis. Ensure proper storage and handling to prevent degradation.

    • Incomplete Labeling: Incomplete incorporation of 15N can lead to a broader isotopic distribution, making it harder to identify the monoisotopic peak and reducing the signal intensity of the fully labeled species[6].

    • Action: Verify the labeling efficiency using a high-resolution mass spectrometer. Optimize the labeling protocol if necessary.

3. Instrument Settings

  • Problem: The mass spectrometer is not optimally configured for the detection of 15N-labeled DNA.

  • Possible Causes & Solutions:

    • Suboptimal Source Parameters (ESI): Settings like capillary voltage, source temperature, and gas flow rates significantly impact ionization efficiency.

    • Action: Systematically optimize ESI source parameters. For oligonucleotides, this often involves fine-tuning to maximize the signal for the highest charge state while minimizing adduct formation[3].

    • Incorrect Laser Power (MALDI): Excessive laser power can cause fragmentation of the DNA, while insufficient power will result in poor desorption and ionization.

    • Action: Adjust the laser power to find the optimal balance between signal intensity and fragmentation.

    • Instrument Calibration: An improperly calibrated instrument can lead to mass inaccuracies and poor resolution, affecting signal detection[1].

    • Action: Regularly tune and calibrate the mass spectrometer according to the manufacturer's recommendations[1].

Frequently Asked Questions (FAQs)

Q1: Why is my 15N-labeled DNA showing a weaker signal compared to its unlabeled (14N) counterpart?

A1: Several factors could contribute to this observation. The presence of the 15N isotope does not inherently reduce the ionization efficiency in a way that is chemically predictable without experimental data. However, issues related to the labeling process and sample purity are common culprits. Incomplete labeling can spread the ion signal across a wider m/z range, lowering the apparent intensity of the fully labeled peak[6]. Additionally, the purification process for 15N-labeled DNA might introduce contaminants that cause ion suppression. It is also crucial to ensure that the concentration of the 15N-labeled and unlabeled DNA are accurately matched for a fair comparison.

Q2: What are the best ionization techniques for 15N-labeled DNA?

A2: Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable for analyzing oligonucleotides, including 15N-labeled DNA[7].

  • ESI is a soft ionization technique that is well-suited for analyzing large biomolecules and can be easily coupled with liquid chromatography (LC) for online separation and analysis[8][9]. It typically produces multiply charged ions.

  • MALDI is also a soft ionization method that is often used for its high sensitivity and tolerance to some salts and buffers[10]. It is a high-throughput technique but is not as readily coupled to LC as ESI. The choice between ESI and MALDI may depend on the specific application, sample complexity, and available instrumentation.

Q3: What are common adducts I should expect to see with 15N-labeled DNA in ESI-MS?

A3: Due to the negatively charged phosphate (B84403) backbone, DNA oligonucleotides are typically analyzed in negative ion mode, where you would observe deprotonated molecules [M-nH]n-. However, in positive ion mode, you can expect to see protonated molecules [M+H]+, as well as adducts with sodium [M+Na]+ and potassium [M+K]+. The formation of metal adducts is very common and can split the signal, reducing the intensity of the primary ion. The use of volatile ammonium salts (e.g., ammonium acetate) can sometimes promote the formation of the ammonium adduct [M+NH4]+ or help in generating a more consistent primary ion.

Q4: How can I confirm the successful incorporation of 15N into my DNA?

A4: High-resolution mass spectrometry is the most direct way to confirm 15N incorporation. By comparing the mass spectra of the labeled and unlabeled DNA, you should observe a mass shift corresponding to the number of nitrogen atoms replaced by 15N. For example, each guanine (B1146940) base contains five nitrogen atoms. If a G-containing oligonucleotide is fully 15N-labeled, its mass will increase by approximately 5 Da for each guanine residue. The isotopic purity can be assessed by examining the isotopic distribution of the molecular ion peak[11].

Q5: Can the 15N label affect the fragmentation of my DNA in MS/MS experiments?

A5: The 15N label itself does not significantly alter the fundamental fragmentation pathways of DNA in tandem mass spectrometry (MS/MS). The fragmentation patterns are primarily determined by the phosphodiester backbone and the glycosidic bonds. However, the mass of the fragment ions will be shifted according to the number of 15N atoms they contain. This predictable mass shift is a key principle in using stable isotope labeling for quantitative studies and for differentiating labeled from unlabeled species in complex mixtures[12][13].

Data Presentation

Table 1: Common Adducts of DNA in ESI-Mass Spectrometry

Ionization ModeAdduct IonMass Shift (Da)Common Sources
Positive[M+H]++1.0078Protonation from acidic mobile phase
Positive[M+NH4]++18.0344Ammonium salts in mobile phase
Positive[M+Na]++22.9898Glassware, salts in sample/solvents
Positive[M+K]++38.9637Glassware, salts in sample/solvents
Negative[M-H]--1.0078Deprotonation in basic mobile phase

Table 2: User Data for Ionization Efficiency Comparison (Template)

Users can populate this table with their own experimental data to track the impact of troubleshooting steps.

Sample IDLabelingIonization ModeAnalyte Concentration (µM)Peak Intensity (Arbitrary Units)Signal-to-Noise RatioNotes
Control14NESI-1.0
Sample 115NESI-1.0Initial run
Sample 215NESI-1.0After desalting
Sample 315NESI-1.0Optimized source parameters

Experimental Protocols

Protocol 1: Sample Preparation of 15N-Labeled DNA for ESI-MS

This protocol outlines the steps for preparing a 15N-labeled DNA sample for analysis by ESI-MS, with a focus on minimizing adduct formation and ion suppression.

Materials:

  • 15N-labeled DNA sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Ammonium acetate (B1210297) (or other volatile salt, optional)

  • Microcentrifuge tubes

  • Pipette and tips

  • HPLC system with a suitable column for oligonucleotide purification (e.g., C18)

Methodology:

  • Initial Sample Cleanup (Desalting):

    • It is crucial to remove non-volatile salts (e.g., NaCl, KCl) and other contaminants from the DNA synthesis or extraction process.

    • Utilize a desalting method appropriate for your sample amount and length, such as:

      • HPLC Purification: Use a reverse-phase HPLC column with a volatile buffer system (e.g., triethylammonium (B8662869) acetate, TEAA, followed by a desalting step).

      • Spin Columns: Use commercially available spin columns designed for oligonucleotide purification.

      • Ethanol Precipitation: This can be effective for larger DNA fragments but may be less efficient for short oligonucleotides.

  • Solvent Preparation:

    • Prepare your mobile phases for LC-MS or solvent for direct infusion. A common solvent system for ESI of oligonucleotides is a mixture of water and a polar organic solvent like acetonitrile or methanol.

    • The addition of a volatile salt like ammonium acetate (5-10 mM) can help to maintain a consistent charge state and improve signal reproducibility.

  • Sample Reconstitution:

    • After desalting and drying, reconstitute the 15N-labeled DNA pellet in the initial mobile phase or infusion solvent to a final concentration suitable for your instrument (typically in the low micromolar range).

  • Final Filtration:

    • Before injection, centrifuge the sample at high speed for 5-10 minutes to pellet any particulates.

    • If necessary, filter the sample through a low-binding syringe filter (e.g., 0.22 µm).

Protocol 2: MALDI-TOF MS Analysis of 15N-Labeled DNA

This protocol provides a general procedure for preparing and analyzing 15N-labeled DNA using MALDI-TOF MS.

Materials:

  • 15N-labeled DNA sample (desalted)

  • MALDI Matrix (e.g., 3-hydroxypicolinic acid, 3-HPA)

  • Matrix solvent (e.g., a mixture of acetonitrile and water)

  • MALDI target plate

  • Pipette and tips

Methodology:

  • Matrix Solution Preparation:

    • Prepare a saturated solution of the chosen matrix in the appropriate solvent. For oligonucleotides, 3-HPA is a commonly used matrix.

  • Sample-Matrix Co-crystallization:

    • Dried Droplet Method:

      • Mix the 15N-labeled DNA sample and the matrix solution in a 1:1 to 1:10 ratio (by volume).

      • Spot 0.5 - 1 µL of the mixture onto the MALDI target plate.

      • Allow the spot to air dry completely, forming crystals.

    • Two-Layer Method:

      • Spot a small amount of the matrix solution onto the target and let it dry.

      • Apply a small amount of the DNA sample on top of the dried matrix spot and let it dry.

      • Optionally, a thin second layer of the matrix can be applied on top.

  • MALDI-TOF MS Acquisition:

    • Load the target plate into the mass spectrometer.

    • Optimize the laser power to achieve good signal intensity with minimal fragmentation.

    • Acquire the mass spectrum in the appropriate mass range.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_problem_ID Problem Identification cluster_solutions Solutions cluster_end Outcome start Poor or No Signal for 15N-Labeled DNA ion_issue Inefficient Ionization? start->ion_issue sample_issue Sample Preparation Issue? ion_issue->sample_issue No optimize_ionization Optimize Ionization Method (ESI vs MALDI) Address Ion Suppression (ESI) Optimize Matrix (MALDI) ion_issue->optimize_ionization Yes instrument_issue Instrument Setting Issue? sample_issue->instrument_issue No improve_sample_prep Improve Sample Cleanup (Desalting, SPE) Check for Degradation Verify Labeling Efficiency sample_issue->improve_sample_prep Yes optimize_instrument Optimize Source Parameters (Voltage, Temp, Gas) Adjust Laser Power (MALDI) Tune and Calibrate MS instrument_issue->optimize_instrument end_bad Signal Still Poor instrument_issue->end_bad No end_good Signal Improved optimize_ionization->end_good improve_sample_prep->end_good optimize_instrument->end_good end_bad->start Re-evaluate

Caption: Troubleshooting workflow for poor ionization of 15N-labeled DNA.

ESI_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation sample 15N-Labeled DNA (in non-volatile buffer) desalt Desalting (HPLC, Spin Column) sample->desalt reconstitute Reconstitute in Volatile Buffer desalt->reconstitute lc LC Separation (C18 Column) reconstitute->lc esi Electrospray Ionization (ESI) lc->esi ms Mass Analysis esi->ms spectrum Mass Spectrum (m/z vs. Intensity) ms->spectrum deconvolution Deconvolution of Charge States spectrum->deconvolution result Molecular Weight Confirmation deconvolution->result

Caption: Experimental workflow for ESI-MS analysis of 15N-labeled DNA.

References

Technical Support Center: Enhancing the Stability of 15N Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to enhance the stability of 15N modified oligonucleotides. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Does 15N isotopic labeling affect the intrinsic stability of an oligonucleotide?

Currently, there is no direct evidence to suggest that the incorporation of 15N isotopes significantly alters the chemical or enzymatic stability of an oligonucleotide compared to its natural 14N counterpart. The chemical properties of isotopes of the same element are nearly identical. Therefore, 15N modified oligonucleotides are expected to exhibit similar stability profiles to their unmodified counterparts under the same conditions. The primary strategies for enhancing stability focus on chemical modifications to the oligonucleotide backbone, sugar, and nucleobases, as well as proper handling and storage.

Q2: What are the primary pathways of oligonucleotide degradation?

Oligonucleotides are primarily degraded by two main pathways:

  • Enzymatic Degradation: Nucleases (both exonucleases and endonucleases) present in serum and cellular environments can rapidly cleave the phosphodiester backbone of oligonucleotides.[1] 3'-exonucleases are a major concern in serum.[2]

  • Chemical Degradation: Although more stable than RNA, DNA oligonucleotides can undergo slow acid-catalyzed depurination in aqueous solutions.[3] RNA is also susceptible to autocatalysis due to its 2'-hydroxyl group.

Q3: What are the most effective chemical modifications to enhance the stability of my 15N modified oligonucleotide?

Several chemical modifications can be introduced during synthesis to increase nuclease resistance and overall stability.[1] These modifications are applicable to 15N labeled oligonucleotides and include:

  • Backbone Modifications:

    • Phosphorothioate (B77711) (PS) Linkages: Replacement of a non-bridging oxygen with a sulfur atom in the phosphate (B84403) backbone is a common modification that confers significant nuclease resistance.[3] It is recommended to introduce at least three PS bonds at the 5' and 3' ends to protect against exonucleases.[3]

  • Sugar Modifications:

    • 2'-O-Methyl (2'-OMe): This modification adds a methyl group to the 2'-hydroxyl of the ribose sugar, which can increase the melting temperature (Tm) of duplexes and provides resistance to some nucleases.[3]

    • 2'-Fluoro (2'-F): The addition of a fluorine atom at the 2' position can enhance binding affinity and confer nuclease resistance.[3]

    • Locked Nucleic Acid (LNA): LNA modifications create a rigid conformation that significantly increases thermal stability and nuclease resistance.

  • 3' End Capping:

    • Inverted dT: Incorporating an inverted deoxythymidine at the 3' end creates a 3'-3' linkage that blocks 3'-exonuclease activity.[3]

Q4: How should I handle and store my 15N modified oligonucleotides to ensure their stability?

Proper handling and storage are critical to prevent degradation. Key recommendations include:

  • Resuspension: Resuspend lyophilized oligonucleotides in a nuclease-free, buffered solution with a slightly basic pH (e.g., TE buffer: 10 mM Tris, pH 7.5-8.0, 1 mM EDTA). Avoid using distilled water as it can be slightly acidic.

  • Storage:

    • Long-term: For long-term storage, it is best to store oligonucleotides in a lyophilized state or in a buffered solution at -20°C or -80°C.[3]

    • Short-term: For frequent use, aliquots can be stored at 4°C for a few days.

  • Aliquoting: To avoid multiple freeze-thaw cycles, which can lead to degradation, it is highly recommended to aliquot the oligonucleotide solution into smaller, single-use volumes upon receipt.[1]

  • Nuclease Contamination: Always use nuclease-free water, buffers, and labware. Wear gloves to prevent contamination from nucleases present on the skin.

Q5: Can I use the same purification and analysis methods for 15N modified oligonucleotides as for unmodified ones?

Yes, standard purification and analysis techniques such as HPLC and mass spectrometry are suitable for 15N modified oligonucleotides.[4] However, it is important to account for the mass shift introduced by the 15N isotopes during mass spectrometry analysis.[5] Each incorporated 15N atom will increase the molecular weight by approximately 1 Da compared to the 14N-containing molecule.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Degradation of 15N modified oligonucleotide in cell culture experiments. Nuclease contamination in the cell culture medium or serum.- Test your cell culture for mycoplasma, a common source of nucleases.- Heat-inactivate serum before use (though this may not eliminate all nuclease activity).- Incorporate nuclease-resistant modifications (e.g., phosphorothioate linkages, 2'-O-Me) into your oligonucleotide design.[2]
Low yield or incomplete synthesis of 15N modified oligonucleotides. - Inefficient coupling of 15N-labeled phosphoramidites.- Degradation of phosphoramidites due to moisture.- Ensure that 15N-labeled phosphoramidites are stored under anhydrous conditions.[6]- Optimize coupling times and conditions for the specific labeled amidites being used.- Perform quality control of the synthesized oligonucleotide using mass spectrometry to check for full-length product.[4]
Ambiguous or unexpected results in mass spectrometry analysis. - Incomplete removal of protecting groups from the synthesis.- Formation of salt adducts (e.g., sodium, potassium).- In-source fragmentation or depurination.[4]- Ensure complete deprotection and desalting of the oligonucleotide sample before analysis.- Use a mass spectrometer with sufficient resolution to distinguish between the desired product and impurities.- Optimize the mass spectrometry conditions (e.g., source temperature) to minimize fragmentation.
Reduced binding affinity to the target sequence. Some chemical modifications, like phosphorothioate linkages, can slightly decrease the melting temperature (Tm) of the oligonucleotide duplex.[2]- Flank the modified nucleotides with unmodified or affinity-enhancing modifications (e.g., LNAs) to maintain high binding affinity.- Experimentally determine the Tm of your modified oligonucleotide to optimize hybridization conditions.

Quantitative Data on Oligonucleotide Stability

The following table summarizes the relative stability of various chemically modified oligonucleotides in serum, which can be used as a guide for designing stable 15N modified oligonucleotides.

Modification Relative Stability in Serum (Compared to Unmodified DNA/RNA) Reference
Unmodified DNA OligoRapid degradation (minutes to hours)[7]
Phosphorothioate (S-oligo)Significantly more stable than unmodified DNA[7]
Methylphosphonate (MP-oligo)Comparable stability to S-oligos[7]
Alternating MP and Phosphodiester (Alt-MP-oligo)More stable than S-oligos in some conditions[7]
2'-Fluoro (2'-F) RNAModest increase in stability over unmodified RNA[8]
2'-O-Methyl (2'-OMe) RNASignificant increase in stability over unmodified RNA[8]

Experimental Protocols

Protocol: Assessing Oligonucleotide Stability in Serum

This protocol provides a method to evaluate the stability of 15N modified oligonucleotides in the presence of serum.[9][10]

Materials:

  • 15N modified oligonucleotide

  • Fetal Bovine Serum (FBS)

  • Nuclease-free water

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • RNA loading dye

  • Polyacrylamide gel (denaturing)

  • Gel electrophoresis apparatus and power supply

  • Gel imaging system

  • Incubator or heat block at 37°C

  • Microcentrifuge tubes

Procedure:

  • Oligonucleotide Preparation: Resuspend the 15N modified oligonucleotide in TE buffer to a stock concentration of 100 µM.

  • Reaction Setup:

    • For each time point (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), prepare a microcentrifuge tube.

    • In each tube, combine 5 µL of 10 µM oligonucleotide with 5 µL of FBS (for a final concentration of 50% serum).

  • Incubation: Incubate the tubes at 37°C.

  • Time Points: At each designated time point, remove the corresponding tube from the incubator and immediately add 10 µL of RNA loading dye to stop the reaction. Place the tube on ice or store at -20°C until all time points are collected.

  • Gel Electrophoresis:

    • Heat the samples at 95°C for 5 minutes, then immediately place on ice.

    • Load the samples onto a denaturing polyacrylamide gel. Include a lane with the untreated oligonucleotide as a control.

    • Run the gel according to the manufacturer's instructions.

  • Analysis:

    • Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold).

    • Visualize the gel using a gel imaging system.

    • Analyze the intensity of the full-length oligonucleotide band at each time point to determine the rate of degradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis oligo 15N Oligo Stock Solution mix Mix Oligo and FBS oligo->mix serum Fetal Bovine Serum (FBS) serum->mix incubate Incubate at 37°C mix->incubate Start Incubation timepoints Collect Samples at Time Points incubate->timepoints stop_rxn Stop Reaction (Loading Dye) timepoints->stop_rxn page Denaturing PAGE stop_rxn->page visualize Visualize and Quantify Bands page->visualize

Caption: Workflow for assessing the stability of 15N modified oligonucleotides in serum.

stability_strategies cluster_main Strategies to Enhance Oligonucleotide Stability cluster_chem Chemical Modifications cluster_handling Proper Handling & Storage chem_mod Chemical Modifications backbone Backbone (e.g., Phosphorothioate) chem_mod->backbone sugar Sugar (e.g., 2'-O-Methyl, LNA) chem_mod->sugar base Base (e.g., 5-Methylcytosine) chem_mod->base handling Proper Handling & Storage resuspend Nuclease-Free Buffer handling->resuspend aliquot Aliquot to Avoid Freeze-Thaw handling->aliquot storage Store at -20°C or -80°C handling->storage

Caption: Key strategies for enhancing the stability of 15N modified oligonucleotides.

References

Technical Support Center: Quantitative LC-MS/MS with 15N Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using 15N internal standards. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the accuracy and reproducibility of their quantitative analyses.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results are inaccurate and show high variability despite using a 15N-labeled internal standard. What are the potential causes?

Answer: Inaccurate and inconsistent results with 15N internal standards can arise from several factors. The most common issues include isotopic interference (cross-talk), incomplete labeling of the internal standard, and matrix effects that differentially affect the analyte and the internal standard.

Troubleshooting Guide: Inaccurate Quantification

Isotopic Interference from Analyte to Internal Standard

Problem: Naturally occurring heavy isotopes (e.g., ¹³C) in your high-concentration analyte can contribute to the signal of the 15N internal standard, leading to an underestimation of the analyte concentration.[1][2][3] This is particularly problematic for high molecular weight compounds.

Solution:

  • Assess Isotopic Contribution: Analyze a high-concentration sample of the unlabeled analyte and monitor the mass-to-charge ratio (m/z) of the 15N internal standard. A significant signal indicates isotopic interference.[1]

  • Optimize Mass Spectrometry Method: If possible, select precursor-product ion transitions for the internal standard that are less likely to have overlapping signals from the analyte's isotopic envelope.

  • Non-Linear Calibration: For persistent interference, a non-linear calibration curve may be more appropriate to accurately model the relationship.[2]

Experimental Protocol to Assess Isotopic Interference:

  • Prepare a High-Concentration Analyte Solution: Prepare a solution of the unlabeled analyte at the highest expected concentration in your samples.

  • LC-MS/MS Analysis: Inject this solution onto the LC-MS/MS system.

  • Monitor Transitions: Monitor the MRM (Multiple Reaction Monitoring) transitions for both the analyte and the 15N internal standard.

  • Data Analysis: Examine the chromatogram for the internal standard's transition. The presence of a peak at the retention time of the analyte indicates isotopic interference.

Data Presentation:

SampleAnalyte ConcentrationAnalyte Peak Area15N IS Peak Area (from Analyte)% Interference
Blank0 ng/mL000.0%
High Conc. Analyte1000 ng/mL5,800,00029,0000.5%

Table 1: Example data showing a 0.5% isotopic interference from a high-concentration analyte to the 15N internal standard channel.

Incomplete Labeling and Isotopic Purity of the Internal Standard

Problem: The 15N-labeled internal standard may not have 100% isotopic enrichment, meaning it contains a fraction of unlabeled analyte.[4] This will lead to an overestimation of the analyte concentration, especially at the lower end of the calibration curve.

Solution:

  • Verify Isotopic Purity: Always obtain a certificate of analysis for your 15N internal standard that specifies the isotopic enrichment. High isotopic enrichment (ideally ≥98%) is crucial for accurate results.[5]

  • Independent Purity Assessment: If feasible, assess the isotopic distribution of the internal standard by direct infusion or high-resolution mass spectrometry.

  • Correction for Impurity: If a significant amount of unlabeled analyte is present in the internal standard, its contribution to the analyte signal can be mathematically corrected during data processing.

Experimental Protocol to Verify Internal Standard Purity:

  • Prepare Internal Standard Solution: Prepare a solution containing only the 15N internal standard.

  • LC-MS/MS Analysis: Inject the internal standard solution.

  • Monitor Transitions: Monitor the MRM transitions for both the analyte and the internal standard.

  • Data Analysis: The presence of a signal in the analyte channel at the expected retention time indicates the presence of unlabeled analyte in the internal standard.

Data Presentation:

Sample15N IS Concentration15N IS Peak AreaAnalyte Peak Area (from IS)% Unlabeled Impurity
Blank0 ng/mL000.0%
15N IS Solution100 ng/mL4,500,00045,0001.0%

Table 2: Example data indicating a 1.0% unlabeled impurity in the 15N internal standard.

Differential Matrix Effects

Problem: While 15N internal standards have nearly identical chemical properties to the analyte, slight differences in chromatographic retention times can occur.[6][7][8] If the analyte and internal standard do not perfectly co-elute, they may experience different levels of ion suppression or enhancement from matrix components, leading to inaccurate quantification.[5][9]

Solution:

  • Confirm Co-elution: Overlay the chromatograms of the analyte and the 15N internal standard to ensure they elute simultaneously.

  • Modify Chromatography: Adjust the chromatographic gradient, mobile phase composition, or column to achieve better co-elution.[1]

  • Sample Dilution: Diluting the sample can often mitigate matrix effects.[1]

Experimental Protocol to Evaluate Co-elution and Matrix Effects:

  • Prepare Spiked Samples: Spike a known concentration of the analyte and internal standard into both a clean solvent and the biological matrix.

  • LC-MS/MS Analysis: Analyze both sets of samples.

  • Data Analysis:

    • Compare the retention times of the analyte and internal standard in both solvent and matrix.

    • Calculate the matrix effect by comparing the peak area of the analyte in the matrix to that in the solvent.

    • Ensure the analyte-to-internal standard area ratio remains constant between the solvent and matrix samples.

Data Presentation:

SampleAnalyte Retention Time (min)15N IS Retention Time (min)Analyte Peak Area15N IS Peak AreaAnalyte/IS Ratio
In Solvent5.215.201,200,0001,250,0000.96
In Matrix5.195.18850,000880,0000.97

Table 3: Example data demonstrating good co-elution and consistent analyte/IS ratio, indicating minimal differential matrix effects.

Visual Guides

Troubleshooting Workflow for Inaccurate Quantification start Inaccurate/Inconsistent Results check_interference Assess Isotopic Interference start->check_interference check_purity Verify IS Purity start->check_purity check_matrix Evaluate Matrix Effects start->check_matrix solution_interference Optimize MS Method or Use Non-Linear Calibration check_interference->solution_interference Interference Detected solution_purity Source Higher Purity IS or Mathematically Correct check_purity->solution_purity Impurity Found solution_matrix Optimize Chromatography or Dilute Sample check_matrix->solution_matrix Differential Effects Observed end_node Accurate Quantification solution_interference->end_node solution_purity->end_node solution_matrix->end_node

Caption: A logical workflow for troubleshooting inaccurate quantification.

LC-MS/MS Sample Preparation and Analysis Workflow sample Biological Sample add_is Add 15N Internal Standard sample->add_is extraction Sample Extraction (e.g., SPE, LLE) add_is->extraction lc_separation LC Separation extraction->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis (Analyte/IS Ratio) ms_detection->data_analysis result Quantitative Result data_analysis->result

Caption: Standard workflow for quantitative LC-MS/MS analysis.

References

Validation & Comparative

A Comparative Guide to Validating 15N Incorporation in DNA: High-Resolution Mass Spectrometry and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately quantifying the incorporation of stable isotopes like ¹⁵N into DNA is crucial for a wide range of applications, from studying DNA replication and repair to elucidating metabolic pathways. High-resolution mass spectrometry (HRMS) has emerged as a powerful tool for this purpose, offering high accuracy and sensitivity. This guide provides an objective comparison of HRMS with alternative methods for validating ¹⁵N incorporation in DNA, supported by experimental data and detailed protocols.

Quantitative Performance Comparison

The choice of analytical platform for validating ¹⁵N incorporation in DNA depends on the specific experimental needs, including the required level of precision, sensitivity, and the nature of the sample. High-Resolution Mass Spectrometry (HRMS), Isotope Ratio Mass Spectrometry (IRMS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the primary techniques employed for this purpose.

Parameter High-Resolution Mass Spectrometry (HRMS) Isotope Ratio Mass Spectrometry (IRMS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Measures mass-to-charge ratio of ionized molecules with high precision, allowing for the differentiation of ¹⁵N-labeled and unlabeled DNA fragments or nucleosides.Measures the ratio of ¹⁵N to ¹⁴N in a bulk sample after combustion and conversion to N₂ gas.Measures the magnetic properties of ¹⁵N nuclei to provide information on their chemical environment and abundance.
Mass Accuracy Typically < 5 ppm.[1] Orbitrap and Q-ToF instruments can achieve mass accuracy of < 1 ppm and ~1-5 ppm respectively.Not applicable (measures isotope ratios directly).Not applicable (measures chemical shifts).
Precision (%RSD) 1-5% for relative quantification of labeled species.< 0.2‰ (delta notation), which translates to very high precision for bulk isotope ratios.1-10% for quantitative measurements, depending on the experiment.
Sensitivity (LOD/LOQ) Low fmol to pmol range on-column for nucleosides.ng to µg of nitrogen required.µg to mg of sample required.
Sample Requirement ng to µg of DNA.µg of DNA.mg of DNA.
Information Provided Provides information on the extent of labeling in specific DNA fragments or nucleosides. Can distinguish between different isotopologues.Provides a single bulk measurement of ¹⁵N enrichment for the entire sample.Provides information on the position of ¹⁵N labels within the molecule and can be used for structural and dynamic studies.[2]
Throughput High, compatible with liquid chromatography for sample introduction.Moderate, requires sample combustion.Low, requires longer acquisition times.
Strengths High specificity, high resolution, and the ability to analyze complex mixtures. Provides positional information on the label within a molecule.Extremely high precision for bulk isotope ratio measurements.Non-destructive, provides detailed structural and chemical bonding information.
Limitations Can be affected by ion suppression effects. Data analysis can be complex.Provides only an average enrichment value for the entire sample. Destructive sample preparation.Lower sensitivity compared to mass spectrometry. Not suitable for complex mixtures without extensive purification.

Experimental Protocols

Detailed methodologies are essential for obtaining accurate and reproducible results. Below are protocols for validating ¹⁵N incorporation in DNA using HRMS.

High-Resolution Mass Spectrometry (HRMS) Workflow

This workflow outlines the key steps from sample preparation to data analysis for quantifying ¹⁵N incorporation in DNA using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).

  • Cell Culture: Culture cells in a medium where the primary nitrogen source is replaced with a ¹⁵N-labeled compound (e.g., ¹⁵NH₄Cl or ¹⁵N-labeled amino acids). The duration of labeling will depend on the cell doubling time and the desired level of incorporation.

  • DNA Extraction: Harvest the cells and extract genomic DNA using a commercial DNA extraction kit or a standard phenol-chloroform extraction method. Ensure high purity of the extracted DNA, with a 260/280 nm absorbance ratio of ~1.8.

  • Enzyme Digestion: To 10-20 µg of purified DNA, add a cocktail of enzymes for complete digestion to individual deoxyribonucleosides. A common enzyme mixture includes DNase I, nuclease P1, and alkaline phosphatase.[3]

  • Incubation: Incubate the mixture at 37°C for 12-24 hours.

  • Protein Removal: After digestion, remove the enzymes by protein precipitation (e.g., with cold ethanol) or by using a centrifugal filter unit.

  • Sample Cleanup: The resulting solution of deoxyribonucleosides can be further purified using solid-phase extraction (SPE) if necessary to remove any remaining salts or contaminants.

  • Chromatographic Separation: Separate the deoxyribonucleosides using a reversed-phase C18 column with a gradient of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile (B52724) with 0.1% formic acid).[4][5]

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) operating in positive electrospray ionization (ESI) mode.

  • Data Acquisition: Acquire data in full scan mode to detect the ¹⁴N- and ¹⁵N-labeled deoxyribonucleosides. The mass resolution should be set to at least 60,000 to accurately resolve the isotopic peaks.

  • Peak Integration: Integrate the peak areas for the monoisotopic peaks of both the unlabeled (¹⁴N) and labeled (¹⁵N) forms of each deoxyribonucleoside (dG, dA, dC, dT).

  • Calculation of ¹⁵N Enrichment: The percentage of ¹⁵N incorporation can be calculated using the following formula for each nucleoside:

    % ¹⁵N Incorporation = [Area(¹⁵N-nucleoside) / (Area(¹⁴N-nucleoside) + Area(¹⁵N-nucleoside))] x 100

  • Correction for Natural Isotope Abundance: For very precise measurements, it is important to correct for the natural abundance of ¹³C and other isotopes that contribute to the M+1 and M+2 peaks. Specialized software can be used for this deconvolution.

Visualizing the Workflow

A clear understanding of the experimental process is facilitated by visual diagrams.

experimental_workflow cluster_labeling 15N Labeling & DNA Extraction cluster_hydrolysis DNA Hydrolysis cluster_analysis LC-HRMS Analysis cluster_data Data Analysis cell_culture Cell Culture with 15N Source dna_extraction DNA Extraction cell_culture->dna_extraction enzymatic_digestion Enzymatic Digestion (DNase I, Nuclease P1, Alkaline Phosphatase) dna_extraction->enzymatic_digestion Purified DNA cleanup Sample Cleanup (SPE) enzymatic_digestion->cleanup lc_separation LC Separation (C18 Column) cleanup->lc_separation Deoxyribonucleoside Mixture hrms_detection HRMS Detection (Orbitrap/Q-TOF) lc_separation->hrms_detection peak_integration Peak Integration of 14N and 15N Nucleosides hrms_detection->peak_integration Mass Spectra enrichment_calculation Calculation of % 15N Incorporation peak_integration->enrichment_calculation

References

A Head-to-Head Battle of the Isotopes: 2'-Deoxyguanosine-¹⁵N₅ vs. ¹³C-labeled dG for High-Resolution NMR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging Nuclear Magnetic Resonance (NMR) spectroscopy for the structural and dynamic analysis of DNA, the choice of isotopic labeling strategy is paramount. This guide provides an objective comparison of two powerful tools: 2'-Deoxyguanosine fully labeled with Nitrogen-15 (2'-Deoxyguanosine-¹⁵N₅) and 2'-Deoxyguanosine labeled with Carbon-13 (¹³C-labeled dG). We present a summary of their performance characteristics, supporting experimental data, and detailed protocols to inform your selection process.

The strategic incorporation of stable isotopes like ¹⁵N and ¹³C into nucleic acids is essential for overcoming the inherent challenges of spectral overlap in larger biomolecules, enabling the application of advanced multi-dimensional NMR techniques. Both ¹⁵N and ¹³C labeling offer unique advantages for elucidating the intricate details of DNA structure, dynamics, and interactions with proteins and small molecule drugs.

Quantitative Performance Comparison

The choice between ¹⁵N₅-dG and ¹³C-dG often depends on the specific research question, the size of the system under investigation, and the desired level of detail. The following table summarizes key NMR parameters for these isotopically labeled nucleosides, providing a basis for comparison.

Parameter2'-Deoxyguanosine-¹⁵N₅¹³C-labeled 2'-DeoxyguanosineKey Considerations
Primary Nuclei Probed ¹⁵N at N1, N2, N3, N7, N9¹³C at various positions (e.g., C2, C6, C8, sugar carbons)¹⁵N labeling directly probes the nitrogen atoms involved in hydrogen bonding and metal coordination, while ¹³C labeling provides insights into the carbon backbone and base planarity.
Typical Chemical Shift Dispersion Good for ¹⁵N (~100-260 ppm for purine (B94841) nitrogens)Excellent for ¹³C (~10-160 ppm for DNA)The wider chemical shift dispersion of ¹³C can offer better resolution in crowded spectral regions.
Sensitivity Lower intrinsic sensitivity compared to ¹³C.Higher intrinsic sensitivity than ¹⁵N.¹³C NMR is generally more sensitive, which can be advantageous for samples with limited concentration.
Key Experiments ¹H-¹⁵N HSQC, ¹H-¹⁵N HMQC, TROSY¹H-¹³C HSQC, ¹H-¹³C HMQC, HCCH-TOCSY¹H-¹⁵N HSQC is a "fingerprint" experiment for monitoring changes in the chemical environment of nitrogen atoms. ¹³C-edited experiments are crucial for resonance assignment and structural determination.
**Relaxation Properties (T₁, T₂) **T₁ and T₂ relaxation times are sensitive to molecular tumbling and internal motions.¹³C relaxation parameters are also powerful probes of dynamics.Direct comparative relaxation data for ¹⁵N₅ vs. specific ¹³C labels in dG is sparse in the literature, but both provide valuable dynamic information.
Cost of Labeled Precursors Generally high due to the complexity of synthesizing fully ¹⁵N₅-labeled guanosine.Varies depending on the specific ¹³C labeling pattern, but can also be a significant investment.The cost-effectiveness of each labeling strategy should be considered in the experimental design.

Applications in Drug and Protein Interaction Studies

Both ¹⁵N₅-dG and ¹³C-dG have proven invaluable in characterizing the interactions of DNA with other molecules.

  • 2'-Deoxyguanosine-¹⁵N₅: The nitrogen atoms of guanine (B1146940) are frequently involved in direct or water-mediated hydrogen bonds with proteins and ligands. ¹⁵N NMR can therefore provide direct evidence of binding interfaces and conformational changes upon complex formation. For instance, monitoring the chemical shift perturbations of the guanine nitrogens upon protein binding can map the interaction surface.

  • ¹³C-labeled dG: Changes in the ¹³C chemical shifts of the DNA bases and sugar moieties upon ligand binding can reveal detailed information about the binding mode and induced conformational changes in the DNA. For example, significant alterations in the chemical shifts of sugar carbons can indicate changes in the puckering of the deoxyribose ring, a key structural feature of DNA.

Experimental Protocols

Accurate and reproducible NMR data acquisition is critical. Below are detailed methodologies for key experiments used to study ¹⁵N and ¹³C labeled DNA.

Protocol 1: 2D ¹H-¹⁵N HSQC for ¹⁵N-labeled DNA Oligonucleotides

This experiment correlates the chemical shifts of protons directly attached to ¹⁵N atoms, providing a unique fingerprint of the H-N pairs in the molecule.

1. Sample Preparation:

  • Dissolve the ¹⁵N-labeled DNA oligonucleotide in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 6.5-7.0) in 90% H₂O/10% D₂O.

  • The final sample concentration should be in the range of 0.1 to 1.0 mM.

  • Transfer the sample to a high-quality NMR tube.

2. Spectrometer Setup:

  • Tune and match the probe for ¹H and ¹⁵N frequencies.

  • Optimize the shim currents to achieve good magnetic field homogeneity.

  • Calibrate the ¹H and ¹⁵N 90° pulse widths.

3. Acquisition Parameters (for a 600 MHz spectrometer):

  • Pulse Program: A sensitivity-enhanced gradient HSQC experiment (e.g., hsqcetf3gpsi on Bruker instruments).

  • Spectral Width:

    • ¹H (F2 dimension): 12-16 ppm, centered around the water resonance (approx. 4.7 ppm).

    • ¹⁵N (F1 dimension): 40-60 ppm, centered around the expected guanine imino and amino nitrogen region (approx. 150-210 ppm).

  • Acquisition Time:

    • ¹H: 100-150 ms.

    • ¹⁵N: 50-80 ms.

  • Number of Scans: 16-64 per increment, depending on the sample concentration.

  • Relaxation Delay: 1.0-1.5 seconds.

  • Water Suppression: Use a suitable water suppression scheme like WATERGATE or flip-back pulses.

4. Processing:

  • Apply a squared sine-bell window function in both dimensions.

  • Zero-fill the data to at least double the number of acquired points.

  • Perform Fourier transformation and phase correction.

Protocol 2: 2D ¹H-¹³C HSQC for ¹³C-labeled DNA Oligonucleotides

This experiment correlates the chemical shifts of protons directly attached to ¹³C atoms, essential for resonance assignment and structural analysis.

1. Sample Preparation:

  • Dissolve the ¹³C-labeled DNA oligonucleotide in D₂O-based NMR buffer to minimize the solvent signal.

  • Concentrations are typically in the 0.5 to 2.0 mM range.

2. Spectrometer Setup:

  • Tune and match the probe for ¹H and ¹³C frequencies.

  • Optimize shims and calibrate ¹H and ¹³C 90° pulse widths.

3. Acquisition Parameters (for a 600 MHz spectrometer):

  • Pulse Program: A sensitivity-enhanced gradient HSQC experiment (e.g., hsqcetgpsisp on Bruker instruments).

  • Spectral Width:

    • ¹H (F2 dimension): 8-10 ppm.

    • ¹³C (F1 dimension): 100-150 ppm to cover both aromatic and sugar carbon regions.

  • Acquisition Time:

    • ¹H: 120-180 ms.

    • ¹³C: 20-40 ms.

  • Number of Scans: 8-32 per increment.

  • Relaxation Delay: 1.5-2.0 seconds.

4. Processing:

  • Similar to the ¹H-¹⁵N HSQC, apply appropriate window functions, zero-filling, Fourier transformation, and phase correction.

Visualizing Experimental Workflows

To aid in understanding the experimental process, the following diagrams illustrate the general workflows for NMR studies using isotopically labeled DNA.

ExperimentalWorkflow_15N_NMR cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_results Data Interpretation Synthesis Synthesis of ¹⁵N₅-dGTP Incorporation Incorporation into DNA Oligonucleotide Synthesis->Incorporation Purification Purification and Buffer Exchange Incorporation->Purification Acquisition ¹H-¹⁵N HSQC Acquisition Purification->Acquisition Processing Data Processing Acquisition->Processing Analysis Spectral Analysis Processing->Analysis Assignment Resonance Assignment Analysis->Assignment Interaction Interaction Mapping Assignment->Interaction Structure Structural Refinement Interaction->Structure

Workflow for NMR studies using ¹⁵N-labeled DNA.

ExperimentalWorkflow_13C_NMR cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_results Data Interpretation Synthesis Synthesis of ¹³C-dGTP Incorporation Incorporation into DNA Oligonucleotide Synthesis->Incorporation Purification Purification and Buffer Exchange Incorporation->Purification Acquisition ¹H-¹³C HSQC & other ¹³C-edited experiments Purification->Acquisition Processing Data Processing Acquisition->Processing Analysis Spectral Analysis Processing->Analysis Assignment Resonance Assignment Analysis->Assignment Dynamics Dynamics Analysis Assignment->Dynamics Structure Structure Determination Dynamics->Structure Isotope_Choice_Logic cluster_nitrogen Focus on Nitrogen-specific Probes cluster_carbon Focus on Carbon Backbone and Base Structure Start Define Research Question HBond Hydrogen Bonding Start->HBond Metal Metal Ion Coordination Start->Metal Tautomerism Tautomeric States Start->Tautomerism Conformation Sugar Pucker & Backbone Conformation Start->Conformation Stacking Base Stacking Interactions Start->Stacking Dynamics Global and Local Dynamics Start->Dynamics Use15N Choose ¹⁵N₅-dG HBond->Use15N Metal->Use15N Tautomerism->Use15N Use13C Choose ¹³C-dG Conformation->Use13C Stacking->Use13C Dynamics->Use13C

A Comparative Guide to Quantitative Proteomics: Cross-Validation of 15N-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three prominent quantitative proteomics techniques utilizing stable isotope labeling: 15N metabolic labeling, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), and the Absolute Quantification (AQUA) strategy. We will delve into the experimental protocols, present a comparative analysis of their performance, and provide visual workflows to aid in the selection of the most suitable method for your research needs.

Introduction to Quantitative Proteomics with Stable Isotopes

Quantitative mass spectrometry has become an indispensable tool for the accurate measurement of protein abundance in complex biological samples. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative proteomics, as it allows for the precise differentiation and quantification of proteins between samples. These methods rely on the incorporation of "heavy" isotopes (like ¹³C or ¹⁵N) into proteins or peptides, which are then used as internal references against their naturally occurring "light" counterparts. This co-analysis within the same mass spectrometry run minimizes experimental variability, leading to higher accuracy and precision.

This guide focuses on three widely adopted strategies:

  • 15N Metabolic Labeling: A comprehensive approach where entire proteomes are labeled by growing organisms or cells in a medium containing a ¹⁵N-enriched nitrogen source.

  • SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture): A metabolic labeling technique where specific "heavy" amino acids (e.g., ¹³C₆,¹⁵N₂-Lysine and ¹³C₆,¹⁵N₄-Arginine) are incorporated into proteins in living cells.[1][2]

  • AQUA (Absolute Quantification): A method that utilizes synthetic, stable isotope-labeled peptides of known concentration, which are spiked into samples after protein extraction and before mass spectrometry analysis, enabling absolute quantification.[3][4]

Comparative Analysis of Quantitative Performance

The choice of a quantitative proteomics strategy depends on several factors, including the biological system, the desired level of accuracy (relative vs. absolute), and available resources. The following table summarizes the key performance characteristics of 15N metabolic labeling, SILAC, and AQUA, based on typical experimental outcomes reported in the literature.

Feature15N Metabolic LabelingSILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)AQUA (Absolute Quantification)
Quantification Type RelativeRelativeAbsolute
Typical Precision (CV%) 5-20%<15%<10%
Typical Accuracy Good for relative changesHigh for relative changesHigh for absolute amounts
Label Incorporation In vivo, entire proteomeIn vivo, specific amino acidsIn vitro, synthetic peptides
Sample Mixing Point Early (cell/tissue level)Early (cell/protein level)Late (peptide level)
Applicability Organisms, cellsProliferating cells in cultureAny protein sample
Throughput HighHighModerate (protein-by-protein)
Cost Moderate (¹⁵N media)High (labeled amino acids)High (custom peptide synthesis)

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible quantitative proteomics experiments. Below are the key steps for each of the discussed methodologies.

15N Metabolic Labeling Protocol

This protocol outlines the general steps for labeling organisms or cells with a ¹⁵N nitrogen source for relative protein quantification.

  • Culture Preparation: Prepare a growth medium where the sole nitrogen source is ¹⁵N-enriched (e.g., ¹⁵NH₄Cl or K¹⁵NO₃).

  • Metabolic Labeling: Grow the organism or cells in the ¹⁵N medium for a sufficient duration to ensure near-complete incorporation of the heavy isotope into the proteome. This typically requires several generations or cell divisions.

  • Sample Harvesting: Harvest the ¹⁵N-labeled cells/tissues and the corresponding unlabeled ("light") control samples.

  • Sample Mixing: Combine the "heavy" and "light" samples in a 1:1 ratio based on cell number or total protein amount.

  • Protein Extraction and Digestion: Lyse the mixed cells and extract the proteins. Digest the proteins into peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the peptide pairs (heavy and light) to determine the relative abundance of the corresponding proteins.

SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) Protocol

This protocol describes the steps for relative protein quantification using SILAC.

  • Media Preparation: Prepare two types of cell culture media: a "light" medium containing normal arginine and lysine (B10760008), and a "heavy" medium containing stable isotope-labeled arginine (e.g., ¹³C₆,¹⁵N₄-Arg) and lysine (e.g., ¹³C₆,¹⁵N₂-Lys).

  • Cell Adaptation: Culture the cells in the "heavy" medium for at least five to six cell doublings to ensure complete incorporation of the heavy amino acids.

  • Experimental Treatment: Apply the experimental treatment to one cell population (e.g., the "light" cells) while the other serves as a control (the "heavy" cells).

  • Sample Mixing: Combine equal numbers of cells or equal amounts of protein from the "light" and "heavy" populations.

  • Protein Digestion: Lyse the mixed cells and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis: Identify and quantify the ratios of heavy to light peptide pairs to determine the relative protein abundance changes.

AQUA (Absolute Quantification) Protocol

This protocol details the steps for absolute protein quantification using the AQUA strategy.

  • Target Peptide Selection: Select one or more unique, proteotypic peptides for each target protein of interest.

  • AQUA Peptide Synthesis: Synthesize the selected peptides with at least one stable isotope-labeled amino acid (e.g., ¹³C, ¹⁵N-labeled Leucine). The exact amount of the synthetic peptide must be accurately determined.[3][4]

  • Sample Preparation: Extract proteins from the biological sample.

  • Internal Standard Spiking: Add a known amount of the AQUA peptide internal standard to the protein extract.

  • Protein Digestion: Digest the protein sample (now containing the AQUA peptide) with a protease like trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using a targeted mass spectrometry approach, such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), to specifically detect and quantify the native and AQUA peptides.

  • Data Analysis: Determine the absolute quantity of the native peptide (and thus the protein) by comparing its signal intensity to that of the known amount of the co-eluting AQUA peptide.[3]

Visualizing the Workflows and Logic

To better understand the experimental processes and their relationships, the following diagrams have been generated using the DOT language.

experimental_workflows cluster_15N 15N Metabolic Labeling cluster_SILAC SILAC cluster_AQUA AQUA N15_1 Culture in 15N Medium N15_2 Harvest Labeled & Unlabeled Samples N15_1->N15_2 N15_3 Mix Samples (1:1) N15_2->N15_3 N15_4 Protein Extraction & Digestion N15_3->N15_4 N15_5 LC-MS/MS N15_4->N15_5 N15_6 Relative Quantification N15_5->N15_6 SILAC_1 Culture in 'Light' & 'Heavy' Media SILAC_2 Experimental Treatment SILAC_1->SILAC_2 SILAC_3 Mix Samples (1:1) SILAC_2->SILAC_3 SILAC_4 Protein Digestion SILAC_3->SILAC_4 SILAC_5 LC-MS/MS SILAC_4->SILAC_5 SILAC_6 Relative Quantification SILAC_5->SILAC_6 AQUA_1 Synthesize Labeled Peptide Standard AQUA_3 Spike-in Standard AQUA_1->AQUA_3 AQUA_2 Protein Extraction AQUA_2->AQUA_3 AQUA_4 Protein Digestion AQUA_3->AQUA_4 AQUA_5 Targeted LC-MS/MS (SRM/MRM) AQUA_4->AQUA_5 AQUA_6 Absolute Quantification AQUA_5->AQUA_6

Caption: Experimental workflows for 15N, SILAC, and AQUA quantitative proteomics.

cross_validation_logic cluster_method1 Method 1: 15N or SILAC cluster_method2 Method 2: AQUA start Biological Sample split Split Sample for Parallel Analysis start->split m1_process Process with 15N or SILAC Protocol split->m1_process Aliquot 1 m2_process Process with AQUA Protocol split->m2_process Aliquot 2 m1_quant Relative Quantification Results m1_process->m1_quant compare Compare Quantitative Results m1_quant->compare m2_quant Absolute Quantification Results m2_process->m2_quant m2_quant->compare conclusion Assess Correlation & Method Bias compare->conclusion

Caption: Logical workflow for cross-validating quantitative proteomics methods.

Conclusion

The selection of a quantitative proteomics strategy is a critical decision in experimental design. 15N metabolic labeling and SILAC are powerful techniques for accurate relative quantification, with the key advantage of early sample mixing, which minimizes analytical variability. AQUA, on the other hand, provides the gold standard for absolute quantification of specific target proteins. By understanding the principles, protocols, and performance characteristics of each method, researchers can confidently choose the most appropriate approach to address their specific biological questions and ensure the generation of high-quality, reproducible quantitative data.

References

Assessing the Biological Equivalence of 15N-Labeled vs. Unlabeled DNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential impacts of isotopic labeling on the biological function of macromolecules is paramount. This guide provides an objective comparison of 15N-labeled and unlabeled DNA, focusing on their biological equivalence. While 15N labeling is a cornerstone technique in various biochemical and structural analyses, its influence on the functional integrity of DNA in cellular processes warrants careful consideration.

The central question of whether the substitution of 14N with its heavier, stable isotope 15N alters the biological behavior of DNA is critical for the interpretation of data from labeling experiments. While often assumed to be biologically inert, emerging evidence suggests that isotopic labeling can, in some instances, exert subtle yet measurable effects on cellular systems.

Quantitative Data Summary

Direct quantitative comparisons of the biological activities of 15N-labeled versus unlabeled DNA are not extensively documented in the literature. Much of the existing research focuses on the utility of 15N as a tracer or for biophysical characterization rather than on assessing potential isotopic effects on function. However, based on available studies, a qualitative and inferred comparison can be summarized as follows:

Biological Parameter15N-Labeled DNA vs. Unlabeled DNASupporting Evidence/Inference
Overall Cellular Fitness Potential for altered cellular processes.A study on E. coli demonstrated that cultures grown in 15N-labeled media exhibited altered growth rates and differences in protein and metabolite levels compared to those grown in 14N media. This suggests that global isotopic labeling can have systemic effects on cellular physiology.
DNA Replication Largely assumed to be equivalent, but direct comparative fidelity and rate data are scarce.The foundational Meselson-Stahl experiment successfully used 15N-labeled DNA to demonstrate semi-conservative replication, implying that the labeled DNA is a functional template for DNA polymerase. However, subtle effects on replication fidelity or the kinetics of the replication machinery have not been extensively quantified.[1][2][3][4][5][6][7]
DNA Transcription Assumed to be a viable template, but comparative efficiency data is limited.15N-labeled DNA is commonly used as a template for in vitro transcription to produce labeled RNA for structural studies. This indicates that RNA polymerase can recognize and transcribe the labeled template. Direct comparisons of transcription initiation, elongation, and termination rates with unlabeled templates are not readily available.
DNA-Protein Binding Affinity Generally considered to have minimal impact on binding thermodynamics.Isotopic labeling is a standard technique in Nuclear Magnetic Resonance (NMR) and other biophysical methods used to study DNA-protein interactions. The successful application of these techniques relies on the assumption that the isotopic label does not significantly perturb the binding interface or the overall binding affinity. However, minor changes in vibrational modes due to the increased mass of 15N could theoretically have subtle effects on interaction energies.
DNA Structure No significant alteration to the double helix structure.The chemical properties of 15N are identical to 14N, and the small increase in mass is not expected to alter the fundamental B-form double helix structure of DNA under physiological conditions.

Experimental Protocols

To empirically assess the biological equivalence of 15N-labeled and unlabeled DNA, a series of well-established molecular biology assays can be employed. The following are detailed methodologies for key comparative experiments.

In Vitro DNA Replication Assay

This assay measures the ability of a DNA template to be replicated by cellular extracts.

Objective: To compare the efficiency of DNA replication using 15N-labeled and unlabeled plasmid DNA as templates.

Methodology:

  • Template Preparation: Prepare equimolar amounts of 15N-labeled and unlabeled supercoiled plasmid DNA (e.g., pEPI-1).[8][9] The 15N-labeled plasmid can be produced by growing bacteria in a minimal medium containing 15NH4Cl as the sole nitrogen source.

  • Preparation of Cell Extracts: Prepare cytosolic and nuclear extracts from cultured mammalian cells (e.g., HeLa) that contain the necessary replication factors.[8][10]

  • Replication Reaction: Set up parallel reactions for the 15N-labeled and unlabeled templates. Each reaction should contain:

    • Plasmid DNA template

    • Cell-free extracts

    • Reaction buffer (containing ATP, dNTPs, and an ATP regeneration system)

    • [α-32P]dATP for radiolabeling of newly synthesized DNA.

  • Incubation: Incubate the reactions at the optimal temperature for the cell extract (e.g., 37°C) for a defined time course (e.g., 0, 30, 60, 90, 120 minutes).

  • Termination and DNA Precipitation: Stop the reactions at each time point and precipitate the DNA.

  • Quantification: Measure the incorporation of [α-32P]dATP into the newly synthesized DNA using scintillation counting or by separating the replicated DNA on an agarose (B213101) gel followed by autoradiography.

  • Analysis: Compare the rate and total amount of DNA synthesis between the 15N-labeled and unlabeled templates.

In Vitro Transcription Assay

This assay evaluates the efficiency of a DNA template to be transcribed into RNA by RNA polymerase.

Objective: To compare the yield of RNA transcripts from 15N-labeled and unlabeled DNA templates.

Methodology:

  • Template Preparation: Linearize equimolar amounts of 15N-labeled and unlabeled plasmid DNA containing a strong promoter (e.g., T7, SP6) upstream of a gene of interest.[11][12][13][14][15]

  • Transcription Reaction: Assemble parallel in vitro transcription reactions for both templates. Each reaction should include:

    • Linearized DNA template

    • The appropriate RNA polymerase (e.g., T7 RNA polymerase)

    • Ribonucleotide triphosphates (NTPs: ATP, CTP, GTP, UTP)

    • Transcription buffer

    • RNase inhibitor.

  • Incubation: Incubate the reactions at the optimal temperature for the polymerase (e.g., 37°C) for a set period (e.g., 1-2 hours).

  • RNA Purification: Purify the newly synthesized RNA from the reaction mixture.

  • Quantification and Analysis: Quantify the RNA yield using a spectrophotometer or a fluorometer. Analyze the integrity and size of the RNA transcripts by running an aliquot on a denaturing agarose or polyacrylamide gel. Compare the RNA yield and quality between the 15N-labeled and unlabeled templates.[12]

DNA-Protein Binding Assays

Several methods can be used to compare the binding affinity of a protein to 15N-labeled and unlabeled DNA.

Objective: To qualitatively and semi-quantitatively compare the binding of a protein to 15N-labeled and unlabeled DNA oligonucleotides.[16][17][18][19][20]

Methodology:

  • Probe Preparation: Synthesize and purify complementary single-stranded oligonucleotides for both 15N-labeled and unlabeled DNA, and anneal them to form double-stranded probes. End-label the probes with a radioactive isotope (e.g., 32P) or a fluorescent dye.

  • Binding Reaction: Set up binding reactions containing a fixed amount of labeled probe and varying concentrations of the DNA-binding protein of interest.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

  • Visualization: Visualize the bands by autoradiography or fluorescence imaging.

  • Analysis: Compare the mobility shift and the intensity of the shifted bands between the 15N-labeled and unlabeled probes to assess differences in binding.

Objective: To quantitatively measure and compare the association and dissociation kinetics of a protein binding to 15N-labeled and unlabeled DNA.[21][22][23][24][25]

Methodology:

  • Chip Preparation: Immobilize biotinylated 15N-labeled and unlabeled DNA oligonucleotides on separate flow cells of a streptavidin-coated sensor chip.

  • Binding Analysis: Inject a series of concentrations of the purified DNA-binding protein over the sensor surface and monitor the change in the SPR signal in real-time.

  • Kinetic Analysis: Fit the association and dissociation curves to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

  • Comparison: Compare the kinetic and affinity constants obtained for the 15N-labeled and unlabeled DNA.

Objective: To determine and compare the thermodynamic parameters (affinity, enthalpy, and entropy) of protein binding to 15N-labeled and unlabeled DNA.[26][27][28][29][30]

Methodology:

  • Sample Preparation: Prepare solutions of the purified DNA-binding protein and the 15N-labeled and unlabeled DNA oligonucleotides in the same buffer.

  • Titration: Titrate the DNA solution into the protein solution in the sample cell of the calorimeter.

  • Data Acquisition: Measure the heat changes associated with each injection.

  • Thermodynamic Analysis: Integrate the heat signals and fit the data to a binding isotherm to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

  • Comparison: Compare the thermodynamic profiles for the interaction with 15N-labeled and unlabeled DNA.

Visualizations

Signaling Pathway: DNA Damage Response

DNA_Damage_Response Simplified DNA Damage Response Pathway cluster_0 DNA Damage Detection cluster_1 Signal Transduction cluster_2 Cellular Outcomes DNA_Damage DNA Damage (e.g., Double-Strand Break) Sensor_Proteins Sensor Proteins (e.g., MRN Complex) DNA_Damage->Sensor_Proteins Recruitment ATM ATM Kinase Sensor_Proteins->ATM Activation CHK2 CHK2 Kinase ATM->CHK2 Phosphorylation p53 p53 Transcription Factor CHK2->p53 Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Transcriptional Activation DNA_Repair DNA Repair p53->DNA_Repair Transcriptional Activation Apoptosis Apoptosis p53->Apoptosis Transcriptional Activation

Caption: A simplified diagram of the DNA damage response pathway.

Experimental Workflow: Comparative DNA-Protein Binding Affinity using SPR

SPR_Workflow Workflow for Comparing DNA-Protein Binding Affinity using SPR cluster_DNA DNA Preparation cluster_Protein Protein Preparation cluster_SPR SPR Experiment cluster_Analysis Data Analysis Unlabeled_DNA Synthesize & Biotinylate Unlabeled DNA Immobilization Immobilize DNA on Sensor Chip (Separate Flow Cells) Unlabeled_DNA->Immobilization Labeled_DNA Synthesize & Biotinylate 15N-Labeled DNA Labeled_DNA->Immobilization Protein_Prep Express & Purify DNA-Binding Protein Binding_Assay Inject Protein at Varying Concentrations Protein_Prep->Binding_Assay Immobilization->Binding_Assay Data_Acquisition Real-time Data Acquisition (Sensorgrams) Binding_Assay->Data_Acquisition Kinetic_Analysis Kinetic Analysis (ka, kd, KD) Data_Acquisition->Kinetic_Analysis Comparison Compare Binding Parameters Kinetic_Analysis->Comparison

Caption: Experimental workflow for comparative DNA-protein binding analysis.

Logical Relationship: Assessing Biological Equivalence

Biological_Equivalence Logical Framework for Assessing Biological Equivalence cluster_Properties Properties to Compare cluster_Assays Experimental Assays cluster_Outcome Conclusion Central_Question Is 15N-Labeled DNA Biologically Equivalent to Unlabeled DNA? Structural_Integrity Structural Integrity Central_Question->Structural_Integrity Functional_Activity Functional Activity Central_Question->Functional_Activity Replication_Assay In Vitro Replication Functional_Activity->Replication_Assay Transcription_Assay In Vitro Transcription Functional_Activity->Transcription_Assay Binding_Assays DNA-Protein Binding (EMSA, SPR, ITC) Functional_Activity->Binding_Assays Equivalent Biologically Equivalent Replication_Assay->Equivalent No significant difference Not_Equivalent Not Biologically Equivalent (Isotope Effects Observed) Replication_Assay->Not_Equivalent Significant difference Transcription_Assay->Equivalent No significant difference Transcription_Assay->Not_Equivalent Significant difference Binding_Assays->Equivalent No significant difference Binding_Assays->Not_Equivalent Significant difference

Caption: Logical framework for the assessment of biological equivalence.

References

A Comparative Guide to Chemical Shift Perturbations of ¹⁵N₅-dG and Other Labeled Nucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of drug discovery and molecular biology, understanding the intricate interactions between nucleic acids and small molecules or proteins is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to probe these interactions at an atomic level. One of the most sensitive NMR methods for studying binding events is Chemical Shift Perturbation (CSP) analysis. This guide provides a comparative overview of the use of fully ¹⁵N-labeled 2'-deoxyguanosine (B1662781) (¹⁵N₅-dG) and other isotopically labeled nucleotides in CSP studies, offering insights for researchers in drug development and structural biology.

Isotopic labeling of nucleotides, particularly with ¹⁵N, enhances the resolution and sensitivity of NMR experiments. ¹⁵N has a nuclear spin of 1/2, which results in sharper NMR signals compared to the more abundant ¹⁴N (spin=1) that suffers from quadrupolar broadening. This makes ¹⁵N an ideal probe for monitoring changes in the chemical environment of a nucleotide upon ligand binding.

Principle of Chemical Shift Perturbation

Chemical shifts are highly sensitive to the local electronic environment of a nucleus. When a ligand binds to a nucleic acid, it induces changes in the electron distribution around the nuclei at the binding interface and can also cause conformational changes. These alterations lead to perturbations in the chemical shifts of the involved nuclei. By monitoring these changes, typically using 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra, researchers can map the binding site, determine binding affinities, and gain insights into the mode of interaction.

The magnitude of the chemical shift perturbation (Δδ) for a specific nucleus is a measure of the change in its chemical environment upon ligand binding. It is typically calculated using the following formula for amide protons, which can be adapted for other nuclei:

Δδ = √[ (ΔδH)² + (α * ΔδN)² ]

Where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor to account for the different chemical shift ranges of ¹H and ¹⁵N (a common value for α is ~0.14-0.2).

Comparison of Labeled Nucleotides for CSP Studies

The choice of isotopic labeling strategy can significantly impact the information obtained from CSP experiments. While uniform ¹³C,¹⁵N-labeling is a common approach for structural studies of nucleic acids, selective labeling offers distinct advantages for studying interactions.

¹⁵N₅-Deoxyguanosine (¹⁵N₅-dG)

Fully ¹⁵N-labeled guanosine (B1672433) provides probes at five nitrogen atoms (N1, N2, N3, N7, and N9). This comprehensive labeling allows for monitoring changes at multiple positions within the guanine (B1146940) base, providing a rich dataset for characterizing ligand interactions.

Advantages:

  • Provides multiple reporter signals from a single nucleotide.

  • Offers a more global view of the electronic and conformational changes upon binding.

  • Can reveal subtle allosteric effects transmitted through the purine (B94841) ring.

Disadvantages:

  • Can lead to spectral crowding if multiple guanosines are present and their signals overlap.

  • The synthesis of fully labeled nucleosides can be more complex and expensive than site-selective labeling.

Site-Specific ¹⁵N-Labeled Nucleotides

Alternatively, nucleotides can be labeled at specific nitrogen positions, such as [9-¹⁵N]-Guanosine or [7,NH₂-¹⁵N₂]-Adenosine. This approach simplifies spectra and allows for the unambiguous assignment of signals.

Advantages:

  • Reduces spectral complexity and overlap.

  • Facilitates the straightforward interpretation of CSP data.

  • Can be more cost-effective if only a specific site is of interest.

Disadvantages:

  • Provides a more localized view of the interaction.

  • May miss important perturbations at unlabeled positions.

Comparison with ¹³C-Labeled Nucleotides

Carbon-13 is another NMR-active nucleus used for isotopic labeling. While ¹³C labeling is invaluable for structural determination, ¹⁵N labeling is often preferred for CSP studies of ligand binding for several reasons:

  • Spectral Simplicity: ¹H-¹⁵N HSQC spectra are generally less crowded than ¹H-¹³C HSQC spectra of nucleic acids, making them easier to interpret, especially for larger molecules.

  • Lower Natural Abundance: The very low natural abundance of ¹⁵N (0.37%) compared to ¹³C (1.1%) results in a cleaner background signal, enhancing the sensitivity of detecting perturbations.

  • Direct Probes of H-Bonding: Nitrogen atoms are frequently involved in hydrogen bonding, a key aspect of molecular recognition. CSPs of ¹⁵N nuclei provide direct information about changes in these interactions.

Quantitative Data Presentation

The following table summarizes representative chemical shift perturbation data for ¹⁵N-labeled nucleotides upon interaction with different ligands. It is important to note that the magnitude of CSPs is dependent on the specific interacting partners, buffer conditions, and temperature.

Labeled NucleotideInteracting PartnerObserved Δδ (ppm) at Specific PositionsReference
¹⁵N-N7 enriched Guanine in DNAMn(II) and Co(II) ionsSite-selective broadening of the 5'G of GG and the middle G of GGG sequences, indicating preferential binding.
Uniformly ¹⁵N-labeled proteinPeptide ligandCSPs observed for a subset of backbone amides, mapping the binding site.
¹⁵N-labeled DNALigandAmino protons in the major or minor groove are sensitive probes for ligand binding.
9-ethyl-8-oxoguanine (OG)(Oxidative damage model)The N9 NMR shift changes by -27.1 ppm upon oxidation of 9-ethylguanine.

Note: Direct comparative quantitative data for ¹⁵N₅-dG versus other labeled nucleotides under identical conditions is scarce in the published literature. The data presented here is illustrative of the types of changes observed.

Experimental Protocols

General Protocol for NMR Titration and CSP Mapping

This protocol outlines the general steps for conducting a chemical shift perturbation experiment using a ¹⁵N-labeled nucleic acid (e.g., an oligonucleotide containing ¹⁵N₅-dG).

1. Sample Preparation:

  • Synthesize or purchase the desired ¹⁵N-labeled oligonucleotide. For uniform labeling, this is often achieved by in vitro transcription using ¹⁵N-labeled NTPs. For site-specific labeling, chemical synthesis is typically employed.

  • Purify the labeled oligonucleotide to homogeneity using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Prepare a stock solution of the labeled oligonucleotide in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 6.5 in 90% H₂O/10% D₂O). The final concentration for NMR is typically in the range of 0.1-1.0 mM.

  • Prepare a concentrated stock solution of the unlabeled ligand in the same NMR buffer.

2. NMR Data Acquisition:

  • Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the free ¹⁵N-labeled oligonucleotide. This spectrum serves as the baseline for detecting perturbations.

  • Perform a titration by adding small aliquots of the concentrated ligand stock solution to the NMR tube containing the labeled oligonucleotide.

  • After each addition of the ligand, thoroughly mix the sample and allow it to equilibrate.

  • Acquire a 2D ¹H-¹⁵N HSQC spectrum at each titration point. It is crucial to maintain the same experimental parameters (temperature, number of scans, etc.) throughout the titration.

3. Data Processing and Analysis:

  • Process the acquired spectra using appropriate software (e.g., Topspin, NMRPipe).

  • Overlay the spectra from the different titration points to visually identify peaks that shift or broaden upon ligand addition.

  • For each perturbed resonance, measure the chemical shift changes in both the ¹H and ¹⁵N dimensions (ΔδH and ΔδN).

  • Calculate the combined chemical shift perturbation (Δδ) for each residue using the formula mentioned previously.

  • Plot the Δδ values as a function of the residue number to map the binding site on the nucleic acid.

  • If the interaction is in the fast exchange regime, the binding affinity (Kd) can be determined by fitting the chemical shift changes as a function of the ligand concentration to a binding isotherm.

Visualization of Workflows and Concepts

Experimental Workflow for CSP Analysis

The following diagram illustrates the typical workflow for a chemical shift perturbation experiment.

experimental_workflow cluster_preparation Sample Preparation cluster_nmr NMR Titration cluster_analysis Data Analysis prep_rna Prepare ¹⁵N-labeled Nucleic Acid ref_spec Acquire Reference ¹H-¹⁵N HSQC Spectrum prep_rna->ref_spec prep_ligand Prepare Ligand Stock Solution titrate Add Ligand Aliquots prep_ligand->titrate ref_spec->titrate data_acq Acquire ¹H-¹⁵N HSQC at each Titration Point titrate->data_acq Iterate process_spec Process Spectra data_acq->process_spec overlay_spec Overlay Spectra process_spec->overlay_spec calc_csp Calculate Δδ overlay_spec->calc_csp map_binding Map Binding Site calc_csp->map_binding calc_kd Determine Kd calc_csp->calc_kd

CSP Experimental Workflow
Conceptual Diagram of Chemical Shift Perturbation

This diagram illustrates the concept of how ligand binding causes a shift in the NMR spectrum.

csp_concept cluster_spectrum Free Free ¹⁵N-labeled Nucleotide Bound Ligand-Bound ¹⁵N-labeled Nucleotide Free->Bound + Ligand Bound->Free - Ligand p1 p2 p1->p2  Δδ p1_label p2_label

Ligand Binding Induced Shift

Conclusion

The use of ¹⁵N-labeled nucleotides, particularly ¹⁵N₅-dG, provides a powerful approach for characterizing nucleic acid-ligand interactions through chemical shift perturbation analysis. While fully labeled guanosine offers a comprehensive view of the binding event, site-specifically labeled nucleotides can simplify spectral analysis. The choice between these labeling strategies will depend on the specific research question, the complexity of the system under investigation, and available resources. Compared to ¹³C labeling, ¹⁵N labeling often presents a more straightforward and sensitive method for CSP studies due to simpler spectra and lower natural abundance. The detailed experimental protocol and conceptual frameworks provided in this guide serve as a valuable resource for researchers employing NMR to elucidate the molecular details of nucleic acid recognition.

A Researcher's Guide to Determining the Accuracy of 15N Enrichment Levels in Synthetic Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with isotopically labeled oligonucleotides, the accurate determination of 15N enrichment is critical for the reliability and reproducibility of subsequent experiments. This guide provides an objective comparison of the two primary analytical techniques for this purpose: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the experimental protocols for each method, present a comparative data summary, and visualize the workflows to aid in selecting the most appropriate technique for your research needs.

Comparing Mass Spectrometry and NMR Spectroscopy for 15N Enrichment Analysis

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful analytical tools for characterizing isotopically labeled molecules. While both can determine 15N enrichment in synthetic oligonucleotides, they operate on different principles and offer distinct advantages and disadvantages.

Mass Spectrometry measures the mass-to-charge ratio of ions. For 15N-labeled oligonucleotides, the incorporation of the heavier isotope results in a predictable mass shift. High-resolution mass spectrometry can distinguish between the unlabeled and various 15N-labeled species, and the relative intensities of these peaks can be used to calculate the average enrichment. This method is highly sensitive, requires a small amount of sample, and is high-throughput, especially when coupled with liquid chromatography (LC-MS).

NMR Spectroscopy , on the other hand, exploits the magnetic properties of atomic nuclei. The 15N nucleus has a spin of -1/2, making it NMR-active. Quantitative NMR techniques, such as 1D 15N NMR or 2D 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiments, can be used to directly measure the amount of 15N at specific positions within the oligonucleotide. This provides site-specific enrichment information, which is a significant advantage over MS. However, NMR is inherently less sensitive than MS, requires a larger sample amount, and has a lower throughput.

The following table summarizes the key performance characteristics of Mass Spectrometry and NMR Spectroscopy for determining 15N enrichment in synthetic oligonucleotides.

FeatureMass Spectrometry (e.g., LC-MS)NMR Spectroscopy (e.g., 1H-15N HSQC)
Principle Measures mass-to-charge ratio of ions to determine mass shift due to 15N incorporation.Detects the nuclear spin properties of 15N nuclei to directly quantify their presence.
Accuracy High, typically within 0.1-1% for average enrichment.High, can be better than 1% for site-specific enrichment with proper controls.
Precision High, with relative standard deviations (RSD) typically <5%.High, with RSD <5% for repeated measurements.
Sensitivity High (picomole to femtomole range).Lower (nanomole to micromole range).
Sample Requirement Low (micrograms).Higher (milligrams).
Throughput High, especially with automation.Lower, requires longer acquisition times.
Site-Specific Information Does not directly provide site-specific enrichment.Can provide enrichment at specific nitrogen positions.
Instrumentation Cost Varies, but can be lower than high-field NMR.High, especially for high-field instruments.

Experimental Workflows

The general workflows for determining 15N enrichment using Mass Spectrometry and NMR Spectroscopy are outlined below.

Workflow for 15N Enrichment Analysis cluster_0 Mass Spectrometry cluster_1 NMR Spectroscopy ms_sample_prep Sample Preparation (Desalting) lc_separation LC Separation ms_sample_prep->lc_separation ms_analysis MS Analysis (e.g., ESI-QTOF) lc_separation->ms_analysis ms_data_processing Data Processing (Deconvolution & Peak Integration) ms_analysis->ms_data_processing ms_enrichment_calc Enrichment Calculation ms_data_processing->ms_enrichment_calc nmr_sample_prep Sample Preparation (Buffer Exchange) nmr_acquisition NMR Data Acquisition (e.g., 1H-15N HSQC) nmr_sample_prep->nmr_acquisition nmr_data_processing Data Processing (Phasing & Baseline Correction) nmr_acquisition->nmr_data_processing nmr_peak_integration Peak Integration nmr_data_processing->nmr_peak_integration nmr_enrichment_calc Enrichment Calculation nmr_peak_integration->nmr_enrichment_calc

Figure 1: General workflows for 15N enrichment analysis by Mass Spectrometry and NMR Spectroscopy.

Experimental Protocols

Below are detailed methodologies for determining 15N enrichment in synthetic oligonucleotides using LC-MS and NMR spectroscopy.

Protocol 1: LC-MS for Average 15N Enrichment

This protocol outlines the use of liquid chromatography coupled with high-resolution mass spectrometry to determine the average 15N enrichment of a synthetic oligonucleotide.

1. Sample Preparation:

  • Dissolve the 15N-labeled oligonucleotide in nuclease-free water to a final concentration of 10-100 µM.
  • Desalt the sample using a suitable method, such as solid-phase extraction (SPE) with a reverse-phase cartridge, to remove any interfering salts from the synthesis and purification steps.
  • Elute the oligonucleotide from the SPE cartridge and dry it down using a vacuum concentrator.
  • Reconstitute the sample in the LC-MS mobile phase A.

2. LC-MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: A reverse-phase column suitable for oligonucleotide separation (e.g., C18).
  • Mobile Phase A: An aqueous solution containing an ion-pairing agent (e.g., 10-15 mM triethylamine (B128534) and 100-400 mM hexafluoroisopropanol).
  • Mobile Phase B: Methanol or acetonitrile (B52724) with the same concentration of ion-pairing agent as Mobile Phase A.
  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B to elute the oligonucleotide.
  • Mass Spectrometer: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
  • Acquisition Mode: Acquire data in negative ion mode over a mass range that encompasses the expected charge states of the oligonucleotide.

3. Data Analysis:

  • Process the raw data using a deconvolution algorithm to determine the neutral mass of the oligonucleotide from the observed charge states.
  • Identify the peaks corresponding to the unlabeled (all 14N) and the fully 15N-labeled oligonucleotide, as well as any partially labeled species.
  • Integrate the peak areas for each isotopic species.
  • Calculate the percentage of 15N enrichment using the following formula:

Protocol 2: NMR Spectroscopy for Site-Specific 15N Enrichment

This protocol describes the use of a 2D 1H-15N HSQC experiment to determine the 15N enrichment at specific nucleotide positions.

1. Sample Preparation:

  • Dissolve the 15N-labeled oligonucleotide in an NMR buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, pH 6.5) to a final concentration of 0.1-1 mM.
  • For observing exchangeable protons, the final sample should be in 90% H2O/10% D2O. For non-exchangeable protons, lyophilize the sample and redissolve in 99.9% D2O.
  • Transfer the sample to a suitable NMR tube (e.g., Shigemi tube for low concentration samples).

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
  • Experiment: A 2D 1H-15N HSQC experiment. This experiment correlates the chemical shifts of 15N nuclei with their directly attached protons.
  • Parameters:
  • Set the spectral widths for both 1H and 15N dimensions to cover all expected resonances.
  • Use a sufficient number of scans and a long enough relaxation delay to ensure quantitative signal intensities. For accurate quantification, the relaxation delay should be at least 5 times the longest T1 relaxation time of the nuclei of interest.
  • Acquire a corresponding 1D 1H spectrum for reference.

3. Data Processing and Analysis:

  • Process the 2D NMR data using appropriate software (e.g., TopSpin, NMRPipe). This includes Fourier transformation, phasing, and baseline correction.
  • Assign the cross-peaks in the 1H-15N HSQC spectrum to specific nitrogen-proton pairs in the oligonucleotide sequence. This may require additional NMR experiments (e.g., NOESY, TOCSY) for a de novo assignment.
  • Integrate the volume of each cross-peak.
  • To determine the enrichment at a specific site, compare the integral of the 15N-attached proton signal in the HSQC spectrum to the integral of the corresponding proton signal in the 1D 1H spectrum of a known concentration of an unlabeled reference sample, or use an internal standard.

Signaling Pathway and Logical Relationship Visualization

The following diagram illustrates the logical flow for selecting the appropriate analytical method based on the research requirements.

start Determine 15N Enrichment question1 Need site-specific enrichment information? start->question1 question2 High throughput required? question1->question2 No nmr_method Use NMR Spectroscopy question1->nmr_method Yes question3 Limited sample amount? question2->question3 No ms_method Use Mass Spectrometry question2->ms_method Yes question3->ms_method Yes question3->nmr_method No

Figure 2: Decision tree for selecting an analytical method.

evaluating the performance of different 15N-labeled internal standards for DNA quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking the highest accuracy in DNA quantification, isotope-dilution mass spectrometry (IDMS) has emerged as a gold standard.[1] This guide provides an objective comparison of different 15N-labeled internal standards, supported by experimental data, to aid in the selection of the most appropriate standard for your research needs.

The use of stable isotope-labeled internal standards is crucial for correcting for sample loss during preparation and for variations in instrument response, thereby ensuring the accuracy and reproducibility of quantification.[1] Among the various isotopes used, 15N-labeled standards have proven to be particularly effective for DNA analysis.

Performance Comparison of 15N-Labeled Internal Standards

The choice of an internal standard can significantly impact the outcome of a DNA quantification experiment. The ideal standard should mimic the analyte's behavior throughout the analytical process. Here, we compare two major types of 15N-labeled internal standards: 15N-labeled DNA and 15N-labeled nucleosides.

A key performance indicator for an internal standard is the reproducibility of the measurement. A study comparing a 15N-labeled DNA internal standard to a monomeric 8-[¹⁸O]hydroxy-2'-deoxyguanosine standard for the analysis of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of oxidative DNA damage, demonstrated the superior performance of the 15N-labeled DNA. The use of the [¹⁵N]DNA internal standard resulted in a coefficient of variation (CV) of 7.9% (n=5), whereas the monomeric standard yielded a CV of 16% (n=4), indicating significantly better reproducibility with the 15N-labeled DNA.[2]

Internal Standard TypeAnalyteReproducibility (CV, %)Reference
[¹⁵N]DNA8-hydroxy-2'-deoxyguanosine7.9[2]
8-[¹⁸O]hydroxy-2'-deoxyguanosine8-hydroxy-2'-deoxyguanosine16.0[2]

The improved performance of the 15N-labeled DNA is attributed to its ability to better account for variations in the enzymatic digestion and sample preparation steps, as it is processed alongside the target DNA.

Experimental Protocols

Accurate and reproducible DNA quantification using 15N-labeled internal standards relies on meticulous experimental execution. The following is a generalized protocol for the quantification of DNA modifications using isotope-dilution mass spectrometry.

1. Sample Preparation and DNA Extraction:

  • Biological samples (cells or tissues) are lysed to release the DNA.

  • DNA is extracted and purified using methods such as spin-column-based kits to ensure high purity.

2. DNA Digestion and Internal Standard Spiking:

  • A known amount of the 15N-labeled internal standard (e.g., [¹⁵N]DNA) is added to the purified DNA sample.

  • The mixture is subjected to enzymatic hydrolysis to break down the DNA into its constituent nucleosides. This is typically a multi-step process involving enzymes like nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.

3. Sample Cleanup:

  • The digested sample is further purified, often using solid-phase extraction (SPE), to remove enzymes and other interfering substances.

4. LC-MS/MS Analysis:

  • The purified nucleosides are separated using ultra-high-performance liquid chromatography (UHPLC).

  • The separated nucleosides are then introduced into a triple quadrupole mass spectrometer (QQQ-MS) for detection and quantification.[3][4]

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the analyte and the 15N-labeled internal standard based on their unique mass-to-charge ratios and fragmentation patterns.

5. Data Analysis:

  • The ratio of the peak area of the analyte to the peak area of the 15N-labeled internal standard is calculated.

  • This ratio is used to determine the exact amount of the analyte in the original sample by referencing a calibration curve prepared with known amounts of the analyte and internal standard.

Experimental Workflow for DNA Quantification using 15N-Labeled Internal Standards

G Experimental Workflow for DNA Quantification using 15N-Labeled Internal Standards cluster_sample_prep Sample Preparation cluster_digestion Digestion & Spiking cluster_analysis Analysis cluster_data Data Processing A Biological Sample (Cells/Tissue) B DNA Extraction & Purification A->B C Add 15N-Labeled Internal Standard B->C D Enzymatic Digestion to Nucleosides C->D E Sample Cleanup (e.g., SPE) D->E F UHPLC Separation E->F G QQQ-MS Detection F->G H Peak Area Ratio Calculation (Analyte/Internal Standard) G->H I Quantification using Calibration Curve H->I J Accurate DNA Quantification I->J Final Result

Caption: Workflow for DNA quantification using 15N-labeled internal standards.

Conclusion

The use of 15N-labeled internal standards, particularly 15N-labeled DNA, in conjunction with isotope-dilution mass spectrometry, provides a robust and highly reproducible method for the absolute quantification of DNA and its modifications. This approach is invaluable for applications in biomedical research, drug development, and diagnostics where precise and reliable measurements are paramount. The superior performance of polymeric 15N-labeled DNA standards in minimizing variability during sample processing makes them a preferred choice for achieving the highest level of accuracy.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of 2'-Deoxyguanosine-15N5

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for researchers, scientists, and drug development professionals. This guide provides essential safety and logistical information for the proper disposal of 2'-Deoxyguanosine-15N5, a stable isotope-labeled compound. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Considerations

While this compound is not classified as a hazardous substance under normal conditions, its toxicological properties have not been thoroughly investigated.[1] Therefore, it is crucial to handle it with the appropriate care accorded to all laboratory chemicals.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat is recommended to prevent skin contact.

Spill Management: In the event of a spill, avoid generating dust. Sweep up the solid material and place it into a suitable, labeled container for disposal.[2] Ensure the area is then cleaned in accordance with standard laboratory procedures.

Disposal Protocol for this compound

The primary principle for the disposal of this compound is to treat it as chemical waste. It should not be disposed of in general laboratory trash or washed down the drain.[2] The disposal must be conducted in accordance with federal, state, and local environmental control regulations.[1]

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Properly identify the waste as "this compound".

    • Segregate it from other waste streams to avoid cross-contamination. Keep it in a dedicated, sealed, and clearly labeled container.

  • Containerization:

    • Use a chemically compatible and sealable container for waste accumulation.

    • The container must be in good condition and free from leaks.

    • Label the container clearly with the chemical name ("this compound") and any relevant hazard information.

  • Storage of Waste:

    • Store the waste container in a designated, secure area away from incompatible materials.

    • The storage area should be well-ventilated.

  • Engage a Licensed Disposal Service:

    • The disposal of chemical waste must be handled by a licensed and qualified professional waste disposal company.[1]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal. They will have established procedures and approved vendors.

  • Documentation:

    • Maintain a record of the amount of waste generated and the date of disposal. This is crucial for regulatory compliance and laboratory inventory management.

Quantitative Data Summary

For easy reference, the following table summarizes key quantitative data related to this compound and its unlabeled counterpart.

PropertyValueSource
Molecular Formula C₁₀H₁₃¹⁵N₅O₄General Chemical Knowledge
Chemical Purity Typically ≥95% - 98%Cambridge Isotope Laboratories[1][3]
Storage Temperature -20°CCambridge Isotope Laboratories[3][4]
Hazard Classification Not classified as hazardousCambridge Isotope Laboratories[5], Fisher Scientific[2]

Visualizing the Disposal Workflow

To further clarify the procedural steps for the proper disposal of this compound, the following diagrams illustrate the decision-making process and the overall workflow.

A Start: This compound for Disposal B Is the container empty and clean? A->B C Dispose as non-hazardous glass/plastic waste B->C Yes D Treat as Chemical Waste B->D No I End C->I E Segregate and store in a labeled, sealed container D->E F Contact Environmental Health & Safety (EHS) for pickup E->F G Arrange for disposal by a licensed waste management company F->G H Document waste disposal for record-keeping G->H H->I

Caption: Decision workflow for this compound disposal.

cluster_researcher Researcher's Responsibilities cluster_ehs EHS Department's Role cluster_vendor Licensed Disposal Vendor A 1. Identify Waste: This compound B 2. Segregate & Contain: Use labeled, sealed container A->B C 3. Store Safely: Designated waste area B->C D 4. Request Pickup: Contact EHS department C->D E 5. Schedule Pickup with Licensed Vendor D->E F 6. Ensure Regulatory Compliance E->F G 7. Transport and Dispose Following Regulations E->G

Caption: Procedural flow for institutional chemical waste disposal.

References

Personal protective equipment for handling 2'-Deoxyguanosine-15N5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety, handling, and disposal information for 2'-Deoxyguanosine-15N5. As a stable isotope-labeled compound, it is not radioactive and does not require special precautions for radiation.[1][] However, the chemical properties of the deoxyguanosine molecule necessitate careful handling to ensure laboratory safety and experimental integrity. The following procedures are based on established safety protocols for handling similar chemical compounds.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety guidelines.[3][4]

PPE CategoryItemSpecifications and Use
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact. For tasks with higher exposure risk, consider double gloving or using thicker, chemical-resistant gloves.[3]
Eye and Face Protection Safety Glasses with Side ShieldsMinimum requirement for all laboratory work.[3]
Face ShieldTo be worn in addition to safety glasses when there is a significant risk of splashes or aerosol generation.[3][5]
Body Protection Laboratory CoatStandard lab coats are essential to protect skin and clothing from spills.[4]
Respiratory Protection Not Generally RequiredUse in a well-ventilated area. If handling fine powders that may become airborne, a dust mask or respirator may be necessary.[6]

Operational Plan: Safe Handling Workflow

Following a systematic workflow is crucial for safely handling this compound. The diagram below outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area gather_ppe Gather Required PPE consult_sds Consult SDS of Unlabeled Compound wear_ppe Wear Appropriate PPE consult_sds->wear_ppe weigh_handle Weigh and Handle in Ventilated Area wear_ppe->weigh_handle dissolve Dissolve in Appropriate Solvent weigh_handle->dissolve decontaminate Decontaminate Work Surfaces dissolve->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

As this compound is a stable isotope-labeled compound, its disposal does not require special consideration for radioactivity.[1][] The waste should be handled according to the chemical hazards of deoxyguanosine and local regulations for chemical waste disposal.

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, labeled container for chemical waste.
Liquid Waste Collect in a labeled, sealed container compatible with the solvent used.
Contaminated PPE Dispose of as solid chemical waste.

Always consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.[]

Experimental Protocol: General Handling and Solubilization

This protocol outlines the general steps for safely handling and preparing a solution of this compound.

  • Preparation:

    • Designate a specific area for handling the compound, preferably within a fume hood or a well-ventilated space.

    • Assemble all necessary PPE: lab coat, safety glasses, and nitrile gloves.

    • Review the Safety Data Sheet (SDS) for unlabeled 2'-deoxyguanosine (B1662781) to be fully aware of its chemical properties and potential hazards.[6][7]

  • Handling and Weighing:

    • Don the appropriate PPE.

    • Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. To minimize inhalation risk, avoid creating dust.

  • Solubilization:

    • Transfer the weighed compound to an appropriate sterile container.

    • Add the desired solvent. Based on information for the unlabeled compound, water can be used as a solvent.[8]

    • Mix gently until the compound is fully dissolved.

  • Cleanup:

    • Wipe down the work area with an appropriate cleaning agent.

    • Dispose of all contaminated materials, including pipette tips and empty vials, in the designated chemical waste container.

    • Remove and dispose of gloves and any other contaminated PPE.

    • Wash hands thoroughly with soap and water.

References

×

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。